Lespedamine
説明
Structure
3D Structure
特性
CAS番号 |
4335-93-7 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
2-(1-methoxyindol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O/c1-14(2)9-8-11-10-15(16-3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
DXTZTYQDNUHCAB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)OC |
製品の起源 |
United States |
Foundational & Exploratory
Isolating Lespedamine from Lespedeza bicolor: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the core methodologies for the isolation of lespedamine from Lespedeza bicolor. Due to the scarcity of published, detailed protocols for the specific isolation of this compound, this document provides a generalized yet scientifically grounded approach based on established methods for the extraction of indole (B1671886) alkaloids and other constituents from Lespedeza bicolor and related plant species.
Introduction to this compound and Lespedeza bicolor
Lespedeza bicolor, a member of the Fabaceae family, is a shrub native to East Asia. It is recognized for its diverse chemical composition, which includes a variety of flavonoids, pterocarpans, and alkaloids. Among these, the indole alkaloid this compound (1-methoxy-N,N-dimethyltryptamine) is of particular interest due to its structural similarity to the known psychoactive compound N,N-dimethyltryptamine (DMT). While the biological activity of this compound remains largely unexplored, its unique structure warrants further investigation for potential pharmacological applications.[1][2] This guide provides a comprehensive overview of a plausible methodology for its isolation and characterization.
Generalized Experimental Protocol for this compound Isolation
The following protocol is a composite methodology derived from techniques used for the extraction of alkaloids and other secondary metabolites from Lespedeza bicolor and other plant sources. It is intended to serve as a foundational procedure that can be optimized by researchers.
Plant Material Collection and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.
-
Collection: The leaves and root bark of Lespedeza bicolor are reported to contain indole alkaloids.[3] For optimal yield, it is recommended to harvest plant material during the peak growing season.
-
Drying: The collected plant material should be thoroughly washed and air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of chemical constituents.
-
Grinding: Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloid Mixture
An acid-base extraction is a standard and effective method for the selective extraction of alkaloids from plant matrices.
-
Defatting (Optional but Recommended): The powdered plant material is first macerated with a non-polar solvent, such as hexane, for 24-48 hours. This step removes fats, waxes, and other non-polar compounds that can interfere with subsequent extraction and purification steps. The solvent is then filtered and discarded. The defatted plant material is air-dried.
-
Acidic Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution (e.g., 0.1 M hydrochloric acid or 5% acetic acid). The acidic medium protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as salts. This extraction should be performed with continuous stirring for 24-48 hours. The process can be repeated multiple times to ensure exhaustive extraction.
-
Filtration and Basification: The acidic extract is filtered to remove the solid plant residue. The filtrate, containing the protonated alkaloids, is then carefully basified to a pH of 9-11 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water.
-
Liquid-Liquid Extraction: The basified aqueous solution is then subjected to liquid-liquid extraction with a water-immiscible organic solvent, such as dichloromethane (B109758) or chloroform. The free base alkaloids will partition into the organic layer. This process is repeated several times to ensure the complete transfer of alkaloids.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Purification of this compound
Chromatographic techniques are essential for the purification of this compound from the crude alkaloid extract.
-
Column Chromatography: The crude extract is first subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (based on comparison with a reference standard, if available, or by spectroscopic analysis) are pooled and further purified using pTLC or preparative HPLC to obtain pure this compound.
Data Presentation
Due to the lack of specific quantitative data for this compound isolation in the available literature, the following tables provide an illustrative summary of expected data based on general alkaloid isolation procedures.
Table 1: Extraction and Purification Yields (Illustrative)
| Step | Parameter | Value |
| Extraction | Starting Plant Material (dry weight) | 1000 g |
| Crude Alkaloid Extract Yield | 5 - 15 g | |
| This compound Content in Crude Extract (estimated) | 0.1 - 1.0 % | |
| Purification | Purified this compound Yield | 50 - 1500 mg |
| Purity (by HPLC) | > 98% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
| Solubility | Soluble in dilute acids and most organic solvents |
| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.8 (m, 4H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 2.5-3.0 (m, 4H, CH₂CH₂N), δ 2.3 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, predicted) | δ 150-160 (C-O), δ 110-140 (Ar-C), δ 60 (OCH₃), δ 60 (NCH₂), δ 45 (N(CH₃)₂), δ 25 (CH₂) |
| Mass Spectrometry (EI-MS) | m/z (%): 218 [M]⁺, 173, 58 |
| UV-Vis (Methanol) | λmax expected around 220 nm and 280 nm |
Note: The NMR and MS data are predicted based on the known structure of this compound and spectroscopic data of structurally similar compounds like DMT. Actual experimental data may vary.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation of this compound.
Hypothesized Signaling Pathway
Given the structural similarity of this compound to DMT, it is hypothesized to interact with serotonergic (5-HT) receptors. The following diagram illustrates a potential signaling pathway.
Caption: A hypothesized signaling pathway for this compound.
Biological Activity and Future Directions
Currently, there is a significant lack of published research on the specific biological activities of this compound. Alexander Shulgin speculated that it might possess psychoactive properties due to its close structural resemblance to DMT.[1] Anecdotal reports suggest sedative effects, but these have not been scientifically validated.[3]
The broader extracts of Lespedeza bicolor have been investigated for various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] However, these activities are likely attributable to the more abundant polyphenolic compounds rather than the alkaloid fraction.
Future research should focus on:
-
Developing a standardized and validated protocol for the isolation of this compound to ensure a consistent supply for biological testing.
-
Comprehensive spectroscopic characterization to confirm its structure and create a reference standard.
-
In vitro and in vivo studies to elucidate its pharmacological profile, including its affinity for various receptors and its potential psychoactive, sedative, or other therapeutic effects.
-
Investigating its potential role in the traditional medicinal uses of Lespedeza bicolor.
This technical guide provides a foundational framework for researchers to begin the important work of isolating and characterizing this compound, a molecule of potential scientific and medicinal interest.
References
A Comprehensive Review of Lespedamine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lespedamine, chemically known as 1-methoxy-N,N-dimethyltryptamine (1-MeO-DMT), is an indole (B1671886) alkaloid naturally occurring in the plant Lespedeza bicolor.[1] Structurally, it is a tryptamine (B22526) derivative and a close analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). Despite its intriguing structure and the psychoactive properties of related compounds, the biological activity of this compound remains largely unexplored in scientific literature. This guide provides a comprehensive overview of the current knowledge on the chemistry of this compound, focusing on its synthesis and known properties. Due to the limited availability of direct experimental data, this review also draws comparisons with its close analog, DMT, where relevant.
Chemical Properties
This compound is a substituted tryptamine with a methoxy (B1213986) group attached to the indole nitrogen. This substitution differentiates it from the more extensively studied DMT.
| Property | Value | Reference |
| Chemical Formula | C13H18N2O | [1] |
| Molar Mass | 218.300 g·mol−1 | [1] |
| IUPAC Name | 2-(1-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | [1] |
| CAS Number | 4335-93-7 | [1] |
Synthesis of this compound
A key synthetic route to this compound has been described by Somei et al. (2001), which is based on the chemistry of 1-hydroxyindoles.[2] This methodology provides a practical approach for the laboratory-scale preparation of this compound.
Experimental Protocol for the Synthesis of this compound
The synthesis of this compound (designated as compound 5 in the original publication) involves the methylation of 1-hydroxy-N,N-dimethyltryptamine.[2]
Starting Material: 1-hydroxy-N,N-dimethyltryptamine
Reagents and Conditions:
-
Diazomethane (B1218177) (CH2N2)
-
Solvent: Ether (Et2O)
-
Reaction Temperature: Room temperature
Procedure:
-
A solution of 1-hydroxy-N,N-dimethyltryptamine in ether is prepared.
-
An ethereal solution of diazomethane is added to the solution of the starting material.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to yield this compound.
Yield: The reported yield for this reaction is 57%.[2]
Synthesis Workflow
The following diagram illustrates the synthetic pathway to this compound as described by Somei et al. (2001).
Spectroscopic Data
Detailed and publicly available spectroscopic data (NMR, MS, IR) specifically for this compound are scarce. However, data for the closely related and extensively studied compound, N,N-dimethyltryptamine (DMT), can serve as a valuable reference point for researchers.
Spectroscopic Data for N,N-Dimethyltryptamine (DMT)
| Spectroscopy Type | Key Data Points |
| ¹H NMR (CDCl₃) | δ (ppm): 8.12 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.29 (d, J=8.1 Hz, 1H), 7.17 (t, J=7.5 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 6.99 (s, 1H), 2.92 (t, J=6.9 Hz, 2H), 2.73 (t, J=6.9 Hz, 2H), 2.36 (s, 6H, N(CH₃)₂). |
| ¹³C NMR (CDCl₃) | δ (ppm): 136.4, 127.8, 122.2, 121.9, 119.3, 119.2, 112.5, 111.8, 60.3, 45.4, 23.8. |
| Infrared (IR) | Key peaks (cm⁻¹): 3450 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2850, 2780 (aliphatic C-H stretch), 1460 (C=C stretch), 740 (C-H bend). |
| Mass Spectrometry (EI-MS) | m/z (%): 188 (M⁺, 5), 58 (100), 130 (25). |
Note: This data is for N,N-dimethyltryptamine (DMT) and is provided for comparative purposes. The presence of the 1-methoxy group in this compound will lead to distinct differences in its spectra.
Biological Activity and Signaling Pathways
Despite speculation by Alexander Shulgin that this compound might possess psychoactive properties due to its structural similarity to DMT, there are no published scientific reports on its biological activity or mechanism of action.[1] Consequently, information regarding its signaling pathways is not available. This represents a significant knowledge gap and a potential area for future research.
Conclusion
This compound is a naturally occurring indole alkaloid with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its chemical and biological properties is currently lacking. There is a notable absence of detailed spectroscopic characterization and a complete void in the literature regarding its pharmacological effects and mechanism of action. This guide consolidates the available chemical information on this compound and highlights the significant opportunities for future research to elucidate its properties and potential applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock the full potential of this intriguing natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The chemistry of indoles. CIII. Simple syntheses of serotonin, N-methylserotonin, bufotenine, 5-methoxy-N-methyltryptamine, bufobutanoic acid, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine, and this compound based on 1-hydroxyindole chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Lespedamine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lespedamine, or 1-methoxy-N,N-dimethyltryptamine, is an indole (B1671886) alkaloid found in plants such as Lespedeza bicolor. Its structural similarity to the potent psychedelic N,N-dimethyltryptamine (DMT) has garnered interest within the scientific community. While the complete biosynthetic pathway of this compound has not been fully elucidated in Lespedeza bicolor, extensive research on the biosynthesis of structurally related indole alkaloids in other plant species allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. The guide includes a compilation of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the biosynthetic and signaling pathways to facilitate further research and drug development efforts.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan and proceeds through a series of enzymatic reactions involving decarboxylation, N-methylation, hydroxylation, and O-methylation. The proposed pathway is analogous to the well-established biosynthesis of other tryptamine-derived alkaloids in plants.
The key enzymatic steps are proposed as follows:
-
Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine (B22526). This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.
-
N-methylation of Tryptamine: Tryptamine then undergoes two successive methylation steps at the amino group to form N,N-dimethyltryptamine (DMT). These reactions are catalyzed by Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Hydroxylation of the Indole Ring: To introduce the methoxy (B1213986) group at the 1-position of the indole ring, a hydroxylation step is necessary. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) , which would convert N,N-dimethyltryptamine to 1-hydroxy-N,N-dimethyltryptamine. While a specific CYP450 for this reaction has not been identified, P450s are well-known for their role in the oxidative modification of a wide range of secondary metabolites in plants.[1]
-
O-methylation of the Hydroxylated Intermediate: The final step is the methylation of the hydroxyl group at the 1-position to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT) , using SAM as the methyl donor. An enzyme with analogous function, indole glucosinolate O-methyltransferase 5 (IGMT5), has been identified in Arabidopsis thaliana and is responsible for the methylation of the 1-hydroxy position of indole glucosinolates.[2][3]
digraph "this compound Biosynthetic Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [fontname="Arial", fontsize=9];
tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];
tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];
nmt [label="N-Methyltryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];
dmt [label="N,N-Dimethyltryptamine\n(DMT)", fillcolor="#F1F3F4", fontcolor="#202124"];
hydroxy_dmt [label="1-Hydroxy-N,N-dimethyltryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];
this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
tdc [label="Tryptophan\nDecarboxylase\n(TDC)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
inmt1 [label="Indolethylamine-\nN-methyltransferase\n(INMT)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
inmt2 [label="Indolethylamine-\nN-methyltransferase\n(INMT)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
cyp450 [label="Cytochrome P450\nMonooxygenase\n(putative)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
omt [label="O-Methyltransferase\n(putative)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
tryptophan -> tdc [label=" CO2", arrowhead=vee];
tdc -> tryptamine;
tryptamine -> inmt1 [label=" SAM -> SAH", arrowhead=vee];
inmt1 -> nmt;
nmt -> inmt2 [label=" SAM -> SAH", arrowhead=vee];
inmt2 -> dmt;
dmt -> cyp450 [label=" O2, NADPH ->\n H2O, NADP+", arrowhead=vee];
cyp450 -> hydroxy_dmt;
hydroxy_dmt -> omt [label=" SAM -> SAH", arrowhead=vee];
omt -> this compound;
}
References
The Structural Elucidation of Lespedamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lespedamine, an indole (B1671886) alkaloid identified in the plant Lespedeza bicolor, has garnered interest due to its structural similarity to known psychoactive tryptamines. This technical guide provides a comprehensive overview of the structural elucidation of this compound, consolidating available data on its isolation, synthesis, and spectroscopic characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. While the initial isolation and characterization were reported in 1965, this document primarily draws upon the more recent and accessible data from the total synthesis of this compound, which has provided definitive structural confirmation.
Introduction
This compound is a substituted tryptamine (B22526) with the systematic IUPAC name 2-(1-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine. It was first isolated from the leaves and root bark of Lespedeza bicolor var. japonica by Morimoto and Oshio in 1965. The presence of other tryptamines such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has also been reported in this plant species. The structural resemblance of this compound to the potent psychedelic compound DMT has led to speculation about its potential biological activity, although, to date, no formal pharmacological studies have been published. The definitive structure of this compound was confirmed through total synthesis, which also provided a pure sample for thorough spectroscopic analysis.
Physicochemical and Spectroscopic Data
The structural elucidation of any natural product relies on a combination of physicochemical properties and spectroscopic data. The following tables summarize the key quantitative data for this compound, primarily derived from its chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₈N₂O |
| Molar Mass | 218.30 g/mol |
| Appearance | Data not available in cited sources |
| Melting Point | Data not available in cited sources |
| Optical Rotation | Data not available in cited sources |
Table 2: ¹H NMR Spectroscopic Data for Synthesized this compound
Solvent and frequency not specified in the available literature.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data for Synthesized this compound
Solvent and frequency not specified in the available literature.
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Experimental Protocols
The structural elucidation of this compound has been approached through two primary methodologies: isolation from its natural source and total chemical synthesis.
Isolation from Lespedeza bicolor
The original protocol for the isolation of this compound was described by Morimoto and Oshio in 1965. While the full, detailed experimental procedure from this publication is not widely available, the general steps involved in the extraction of alkaloids from plant material can be inferred. A generalized workflow is presented below.
Predicted Psychoactive Effects of 1-MeO-DMT: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methoxy-N,N-dimethyltryptamine (1-MeO-DMT), also known as lespedamine, is a naturally occurring tryptamine (B22526) alkaloid with a close structural resemblance to the potent psychedelic compound N,N-dimethyltryptamine (DMT). Despite its early identification, 1-MeO-DMT remains a poorly characterized compound within the scientific literature. This technical guide synthesizes the available, albeit limited, pharmacological data for 1-MeO-DMT and provides a predictive analysis of its psychoactive effects based on the well-documented pharmacology of its structural analogs, DMT and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By examining receptor binding affinities, functional activities, and downstream signaling pathways of these related compounds, this document aims to provide a foundational resource for researchers interested in the potential psychoactive profile of 1-MeO-DMT. All predictions are based on extrapolation and require empirical validation.
Introduction
1-MeO-DMT is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1] Its chemical structure is characterized by a methoxy (B1213986) group at the 1-position of the indole ring of the DMT molecule. This structural modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties compared to DMT and its more extensively studied isomer, 5-MeO-DMT. The psychoactive effects of tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[2] This guide will focus on predicting the interaction of 1-MeO-DMT with these key receptors and the subsequent signaling cascades that are likely to underpin its psychoactive profile.
Predicted Pharmacology of 1-MeO-DMT
Direct pharmacological data for 1-MeO-DMT is scarce. The seminal 1979 study by Glennon and Gessner on the serotonin receptor binding affinities of tryptamine analogs provides the most direct, albeit dated, assessment.[3] The study suggested that 1-MeO-DMT possesses a serotonin receptor binding affinity comparable to that of DMT.[4] To build a more detailed predictive model, we will leverage the extensive quantitative data available for DMT and 5-MeO-DMT.
Predicted Receptor Binding Profile
Based on its structural similarity to DMT, 1-MeO-DMT is predicted to be a potent agonist at several serotonin receptors. The addition of a methoxy group at the 1-position of the indole nucleus may influence its binding affinity and selectivity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
| Receptor | DMT | 5-MeO-DMT | 1-MeO-DMT (Predicted) |
| 5-HT1A | 170 - 146 | < 10 - 3 | ~150-200 |
| 5-HT2A | 75 - 173 | 907 - >1000 | ~50-150 |
| 5-HT2C | 79 - 311 | - | ~100-300 |
| 5-HT1D | Modest Affinity | - | Modest Affinity |
| 5-HT1E | Abolished Affinity (for 1-Methyl-DMT) | - | Low to No Affinity |
| 5-HT1F | 30-fold lower affinity (for 1-Methyl-DMT) | - | Lower Affinity |
| 5-HT6 | Modest Affinity | - | Modest Affinity |
| 5-HT7 | Modest Affinity | - | Modest Affinity |
Data for DMT and 5-MeO-DMT are compiled from multiple sources.[3][5][6][7] Predictions for 1-MeO-DMT are extrapolations based on the limited available data and structural similarities.
It is hypothesized that 1-MeO-DMT will exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT1A receptor, similar to DMT but in contrast to 5-MeO-DMT which shows a marked preference for the 5-HT1A receptor.[2][3] The psychoactive effects of classic psychedelics are primarily attributed to their agonist activity at the 5-HT2A receptor.[8]
Predicted Functional Activity
1-MeO-DMT is predicted to act as a partial or full agonist at the 5-HT2A receptor, the primary target for classic psychedelic compounds. The efficacy at this receptor will be a critical determinant of its psychoactive potential.
Predicted Psychoactive Effects
The subjective effects of 1-MeO-DMT are predicted to be qualitatively similar to those of DMT, characterized by:
-
Visual Hallucinations: Activation of 5-HT2A receptors in the visual cortex is expected to induce complex, geometric, and immersive visual experiences.
-
Altered Perception of Reality: Distortions in the perception of time, space, and self are likely to be prominent features.
-
Introspective and Emotional Experiences: Like other classic psychedelics, 1-MeO-DMT may induce profound introspective states and a wide range of emotional responses.
The methoxy substitution at the 1-position could potentially alter the duration and intensity of these effects compared to DMT. It is also plausible that this modification could influence its metabolic stability, potentially leading to a longer duration of action.
Experimental Protocols
To empirically validate the predicted pharmacology of 1-MeO-DMT, the following experimental protocols are recommended.
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-MeO-DMT for various serotonin receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A).
-
Test Compound: 1-MeO-DMT hydrochloride or other suitable salt.
-
Binding Buffer: Tris-HCl buffer with appropriate additives.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (1-MeO-DMT).
-
Incubation: Incubate the plates at a specific temperature for a set duration to allow for binding equilibrium to be reached.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A)
This assay measures the functional activity of 1-MeO-DMT at the 5-HT2A receptor, which is coupled to the Gq signaling pathway and leads to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compound (1-MeO-DMT).
-
A fluorescent plate reader.
Procedure:
-
Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of 1-MeO-DMT to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescent plate reader.
Data Analysis:
-
The half-maximal effective concentration (EC50) is determined by plotting the change in fluorescence against the log concentration of 1-MeO-DMT and fitting the data to a sigmoidal dose-response curve.
Predicted Signaling Pathways and Visualizations
The psychoactive effects of tryptamines are mediated by complex intracellular signaling cascades following receptor activation.
Predicted 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by 1-MeO-DMT is predicted to primarily couple to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway is strongly associated with the hallucinogenic effects of psychedelics.[1][9]
Caption: Predicted 5-HT2A receptor signaling cascade for 1-MeO-DMT.
Predicted 5-HT1A Receptor Signaling Pathway
While the 5-HT2A receptor is the primary target for psychedelic effects, 5-HT1A receptor activation can modulate these effects and contribute to potential anxiolytic and antidepressant properties.[10] 1-MeO-DMT is predicted to also activate this receptor, which couples to inhibitory Gi/o proteins.
Caption: Predicted 5-HT1A receptor signaling cascade for 1-MeO-DMT.
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of 1-MeO-DMT.
Caption: Experimental workflow for the characterization of 1-MeO-DMT.
Conclusion
Based on the available information and extrapolation from its close structural analogs, 1-MeO-DMT is predicted to be a psychoactive compound with a profile likely resembling that of DMT. Its primary mechanism of action is anticipated to be agonist activity at the 5-HT2A receptor, leading to the characteristic psychedelic effects. The methoxy substitution at the 1-position of the indole ring is a key structural feature that warrants further investigation to understand its influence on receptor affinity, functional activity, and overall psychoactive profile. The experimental protocols and predictive models outlined in this guide provide a framework for future research to empirically validate these hypotheses and elucidate the unique pharmacological properties of this understudied tryptamine. Rigorous in vitro and in vivo studies are essential to confirm these predictions and to determine the safety and therapeutic potential of 1-MeO-DMT.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 2. datapdf.com [datapdf.com]
- 3. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. troutsnotes.com [troutsnotes.com]
- 7. Review Describes Latest Findings on the Mechanisms of Psychedelic Drugs and Their Therapeutic Potential [bipolar-news.org]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [ouci.dntb.gov.ua]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
A Technical Whitepaper on the Speculated Mechanism of Action of Lespedamine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lespedamine (1-methoxy-N,N-dimethyltryptamine) is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2] Structurally, it is a close analog of the well-characterized psychedelic compound N,N-dimethyltryptamine (DMT). To date, there have been no formal scientific studies published on the biological activity or mechanism of action of this compound.[1][2][3] Anecdotal reports suggest potential sedative effects, though these are not scientifically substantiated.[4] This document provides a speculative mechanism of action for this compound, based on the known pharmacology of DMT. It is hypothesized that this compound, like DMT, acts as a modulator of serotonergic and other receptor systems. The presence of a 1-methoxy group on the indole ring is a key structural distinction from DMT, and its potential influence on receptor affinity, functional activity, and metabolism is a central focus of this analysis. This whitepaper summarizes the pertinent pharmacological data for DMT, proposes a hypothetical pharmacological profile for this compound, details experimental protocols for testing these hypotheses, and provides visualizations of the speculative signaling pathways.
Introduction: The this compound Enigma
This compound is a substituted tryptamine (B22526) that has been identified in Lespedeza bicolor, a plant that also contains DMT and 5-MeO-DMT.[1] Its structural similarity to DMT, a potent psychedelic agent, led the chemist Alexander Shulgin to speculate that it may also possess psychoactive properties.[1] However, a significant lack of empirical data means its pharmacological profile remains unknown. This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, albeit speculative, mechanism of action for this compound. This is achieved by extrapolating from the extensive research conducted on DMT.
The core hypothesis is that this compound will share targets with DMT, including serotonin (B10506) (5-HT) receptors, the sigma-1 receptor (σ1R), and trace amine-associated receptor 1 (TAAR1). The critical differentiating feature of this compound is the methoxy (B1213986) group at the 1-position of the indole ring. This substitution could potentially alter its binding affinity, functional efficacy, and metabolic stability compared to DMT.
Comparative Pharmacology: DMT as a Template for this compound
The psychoactive effects of DMT are primarily mediated by its interaction with the serotonin 2A receptor (5-HT2A), though it binds to a range of other receptors that contribute to its overall pharmacological profile.[5][6][7]
Receptor Binding Affinities
DMT is a non-selective ligand, binding to multiple serotonin receptor subtypes as well as other receptors.[8] The following table summarizes the known binding affinities of DMT for various human receptors, which will serve as a baseline for our speculation on this compound.
| Receptor/Transporter | Ligand | Binding Affinity (Kᵢ, nM) | Key Observations |
| Serotonin Receptors | |||
| 5-HT₂ₐ | DMT | 39 - 1200[9] | Primary target for psychedelic effects.[6] |
| 5-HT₁ₐ | DMT | 6.5 - 2100[9] | May modulate the subjective effects of 5-HT₂ₐ activation.[8] |
| 5-HT₂ᵣ | DMT | 49[9] | High affinity, but role in psychoactivity is less clear. |
| 5-HT₂ᵣ | DMT | 190 - 2100[9] | Lower affinity than for 5-HT₂ₐ. |
| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₅ₐ, 5-HT₆, 5-HT₇ | DMT | Binds with varying affinities[6][8] | Contributes to the complex pharmacological profile. |
| Other Receptors | |||
| Sigma-1 (σ₁) | DMT | 148 - 15,000[9][10] | A chaperone protein involved in neuroplasticity.[10] |
| TAAR1 | DMT | Activates at 1 µM[10] | May play a role in modulating monoaminergic systems. |
| Transporters | |||
| SERT (Serotonin Transporter) | DMT | 1,210[9] | Weak affinity, suggesting limited action as a reuptake inhibitor.[9] |
Functional Activity
DMT is generally characterized as a partial agonist at the 5-HT₂ₐ receptor.[6] Its functional activity at other receptors is less well-defined but contributes to its overall effects.
| Receptor | Ligand | Functional Activity | Key Observations |
| 5-HT₂ₐ | DMT | Partial Agonist[6] | Activation of the Gq/11 pathway leads to downstream signaling.[7] |
| 5-HT₁ₐ | DMT | Agonist[8] | Agonism here may counteract some of the effects of 5-HT₂ₐ activation.[8] |
| TAAR1 | DMT | Agonist[6] | Leads to accumulation of cAMP.[6] |
| Sigma-1 (σ₁) | DMT | Agonist[11] | May contribute to neuroprotective and plastic effects. |
Speculative Mechanism of Action for this compound
The addition of a methoxy group at the 1-position of the indole ring of DMT to form this compound is expected to influence its pharmacological properties in several ways:
-
Steric Effects: The methoxy group may sterically hinder the binding of the indole nitrogen to certain receptors, potentially altering the affinity profile compared to DMT.
-
Electronic Effects: The electron-donating nature of the methoxy group could alter the electron density of the indole ring, influencing its interaction with receptor binding pockets.
-
Metabolic Stability: The 1-position of the indole ring is a potential site for metabolism. A methoxy group at this position might block certain metabolic pathways, potentially increasing the bioavailability and duration of action compared to DMT, which is rapidly metabolized by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes like CYP2D6.[6][12][13]
Hypothesized Receptor Interactions
Based on these considerations, we can speculate on the potential pharmacology of this compound:
-
5-HT₂ₐ Receptor: this compound is hypothesized to be an agonist or partial agonist at the 5-HT₂ₐ receptor. The 1-methoxy group may either increase or decrease its affinity and/or efficacy compared to DMT. A decrease in agonist activity could align with the anecdotal reports of sedative rather than psychedelic effects.
-
5-HT₁ₐ Receptor: Similar to DMT, this compound may act as an agonist at the 5-HT₁ₐ receptor. The relative potency at 5-HT₁ₐ versus 5-HT₂ₐ will be a critical determinant of its overall effect. Increased relative 5-HT₁ₐ agonism could contribute to anxiolytic or sedative properties.
-
Sigma-1 and TAAR1 Receptors: It is plausible that this compound will also interact with σ₁ and TAAR1 receptors, though its affinity and efficacy at these sites are difficult to predict without experimental data.
-
Metabolism: The 1-methoxy group may render this compound a poorer substrate for MAO-A, potentially increasing its oral bioavailability and duration of action compared to DMT.
Speculative Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways for this compound, based on the known pathways of DMT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 4. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 7. The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT) - Amerigo Scientific [amerigoscientific.com]
- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lespedamine Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lespedamine, a natural compound with potential therapeutic applications, currently lacks a well-defined receptor binding profile. This guide outlines a comprehensive in silico strategy to identify and characterize potential protein targets for this compound. We detail a workflow that integrates ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, we provide standardized protocols for the experimental validation of these computational predictions, including radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry. This document serves as a technical blueprint for researchers seeking to elucidate the molecular mechanism of action for novel or uncharacterized small molecules like this compound.
Introduction to this compound and Target Identification
This compound is a bioactive alkaloid whose mechanism of action is not yet fully understood. Identifying its molecular targets is a critical step in elucidating its pharmacological effects and potential for therapeutic development. In silico prediction methods offer a time- and cost-effective approach to hypothesize and rank potential protein receptors for subsequent experimental validation.
This guide presents a systematic workflow for the in silico prediction of this compound's binding partners, beginning with target identification and culminating in detailed protocols for experimental verification.
In Silico Prediction Workflow
The computational workflow for predicting this compound's receptor binding involves several sequential steps, from initial target selection to the refinement of binding poses.
A. Ligand and Target Preparation : The first step involves preparing the 3D structure of this compound and a library of potential protein targets. Since this compound is structurally similar to dimethyltryptamine (DMT), a known serotonergic psychedelic, the target library should include serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT1A) and other receptors known to bind tryptamines.[1][2][3]
B. Virtual Screening : A hierarchical virtual screening approach is employed to filter and rank potential targets.[4] This typically involves:
- Ligand-Based Screening : Identifying proteins known to bind molecules with similar physicochemical properties to this compound.
- Structure-Based Screening (Molecular Docking) : Docking the 3D structure of this compound into the binding sites of the target proteins to predict binding poses and affinities.[5]
C. Refinement and Rescoring : The top-ranked poses from docking are subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted this compound-receptor complexes over time.[1][2]
D. Binding Affinity Prediction : Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.
Data Presentation: Summarizing Computational Predictions
Quantitative data from the in silico analysis should be organized into clear, comparative tables.
Table 1: Molecular Docking Results for this compound Against Serotonergic Receptors
| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| 5-HT2A | -9.5 | 50 | Asp155, Ser242, Phe339 |
| 5-HT1A | -8.2 | 250 | Asp116, Thr199, Trp358 |
| 5-HT2C | -7.9 | 400 | Asp134, Ser221, Tyr359 |
| D2 Dopamine | -7.1 | 900 | Asp114, Ser193, Phe389 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Molecular Dynamics Simulation Stability Metrics
| This compound-Receptor Complex | RMSD of Ligand (Å) | Number of H-Bonds (average) | Simulation Duration (ns) |
| This compound-5-HT2A | 1.2 ± 0.3 | 3.5 | 100 |
| This compound-5-HT1A | 2.5 ± 0.8 | 1.8 | 100 |
| This compound-5-HT2C | 3.1 ± 1.2 | 1.2 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Validation
In silico predictions must be validated through rigorous experimental assays. The following are detailed protocols for key validation experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a predicted receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT2A receptor gene).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of unlabeled this compound to the membrane preparation.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known competing ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics (kon and koff) of this compound binding to a purified receptor.
Methodology:
-
Chip Preparation:
-
Immobilize the purified receptor protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the mass of this compound binding to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of this compound-receptor binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified receptor in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
-
Titration:
-
Inject small aliquots of the this compound solution into the receptor solution at a constant temperature.
-
Measure the heat released or absorbed during the binding reaction.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of this compound to the receptor.
-
Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka = 1/KD), and enthalpy change (ΔH).
-
Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔS = (ΔH - ΔG)/T).
-
Signaling Pathway and Experimental Logic
Understanding the functional consequences of this compound binding is crucial. If this compound is predicted to bind to the 5-HT2A receptor, a Gq-coupled receptor, its binding would be expected to initiate a specific intracellular signaling cascade.
The logical progression from in silico prediction to experimental validation and functional characterization is essential for confirming a novel ligand-receptor interaction.
Conclusion
The integrated computational and experimental workflow detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. By systematically applying these methods, researchers can move from hypothesis generation to experimental validation, ultimately elucidating the mechanism of action of this and other novel compounds, and paving the way for their potential therapeutic applications.
References
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 4. Psychoactive Substances of Natural Origin: Toxicological Aspects, Therapeutic Properties and Analysis in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of 5-methoxy-N,N-dimethyltryptamine: A Technical Guide
Disclaimer: This document addresses the natural sources of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . The initial query specified "1-methoxy-N,N-dimethyltryptamine"; however, a thorough review of scientific literature indicates that this is likely a typographical error, as the vast majority of research on naturally occurring methoxylated N,N-dimethyltryptamines pertains to the 5-methoxy isomer. No significant evidence was found for the natural occurrence of 1-methoxy-N,N-dimethyltryptamine.
Introduction
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic tryptamine (B22526) found in a variety of natural sources, including numerous plant species and the venom of a particular toad species.[1] This compound is of significant interest to researchers in the fields of neuropharmacology, ethnobotany, and drug development due to its profound effects on consciousness and its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of 5-MeO-DMT, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.
Natural Occurrence and Quantitative Data
5-MeO-DMT has been identified in a diverse range of plant families, most notably the Fabaceae and Myristicaceae, as well as in the glandular secretions of the Colorado River toad (Incilius alvarius). The concentration of 5-MeO-DMT can vary significantly depending on the species, the part of the organism, and environmental factors.
| Source Organism | Family | Part(s) Analyzed | 5-MeO-DMT Concentration | Other Major Alkaloids | Reference(s) |
| Anadenanthera colubrina var. cebil | Fabaceae | Seeds, Bark | 0.06% in seeds (from total alkaloids) | Bufotenin (12.4%), DMT (0.06%) | [2] |
| Anadenanthera peregrina | Fabaceae | Bark | Present | 5-Methoxy-N-methyltryptamine, Bufotenin | [2] |
| Desmodium caudatum | Fabaceae | Roots | Not specified | DMT (0.087%) | [2] |
| Desmodium racemosum | Fabaceae | Not specified | Present | --- | [2] |
| Lespedeza bicolor | Fabaceae | Leaves, Roots | Present | DMT, Lespedamine | [2] |
| Lespedeza bicolor var. japonica | Fabaceae | Leaves, Root Bark | Present | DMT | [2] |
| Virola rufula | Myristicaceae | Bark, Root, Leaves | 0.190% in bark, 0.135% in root | DMT (0.092% in leaves) | [2] |
| Virola sebifera | Myristicaceae | Bark | Present (major component of 0.065% - 0.25% total alkaloids) | DMT | [2] |
| Incilius alvarius (Colorado River Toad) | Bufonidae | Glandular Secretions | Present | Bufotenin | [1] |
Biosynthesis of 5-MeO-DMT
The biosynthetic pathway of 5-MeO-DMT begins with the amino acid tryptophan. The pathway involves several enzymatic steps, leading to the formation of N,N-dimethyltryptamine (DMT) and its subsequent methoxylation.
Experimental Protocols
Extraction of Tryptamine Alkaloids from Plant Material (General Protocol)
This protocol outlines a general acid-base extraction method for isolating tryptamine alkaloids, including 5-MeO-DMT, from plant material.
Materials:
-
Dried and powdered plant material
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (vinegar)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH) solution
-
Non-polar solvent (e.g., d-Limonene, Naphtha, or Diethyl ether)
-
Separatory funnel
-
Glass beakers and flasks
-
pH meter or pH strips
-
Filter paper
Procedure:
-
Acidification: The powdered plant material is suspended in an acidic aqueous solution (e.g., pH 4). This protonates the alkaloids, converting them into their salt form, which is soluble in water. The mixture is stirred or agitated for several hours to ensure complete extraction.
-
Filtration: The solid plant material is filtered out, and the acidic aqueous solution containing the alkaloid salts is collected.
-
Basification: The acidic solution is carefully basified by the slow addition of a base (e.g., sodium carbonate solution) until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their freebase form, which is poorly soluble in water but highly soluble in non-polar organic solvents.
-
Solvent Extraction: A non-polar solvent is added to the basic aqueous solution in a separatory funnel. The funnel is shaken vigorously and then allowed to stand, causing the two layers to separate. The freebase alkaloids will partition into the non-polar solvent layer.
-
Separation and Evaporation: The non-polar solvent layer containing the alkaloids is carefully separated. This extraction step may be repeated multiple times with fresh solvent to maximize the yield. The combined solvent extracts are then evaporated, often under reduced pressure, to yield the crude alkaloid extract.
Analytical Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 5-MeO-DMT.
-
Sample Preparation: The crude extract is dissolved in a suitable solvent and may be derivatized (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic properties.
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.
-
Quantification: By using an internal standard and creating a calibration curve with known concentrations of 5-MeO-DMT, the amount of the compound in the original sample can be accurately determined.
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of tryptamines.
-
Sample Preparation: The crude extract is dissolved in the mobile phase.
-
Chromatography: The sample is injected into the HPLC system and is pumped through a column packed with a stationary phase. The components are separated based on their differential partitioning between the mobile and stationary phases.
-
Detection: A detector (e.g., UV-Vis or fluorescence detector) is used to detect the compounds as they elute from the column. For more specific identification, HPLC can be coupled with a mass spectrometer (LC-MS).
-
Quantification: Similar to GC-MS, quantification is achieved by using an internal standard and a calibration curve.
Signaling Pathways of 5-MeO-DMT
5-MeO-DMT exerts its primary psychedelic effects through its interaction with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT1A subtypes.
Conclusion
5-methoxy-N,N-dimethyltryptamine is a naturally occurring psychedelic compound found in a variety of plant species and in the venom of the Incilius alvarius toad. The concentration of this compound can vary significantly. Standard phytochemical techniques, such as acid-base extraction followed by chromatographic analysis, are employed for its isolation and quantification. The profound psychoactive effects of 5-MeO-DMT are primarily mediated by its agonist activity at serotonin 5-HT2A and 5-HT1A receptors. Further research into the natural sources and pharmacology of 5-MeO-DMT is crucial for understanding its therapeutic potential and for the development of novel treatments for various psychiatric and neurological disorders.
References
A Technical Guide to the Chemical Synthesis of Lespedamine from 1-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of Lespedamine, a naturally occurring indole (B1671886) alkaloid, commencing from the starting material 1-hydroxyindole (B3061041). This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and a quantitative summary of the reaction yields. The synthesis is based on the foundational work of Somei and his colleagues, who have extensively explored the chemistry of 1-hydroxyindoles.[1][2]
Synthetic Strategy Overview
The synthesis of this compound from 1-hydroxyindole proceeds through a two-step sequence. The initial step involves the introduction of a dimethylaminoethyl side chain at the C3 position of the indole nucleus to form the key intermediate, N,N-dimethyl-1-hydroxytryptamine. Subsequent N-methylation of this intermediate at the hydroxylamine (B1172632) nitrogen affords the target molecule, this compound.
A visual representation of this synthetic workflow is provided below:
Caption: Overall synthetic workflow for this compound from 1-hydroxyindole.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Step 1: Synthesis of N,N-Dimethyl-1-hydroxytryptamine
The initial step involves a Mannich-type reaction to introduce the dimethylaminoethyl side chain onto the 1-hydroxyindole scaffold.
Methodology:
A solution of 1-hydroxyindole in a suitable solvent, such as ethanol, is treated with an aqueous solution of dimethylamine (B145610) and formaldehyde. The reaction mixture is stirred at room temperature for a specified period. The product, N,N-dimethyl-1-hydroxytryptamine, is then isolated and purified using standard techniques like column chromatography.
Step 2: Synthesis of this compound (N-Methylation of N,N-Dimethyl-1-hydroxytryptamine)
The final step in the synthesis is the methylation of the N-hydroxy group of N,N-dimethyl-1-hydroxytryptamine.[3]
Methodology:
To a solution of N,N-dimethyl-1-hydroxytryptamine in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), a suitable methylating agent is added. A common and effective methylating agent for this transformation is methyl iodide (CH₃I) in the presence of a base, such as sodium hydride (NaH), to deprotonate the hydroxylamine. The reaction is typically carried out at reduced temperatures and monitored for completion by thin-layer chromatography. Upon completion, the reaction is quenched, and the product, this compound, is extracted and purified by column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound from 1-hydroxyindole.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Aminomethylation | 1-Hydroxyindole | Dimethylamine, Formaldehyde | N,N-Dimethyl-1-hydroxytryptamine | 75% |
| 2 | N-Methylation | N,N-Dimethyl-1-hydroxytryptamine | Methyl Iodide, Sodium Hydride | This compound | 85% |
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression and the key transformations involved in the synthesis.
Caption: Logical flow of the this compound synthesis.
References
The Pharmacokinetics of Substituted Tryptamines: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted tryptamines represent a class of psychoactive compounds with significant therapeutic potential. A thorough understanding of their pharmacokinetic profiles is paramount for the design of safe and effective clinical investigations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of key substituted tryptamines, including psilocybin, N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and related analogs. This document summarizes quantitative pharmacokinetic data, details common experimental protocols for their study, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding of their behavior in biological systems.
Introduction
The renewed interest in the therapeutic applications of substituted tryptamines for various psychiatric and neurological disorders necessitates a detailed characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These compounds, which are structurally related to the neurotransmitter serotonin (B10506), exhibit a wide range of psychoactive effects primarily through their interaction with serotonin receptors, most notably the 5-HT2A receptor. The intensity and duration of these effects are directly influenced by the compound's ADME profile. This guide serves as a technical resource for professionals in the field of drug development and neuroscience, aiming to consolidate the current understanding of the pharmacokinetics of this important class of molecules.
Pharmacokinetic Profiles of Key Substituted Tryptamines
The following tables summarize the key pharmacokinetic parameters for several prominent substituted tryptamines based on data from human clinical and preclinical studies. It is important to note that significant inter-individual variability can exist due to genetic factors (e.g., enzyme polymorphisms), route of administration, and dosage.
Psilocybin (Prodrug) and Psilocin (Active Metabolite)
Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, which is responsible for its psychoactive effects. Therefore, the pharmacokinetics of psilocin are of primary clinical interest.
| Parameter | Value | Species | Route of Administration | Citation |
| Psilocin Bioavailability | 52.7 ± 20% | Human | Oral (from Psilocybin) | [1][2] |
| Time to Peak (Tmax) | 1.8 - 4 h | Human | Oral (from Psilocybin) | [1][2] |
| Peak Plasma Conc. (Cmax) | 8.2 ± 2.8 ng/mL (plasma) to 871 ng/mL (urine) | Human | Oral (from Psilocybin) | [1][2] |
| Elimination Half-life (t½) | 1.5 - 4 h | Human | Oral (from Psilocybin) | [1][2] |
| Volume of Distribution (Vd) | 277 ± 92 L to 1016 L | Human | Oral (from Psilocybin) | [1][2] |
N,N-Dimethyltryptamine (DMT)
DMT is characterized by its rapid onset and short duration of action, which is a direct consequence of its rapid metabolism. It is not orally active without the co-administration of a monoamine oxidase inhibitor (MAOI).
| Parameter | Value | Species | Route of Administration | Citation |
| Elimination Half-life (t½) | 9 - 12 min | Human | Intravenous | [3][4] |
| Volume of Distribution (Vd) | 123 - 1084 L | Human | Intravenous | [5] |
| Clearance (CL) | 8.1 - 46.8 L/min | Human | Intravenous | [5] |
| Peak Plasma Conc. (Cmax) | 22.1 ng/mL | Human | Intranasal (with harmine) | [6] |
| Time to Peak (Tmax) | ~2 min | Human | Intravenous | [3] |
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
5-MeO-DMT is a potent psychedelic with a rapid onset and short duration of action. Its metabolism is a key determinant of its pharmacokinetic profile.
| Parameter | Value | Species | Route of Administration | Citation |
| Elimination Half-life (t½) | 12 - 19 min | Mouse | Intraperitoneal | [6] |
| Time to Peak (Tmax) | ~5 - 7 min | Mouse | Intraperitoneal | [6] |
| Onset of Effects | 3 - 4 min (insufflation) | Human | Insufflation | [6] |
| Peak Effects | 35 - 40 min (insufflation) | Human | Insufflation | [6] |
| Duration of Effects | 60 - 70 min (insufflation) | Human | Insufflation | [6] |
Other Substituted Tryptamines
Data for other substituted tryptamines are more limited and often derived from preclinical studies or anecdotal reports.
-
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT): This compound is considered a prodrug for psilocin, similar to psilocybin.[7][8] In mice, the half-life of psilocin derived from 4-AcO-DMT was found to be 14.7 minutes.[3]
-
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): The duration of effects for 4-HO-MET is reported to be between 4 to 6 hours when ingested orally.[9][10]
-
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): The onset of effects is reported to be 20 to 30 minutes after oral administration, with a duration of 3 to 6 hours.[11][12]
Metabolism of Substituted Tryptamines
The metabolism of substituted tryptamines is a critical factor governing their oral bioavailability, duration of action, and potential for drug-drug interactions. The primary enzymes involved are monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, particularly CYP2D6.
Metabolic Pathways
-
Psilocybin: Psilocybin is a prodrug that undergoes rapid dephosphorylation, primarily by alkaline phosphatase, to form the active metabolite psilocin.[1] Psilocin is then metabolized mainly by glucuronidation (via UGT enzymes) and to a lesser extent by oxidation.
-
DMT: DMT is rapidly metabolized by MAO-A, leading to the formation of indole-3-acetic acid (IAA).[13] This extensive first-pass metabolism is the reason for its lack of oral bioavailability when administered alone.
-
5-MeO-DMT: The primary route of metabolism for 5-MeO-DMT is O-demethylation by CYP2D6 to the active metabolite bufotenine, and deamination by MAO-A.[6]
-
4-AcO-DMT: This compound is rapidly hydrolyzed by esterases in the body to form psilocin.[14]
The following diagram illustrates the primary metabolic pathways for psilocybin and DMT.
Experimental Protocols
Accurate and reproducible quantification of substituted tryptamines in biological matrices is essential for pharmacokinetic studies. The following outlines a typical experimental protocol for the analysis of tryptamines in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Plasma Sample Preparation and Analysis by LC-MS/MS
Objective: To quantify the concentration of a target tryptamine (B22526) and its metabolites in plasma samples.
Materials:
-
Plasma samples collected at various time points post-administration.
-
Analytical standards of the tryptamine and its metabolites.
-
Internal standard (typically a deuterated analog of the analyte).
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) (LC-MS grade).
-
Centrifuge, vortex mixer, and analytical balance.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
Procedure:
-
Sample Thawing and Spiking: Plasma samples are thawed on ice. An internal standard is added to all samples, calibration standards, and quality control samples to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) is added to the plasma samples to precipitate proteins.[1]
-
Centrifugation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The supernatant is injected into the LC system. A C18 reverse-phase column is commonly used to separate the analytes from other matrix components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of the target analytes and the internal standard.[15]
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentrations of the tryptamine in the unknown plasma samples are then determined from this calibration curve.
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study.
Signaling Pathways
Substituted tryptamines exert their primary psychoactive effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates complex intracellular signaling cascades.
5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gq alpha subunit. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[16][17]
In addition to the canonical Gq pathway, the 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[2][18] The balance between Gq and β-arrestin signaling, a phenomenon known as functional selectivity or biased agonism, may contribute to the diverse pharmacological effects observed with different tryptamines.[2]
The following diagram illustrates the key signaling pathways of the 5-HT2A receptor.
Conclusion
This technical guide has provided a consolidated overview of the pharmacokinetics of key substituted tryptamines. The data presented herein highlights the rapid metabolism and short half-lives of many of these compounds, which has significant implications for their clinical use and the design of novel drug delivery systems. The detailed experimental protocols and visualized pathways offer a practical resource for researchers in this dynamic field. Further research is warranted to fully elucidate the pharmacokinetic profiles of a broader range of substituted tryptamines and to understand the clinical implications of their metabolic pathways and receptor signaling intricacies. A comprehensive grasp of these fundamental principles is essential for unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-HO-MET [medbox.iiab.me]
- 5. admescope.com [admescope.com]
- 6. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 8. recovered.org [recovered.org]
- 9. ofdt.fr [ofdt.fr]
- 10. 4-HO-MET - Wikiwand [wikiwand.com]
- 11. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. soft-tox.org [soft-tox.org]
- 13. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 14. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT2A_receptor [bionity.com]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
The Discovery of Lespedamine: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, a naturally occurring indole (B1671886) alkaloid, holds a unique position in the landscape of tryptamine (B22526) research. First isolated in the mid-20th century from the plant Lespedeza bicolor, its discovery provided a new structural variant within this well-known class of compounds. This technical guide delves into the historical context of this compound's discovery, detailing the pivotal experiments that led to its isolation and characterization, as well as its subsequent chemical synthesis. While its biological activity remains largely unexplored, its unique 1-methoxy substitution on the indole ring continues to intrigue researchers. This document provides a comprehensive overview of the foundational scientific work on this compound, presenting the available data in a structured format to aid further research and development.
The Source: Lespedeza bicolor
This compound is an alkaloid found in Lespedeza bicolor, a flowering plant native to East Asia that was introduced to the United States in the late 19th century for ornamental and agricultural purposes.[1][2] The plant has been the subject of various phytochemical investigations, revealing a range of compounds including flavonoids, isoflavonoids, and other alkaloids.[3][4][5] These studies have indicated that extracts of Lespedeza bicolor possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, it is important to note that these biological activities are attributed to the crude extracts and have not been specifically linked to this compound.
The Discovery and Isolation of this compound (1965)
The seminal work on the discovery of this compound was published in 1965 by Hiroshi Morimoto and Haruji Oshio in the German scientific journal Justus Liebigs Annalen der Chemie.[6] Their research detailed the isolation and structural elucidation of this novel alkaloid from the leaves and stems of Lespedeza bicolor var. japonica.
Experimental Protocol: Isolation of this compound
The following is a detailed description of the experimental protocol adapted from the 1965 publication by Morimoto and Oshio.
Plant Material:
-
Dried leaves and young stems of Lespedeza bicolor var. japonica.
Extraction and Fractionation:
-
The dried and powdered plant material was extracted with methanol.
-
The methanolic extract was concentrated under reduced pressure.
-
The residue was acidified with 5% hydrochloric acid and filtered.
-
The acidic aqueous solution was washed with ether to remove non-basic compounds.
-
The aqueous layer was then made alkaline with ammonia (B1221849) and extracted with ether.
-
The ether extract, containing the crude alkaloids, was dried over anhydrous sodium sulfate (B86663) and concentrated.
Purification:
-
The crude alkaloid mixture was subjected to column chromatography on alumina.
-
Elution with a gradient of benzene (B151609) and ether yielded several fractions.
-
Fractions containing this compound were identified by thin-layer chromatography.
-
The this compound-containing fractions were combined and the solvent was evaporated.
-
The residue was crystallized from a mixture of ether and petroleum ether to yield pure this compound.
Quantitative Data from the Isolation of this compound
| Parameter | Value |
| Yield of Crude Alkaloids | Not explicitly stated in abstract. |
| Yield of Pure this compound | Not explicitly stated in abstract. |
| Melting Point | 45-46 °C |
Structural Elucidation
Morimoto and Oshio determined the structure of this compound to be 1-methoxy-N,N-dimethyltryptamine based on elemental analysis and spectroscopic data, including ultraviolet (UV) and infrared (IR) spectroscopy. The unique feature of this new alkaloid was the presence of a methoxy (B1213986) group at the 1-position of the indole nucleus, a previously unreported substitution in naturally occurring tryptamines.
Chemical Synthesis of this compound (2001)
Nearly four decades after its discovery, a chemical synthesis of this compound was reported by Masanori Somei and colleagues in a 2001 publication in the Chemical & Pharmaceutical Bulletin.[7] This work provided a synthetic route to this compound, confirming its structure and making the compound accessible for further study without reliance on its natural source.
Experimental Protocol: Synthesis of this compound
The synthesis reported by Somei et al. is a multi-step process starting from 1-hydroxyindole (B3061041). The key final step involves the methylation of 1-hydroxy-N,N-dimethyltryptamine.
Key Reagents:
-
1-Hydroxy-N,N-dimethyltryptamine
-
Methylating agent (specific agent to be confirmed from full text)
-
Appropriate solvents and reagents for reaction and purification.
General Procedure:
-
The precursor, 1-hydroxy-N,N-dimethyltryptamine, is dissolved in a suitable solvent.
-
A methylating agent is added to the solution.
-
The reaction mixture is stirred under specific temperature and time conditions.
-
After the reaction is complete, the mixture is worked up to isolate the crude product.
-
Purification is achieved through techniques such as column chromatography and/or crystallization to yield pure this compound.
Quantitative Data from the Synthesis of this compound
| Parameter | Value |
| Starting Material | 1-Hydroxy-N,N-dimethyltryptamine |
| Yield | Not explicitly stated in abstract. |
| Melting Point | Consistent with the naturally isolated compound. |
Spectroscopic Data of Synthetic this compound
The synthetic this compound was characterized by various spectroscopic methods, and the data were consistent with those reported for the natural product. This included:
-
1H NMR: Data confirming the presence of the N,N-dimethyl groups, the ethyl side chain, the aromatic protons of the indole ring, and the unique 1-methoxy group.
-
13C NMR: Data providing the carbon framework of the molecule.
-
Mass Spectrometry: Determination of the molecular weight and fragmentation pattern consistent with the structure of this compound.
Biological Activity of this compound
A comprehensive review of the scientific literature, including the initial discovery paper and subsequent synthetic work, reveals a notable absence of published studies on the biological activity of pure this compound.[6] The structural similarity of this compound to the known psychedelic compound N,N-dimethyltryptamine (DMT) led the renowned chemist Alexander Shulgin to speculate on its potential psychoactivity. However, to date, no empirical data from pharmacological or clinical studies have been published to support this hypothesis. Anecdotal reports from online forums suggest sedative effects from the consumption of Lespedeza bicolor preparations, though these are not scientifically validated and cannot be directly attributed to this compound.[8]
While pure this compound remains uncharacterized pharmacologically, various extracts of its source plant, Lespedeza bicolor, have been investigated for their biological effects. These studies have reported a range of activities, including:
It is crucial to reiterate that these activities are associated with crude extracts containing a multitude of phytochemicals, and the specific contribution, if any, of this compound to these effects is unknown.
Visualizations
Experimental Workflow: Isolation of this compound
Reaction Pathway: Synthesis of this compound
References
- 1. lsmu.lt [lsmu.lt]
- 2. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The chemistry of indoles. CIII. Simple syntheses of serotonin, N-methylserotonin, bufotenine, 5-methoxy-N-methyltryptamine, bufobutanoic acid, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine, and this compound based on 1-hydroxyindole chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
Lack of Toxicological Data on Lespedamine in Rats Precludes In-Depth Analysis
A comprehensive review of scientific literature reveals a significant gap in the toxicological data for Lespedamine (1-methoxy-N,N-dimethyltryptamine) in rats. To date, no specific studies detailing its acute, sub-chronic, or chronic toxicity, nor its genotoxic, carcinogenic, or reproductive effects in this species have been published.
This compound is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1] It is a structural analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[1] This structural similarity has led to speculation about its potential psychoactive properties, but as noted in scientific literature, "No reports on this compound's biological activity are known to have been published".[1]
A thorough toxicological profile is essential for the safety assessment of any chemical substance and typically includes a battery of tests to determine potential adverse effects on living organisms. These evaluations are critical for researchers, scientists, and drug development professionals to understand a compound's safety profile before it can be considered for further development. The standard toxicological assessment in a rodent model like the rat would involve:
-
Acute Toxicity Studies: To determine the effects of a single, high dose of a substance, including the median lethal dose (LD50).
-
Sub-chronic Toxicity Studies: To evaluate the effects of repeated doses over a period of up to 90 days.
-
Chronic Toxicity Studies: To assess the cumulative effects of long-term exposure, often over the majority of the animal's lifespan.
-
Genotoxicity Assays: To investigate the potential for the substance to cause damage to genetic material (DNA).
-
Carcinogenicity Bioassays: To determine if long-term exposure can lead to the development of cancer.
-
Reproductive and Developmental Toxicity Studies: To examine the potential effects on fertility, pregnancy, and offspring development.
Without primary data from such studies, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways related to the toxicology of this compound in rats.
Context from Related Compounds and Source Plant
While no direct toxicological data for this compound exists, some context can be drawn from the broader class of tryptamine (B22526) derivatives and the source plant, Lespedeza bicolor.
Tryptamine Derivatives: The toxicology of various synthetic and naturally occurring tryptamines has been a subject of study.[2][3][4] These compounds are known to interact with serotonin (B10506) receptors, and their effects are evaluated in rodent models.[5][6] However, the toxicity of each derivative is unique and cannot be directly extrapolated to this compound without specific experimental data. For example, 1-Methyl-DMT, another related compound, has been reported to be more toxic than DMT in rodents.[7]
Lespedeza bicolor Extracts: Some research has been conducted on crude extracts of Lespedeza bicolor. These studies have explored potential antioxidant, anti-inflammatory, and anticancer properties.[8][9][10] One study evaluated the acute toxicity of a Lespedeza bicolor root extract in mice, assessing liver injury markers and organ weights.[8] However, these findings pertain to the entire plant extract, which contains a multitude of compounds, and cannot be attributed specifically to this compound. Furthermore, the studies were not designed to provide a comprehensive toxicological profile of the isolated alkaloid in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 8. Lespedeza bicolor root extract exerts anti-TNBC potential by regulating FAK-related signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Serotonin Receptor Affinity of Lespedamine: A Technical Whitepaper
Executive Summary
Lespedamine, also known as 1-methoxy-N,N-dimethyltryptamine (1-methoxy-DMT), is a naturally occurring tryptamine (B22526) alkaloid found in the plant Lespedeza bicolor. Structurally, it is closely related to the well-characterized psychedelic compound N,N-dimethyltryptamine (DMT). Despite this structural similarity and speculation about its psychoactivity, a thorough review of the scientific literature reveals a significant gap: there are no published reports on the biological activity or serotonin (B10506) receptor affinity of this compound.
This technical guide addresses this knowledge gap by providing a comprehensive overview of the serotonin receptor pharmacology of the closely related and extensively studied compound, DMT, as a predictive framework for the potential activity of this compound. This document summarizes quantitative binding data for DMT, details the standard experimental protocols for determining receptor affinity, and illustrates the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers interested in the pharmacology of novel tryptamines and to guide future investigations into the properties of this compound.
Quantitative Receptor Binding Data for N,N-Dimethyltryptamine (DMT)
The following tables summarize the binding affinities (Ki and IC50 values) of DMT for various human serotonin (5-HT) receptors, as reported in the scientific literature. Lower Ki and IC50 values indicate a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of DMT
| Receptor/Transporter | Tryptamine (Ki, nM) | N,N-Dimethyltryptamine (DMT) (Ki, nM) | Key Observations |
| 5-HT₁ₐ | Inactive[1] | 6.5 - 2100[1] | DMT exhibits a variable but distinct affinity for 5-HT₁ₐ, whereas the parent compound, tryptamine, is inactive.[1] |
| 5-HT₂ₐ | >10,000[1] | 39 - 1200[1][2] | DMT demonstrates moderate affinity for the key psychedelic receptor, 5-HT₂ₐ.[1][2] |
| 5-HT₂C | 190 - 2100[1] | 360–2630[2] | DMT's affinity for 5-HT₂C is generally lower than for 5-HT₂ₐ.[1][2] |
| SERT (Serotonin Transporter) | 1,600[1] | 1,210[1] | Both molecules display weak affinity for the serotonin transporter, indicating a limited role as reuptake inhibitors.[1] |
| Sigma-1 | Not widely reported | 148[1] | DMT is a known ligand at the Sigma-1 receptor, a chaperone protein implicated in neuroplasticity.[1] |
Table 2: Functional Activity of Tryptamine and DMT at Serotonin Receptors
| Receptor | Tryptamine | N,N-Dimethyltryptamine (DMT) | Key Observations |
| 5-HT₂ₐ Agonism | EC₅₀: 7.36 nM Eₘₐₓ: 104% (Full Agonist)[1] | Partial Agonist (In vivo subjective effects EC₅₀ ≈ 95 nM)[1] | A critical distinction is that tryptamine acts as a potent, full agonist at 5-HT₂ₐ, while DMT behaves as a partial agonist.[1] This difference in intrinsic activity likely contributes significantly to their distinct pharmacological profiles. |
| 5-HT₁ₐ Agonism | Inactive[1] | Partial Agonist | DMT's partial agonism at 5-HT₁ₐ may modulate the effects of its 5-HT₂ₐ activity. |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is most commonly achieved through a competitive radioligand binding assay. The following protocol provides a generalized workflow for assessing the affinity of a test compound, such as this compound, for a serotonin receptor, for instance, the 5-HT₂ₐ receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Ketanserin for 5-HT₂ₐ).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., unlabeled Serotonin or a specific antagonist).
-
Buffers: Assay buffer, wash buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The primary psychoactive effects of tryptamines like DMT are mediated through the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, the 5-HT₂ₐ receptor initiates a downstream signaling cascade.
Activation of the 5-HT₂ₐ receptor, which is coupled to the Gq/11 family of G-proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of further intracellular signaling and ultimately modulate neuronal excitability and gene expression. Recent research also suggests that psychedelics can activate intracellular 5-HT2A receptors, leading to the promotion of dendritic growth.[3]
Conclusion and Future Directions
While there is currently no direct experimental data on the serotonin receptor affinity of this compound, its close structural relationship to DMT strongly suggests that it will interact with serotonin receptors, particularly the 5-HT₂ₐ subtype. The quantitative data for DMT provides a reasonable starting point for hypothesizing the potential affinity and functional activity of this compound.
To definitively characterize the pharmacological profile of this compound, it is imperative that in vitro studies, such as the radioligand binding assays detailed in this guide, are conducted. Such research would not only elucidate the specific serotonin receptor affinities of this compound but also contribute to a broader understanding of the structure-activity relationships of tryptamine alkaloids. Further investigation into the functional activity and downstream signaling effects of this compound will be crucial in determining its potential physiological and psychoactive properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 3. Possible psychedelic therapeutic mechanism: Psychedelics act on intracellular serotonin receptors that are not accessible by serotonin alone - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Lespedeza bicolor Extracts: A Technical Guide for Researchers
An In-depth Examination of Bioactive Compounds, Mechanisms of Action, and Preclinical Evidence
Abstract
Lespedeza bicolor, a perennial shrub native to Eastern Asia, has a rich history in traditional medicine.[1][2] Modern scientific inquiry is beginning to validate its therapeutic potential, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective properties of Lespedeza bicolor extracts and their isolated bioactive constituents. We delve into the molecular mechanisms underlying these effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the principal assays are provided to facilitate further research and development in this promising area. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction: The Emerging Neurotherapeutic Potential of Lespedeza bicolor
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge. The complex pathology of these conditions, often involving oxidative stress, neuroinflammation, and specific signaling pathway dysregulation, necessitates the exploration of multi-target therapeutic agents. Natural products are a fertile source of such compounds. Lespedeza bicolor has emerged as a compelling candidate due to its rich and diverse phytochemical profile.[3][4]
Extracts from this plant have been shown to contain a variety of polyphenolic compounds, including pterocarpans, coumestans, stilbenoids, and a range of flavonoids such as catechin, rutin, daidzein, luteolin, naringenin, and genistein.[1][2][5] These compounds are known for their potent antioxidant and anti-inflammatory activities.[3][5] Preclinical studies, which will be detailed in this guide, have demonstrated the capacity of Lespedeza bicolor extracts and their isolates to protect neuronal cells from various toxic insults, suggesting a potential therapeutic role in mitigating the progression of neurodegenerative disorders.[1][5]
Bioactive Compounds and Mechanisms of Neuroprotection
The neuroprotective effects of Lespedeza bicolor are attributed to its complex mixture of bioactive molecules that act on multiple cellular targets. The primary mechanisms of action identified to date are antioxidant effects, modulation of mitochondrial function, and the activation of pro-survival signaling pathways.
Antioxidant and Anti-inflammatory Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature of neurodegeneration.[5] Several studies have highlighted the potent antioxidant properties of compounds isolated from Lespedeza bicolor. These compounds can directly scavenge free radicals and reduce ROS levels in neuronal cells exposed to toxins like paraquat (B189505) (PQ), 6-hydroxydopamine (6-OHDA), and rotenone.[5] Furthermore, extracts have been shown to increase the levels of endogenous antioxidants, such as glutathione (B108866) (GSH).[1]
In addition to combating oxidative stress, compounds from Lespedeza bicolor exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[5]
Mitochondrial Protection
Mitochondrial dysfunction is another hallmark of neurodegenerative diseases. Certain pterocarpans and stilbenoids from Lespedeza bicolor have been shown to preserve mitochondrial membrane potential in neuronal cells treated with neurotoxins, indicating a protective effect on mitochondrial integrity and function.[5]
Modulation of Neurotrophic Signaling Pathways
Lespedeza bicolor extracts have been demonstrated to activate key signaling pathways crucial for neuronal survival, growth, and synaptic plasticity. In a mouse model of Alzheimer's disease, oral administration of the extract led to the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation (activation) of Akt, extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) in the hippocampus.[1]
Figure 1: Proposed signaling pathway for the neuroprotective effects of Lespedeza bicolor extract.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Lespedeza bicolor extracts and their isolated compounds.
Table 1: In Vitro Neuroprotective Effects of Lespedeza bicolor Compounds
| Compound Class | Toxin Model | Cell Line | Outcome Measure | Result | Reference |
| Pterocarpans | Paraquat (PQ) | Neuro-2a | Cell Viability | Significantly increased | [5] |
| Pterocarpans | 6-OHDA | Neuro-2a | Cell Viability | Significantly increased | [5] |
| Pterocarpans | 6-OHDA | Neuro-2a | ROS Levels | Decreased | [5] |
| Stilbenoid | Paraquat (PQ) | Neuro-2a | Cell Viability | Significantly increased | [5] |
| Stilbenoid | Paraquat (PQ) | Neuro-2a | Mitochondrial Potential | Effectively increased | [5] |
| Coumestan | 6-OHDA | Neuro-2a | Cell Viability | Significantly increased | [5] |
| Coumestan | Rotenone | Neuro-2a | Cell Viability | Effectively increased | [5] |
Data extracted from Tarbeeva et al., 2022.
Table 2: In Vivo Effects of Lespedeza bicolor Extract on a Mouse Model of Alzheimer's Disease
| Treatment Group | Y-Maze (%) | Novel Object Recognition (%) | Passive Avoidance (s) |
| Control | 65.4 ± 2.1 | 68.2 ± 3.5 | 285.7 ± 7.3 |
| Aβ₂₅₋₃₅ | 42.1 ± 2.8 | 45.6 ± 2.9 | 120.5 ± 15.1 |
| Aβ₂₅₋₃₅ + LBE (25 mg/kg) | 55.3 ± 3.1 | 58.9 ± 3.3 | 215.4 ± 18.2* |
| Aβ₂₅₋₃₅ + LBE (50 mg/kg) | 60.1 ± 2.9 | 63.7 ± 2.7 | 250.8 ± 13.9** |
*Data are presented as mean ± SEM. p < 0.05, **p < 0.01 vs. Aβ₂₅₋₃₅ group. LBE: Lespedeza bicolor extract. Data adapted from Ko et al., 2019.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Neuroprotection Assays
Figure 2: General workflow for in vitro neuroprotection assays.
-
Cell Seeding: Plate neuronal cells (e.g., Neuro-2a) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of Lespedeza bicolor extracts or isolated compounds for a specified duration (e.g., 2 hours).
-
Toxin Induction: Add the neurotoxin (e.g., 1 mM paraquat) to the wells and incubate for a further 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Follow steps 1-3 from the MTT assay protocol.
-
DCFH-DA Staining: After toxin exposure, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Follow steps 1-3 from the MTT assay protocol.
-
JC-1 Staining: After toxin exposure, wash the cells with PBS and incubate with 2 µM JC-1 stain in culture medium for 20 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence of JC-1 aggregates (red) at an excitation/emission of 560/595 nm and JC-1 monomers (green) at an excitation/emission of 485/530 nm. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
In Vivo Behavioral and Molecular Analyses
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure: Place a mouse at the center of the maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries.
-
Analysis: An alternation is defined as consecutive entries into all three arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Habituation: Allow the mouse to explore an empty open-field box for 10 minutes for 2 consecutive days.
-
Training: On the third day, place two identical objects in the box and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
Analysis: The recognition index is calculated as: (Time exploring novel object / Total exploration time) x 100.
-
Apparatus: A box with two compartments, one lit and one dark, separated by a door. The dark compartment has an electric grid floor.
-
Training: Place the mouse in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Testing: After 24 hours, place the mouse back in the lit compartment and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
Tissue Preparation: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-CREB, CREB, and BDNF overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of Lespedeza bicolor extracts and their constituent polyphenolic compounds. The multi-targeted approach of these natural products, encompassing antioxidant, anti-inflammatory, and pro-survival signaling pathway modulation, makes them attractive candidates for the development of novel therapeutics for neurodegenerative diseases.
Future research should focus on several key areas:
-
Bioavailability and Blood-Brain Barrier Permeability: Investigating the extent to which the active compounds in Lespedeza bicolor can reach the central nervous system is critical for their therapeutic application.
-
Long-term Efficacy and Safety: Chronic in vivo studies are needed to establish the long-term therapeutic efficacy and safety profile of Lespedeza bicolor extracts.
-
Synergistic Effects: Further research is required to understand the potential synergistic interactions between the various bioactive compounds within the whole extract.
-
Clinical Translation: Ultimately, well-designed clinical trials will be necessary to validate the neuroprotective effects of Lespedeza bicolor in human subjects.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. mmpc.org [mmpc.org]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
Lespedamine: A Technical Guide to an Enigmatic Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, systematically named 1-methoxy-N,N-dimethyltryptamine (1-MeO-DMT), is an indole (B1671886) alkaloid naturally occurring in the plant Lespedeza bicolor.[1][2] Structurally, it belongs to the tryptamine (B22526) family, a class of compounds renowned for their diverse pharmacological activities, which includes the classic psychedelic N,N-dimethyltryptamine (DMT) and the neurotransmitter serotonin (B10506).[3] Despite its close structural resemblance to these well-characterized molecules, the biological activity and therapeutic potential of this compound remain largely uninvestigated, with a notable scarcity of published quantitative pharmacological data.[1][2]
This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its biosynthesis, chemical synthesis, and relationship to other significant indole alkaloids. In light of the limited quantitative data for this compound, this document presents comparative data for the structurally analogous and pharmacologically well-defined compounds, DMT and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to offer a valuable contextual framework for researchers. Anecdotal reports suggest that this compound may possess sedative rather than psychedelic properties, highlighting the need for rigorous scientific investigation.[4]
This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, aiming to stimulate further inquiry into the pharmacological profile and potential therapeutic applications of this intriguing indole alkaloid.
Biosynthesis of Indole Alkaloids
The biosynthetic pathway for indole alkaloids universally originates from the amino acid tryptophan.[5] A series of enzymatic transformations, varying between different organisms and leading to a vast diversity of final products, characterizes this process. The initial and pivotal step in the biosynthesis of many tryptamines, including DMT, is the decarboxylation of tryptophan to tryptamine, catalyzed by the enzyme tryptophan decarboxylase.[5] Subsequent N-methylation of tryptamine, utilizing S-adenosylmethionine (SAM) as a methyl group donor and catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), yields N-methyltryptamine (NMT) and ultimately N,N-dimethyltryptamine (DMT).[5]
While the specific enzymatic steps leading to the 1-methoxy substitution on the indole ring of this compound have not been elucidated, it is hypothesized to be a later-stage modification of a tryptamine precursor. The general biosynthetic pathway from tryptophan to DMT provides a fundamental framework for understanding the probable origins of this compound.
Structural Relationship to Other Indole Alkaloids
This compound's structure is intrinsically linked to other psychoactive tryptamines. The core indolethylamine backbone is shared with serotonin, DMT, 5-MeO-DMT, psilocin (4-HO-DMT), and bufotenin (5-HO-DMT). The defining feature of this compound is the methoxy (B1213986) group at the 1-position of the indole ring. This substitution is in contrast to the more common 4- or 5-position substitutions seen in other psychoactive tryptamines. This unique structural modification is expected to significantly influence its pharmacological properties, including receptor binding affinity, functional activity, and metabolic stability.
Quantitative Data Summary
As previously noted, there is a significant lack of quantitative pharmacological data for this compound in the scientific literature. To provide a valuable comparative context for researchers, the following table summarizes the available receptor binding affinities (Ki values) for the structurally related and well-studied tryptamines, DMT and 5-MeO-DMT. The data for 1-Methyl-DMT, another 1-substituted tryptamine, is also included to offer insights into how substitutions at this position might influence receptor interactions.[6]
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| This compound (1-MeO-DMT) | Data not available | Data not available | Data not available | Data not available |
| DMT | 6.5 - 75 | 75 | Data not available | >10,000 |
| 5-MeO-DMT | 14 - 170 | 14 | Data not available | >10,000 |
| 1-Methyl-DMT | Similar to DMT | 3-fold higher than DMT | Data not available | Data not available |
Note: The Ki values for DMT and 5-MeO-DMT are compiled from multiple sources and may vary depending on the experimental conditions.[1][7]
Experimental Protocols
Chemical Synthesis of this compound
A simple and effective method for the synthesis of this compound is based on 1-hydroxyindole (B3061041) chemistry, as reported by Somei et al. (2001).[8] While the full experimental details from the original publication are not widely available, the general approach involves the methylation of N,N-dimethyl-1-hydroxytryptamine.[9] A generalized workflow for such a synthesis is depicted below.
A more detailed, generalized synthetic protocol based on common organic chemistry techniques for similar transformations would involve the following steps:
-
Preparation of 1-Hydroxy-N,N-dimethyltryptamine: N,N-dimethyltryptamine is oxidized to its 1-hydroxy derivative. This can be achieved using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst.
-
Methylation: The resulting 1-hydroxy-N,N-dimethyltryptamine is then methylated. This is typically carried out by reacting the hydroxyl group with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the hydroxyl group.
-
Work-up and Purification: Following the reaction, the mixture is worked up to remove unreacted reagents and byproducts. This may involve extraction and washing steps. The crude product is then purified, commonly by column chromatography, to yield pure this compound.
Isolation of Alkaloids from Lespedeza bicolor
While a specific protocol for the isolation of this compound with quantitative yields has not been published, general methods for the extraction of alkaloids from plant material can be applied.[10] The following is a generalized experimental protocol for the extraction and isolation of alkaloids from Lespedeza bicolor.
-
Sample Preparation: The plant material (e.g., leaves, stems, or roots) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent. For alkaloids, this is often a polar solvent such as methanol (B129727) or ethanol, sometimes with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids as their salts. Maceration, percolation, or Soxhlet extraction are common techniques.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified, and the aqueous layer containing the protonated alkaloids is washed with a nonpolar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the free-base alkaloids are extracted into a nonpolar organic solvent.
-
Purification: The organic solvent is evaporated to yield a crude alkaloid mixture. This mixture can then be subjected to further purification techniques, such as column chromatography (e.g., silica (B1680970) gel or alumina) or preparative high-performance liquid chromatography (HPLC), to isolate individual alkaloids, including this compound.
Conclusion and Future Directions
This compound represents a structurally unique and pharmacologically under-investigated indole alkaloid. Its close relationship to potent psychoactive compounds like DMT and 5-MeO-DMT, combined with anecdotal reports of distinct sedative effects, makes it a compelling target for future research. The current lack of quantitative pharmacological data presents a significant knowledge gap that, if filled, could unveil novel mechanisms of action and potential therapeutic applications.
Future research should prioritize the following:
-
Quantitative Pharmacological Profiling: Comprehensive in vitro studies are needed to determine the binding affinities and functional activities of this compound at a wide range of neurotransmitter receptors, particularly serotonin receptor subtypes.
-
In Vivo Characterization: Preclinical in vivo studies are essential to elucidate the pharmacokinetic profile, behavioral effects, and potential toxicity of this compound.
-
Elucidation of Biosynthetic Pathway: Investigating the specific enzymes responsible for the 1-methoxylation of the indole ring in Lespedeza bicolor would provide valuable insights into the biosynthesis of this unique alkaloid.
-
Development of Optimized Synthesis and Isolation Protocols: The development of efficient and scalable methods for both the chemical synthesis and natural product isolation of this compound will be crucial for facilitating further research.
By addressing these key areas, the scientific community can begin to unravel the mysteries of this compound and assess its potential as a novel pharmacological tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemistry of indoles. CIII. Simple syntheses of serotonin, N-methylserotonin, bufotenine, 5-methoxy-N-methyltryptamine, bufobutanoic acid, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine, and this compound based on 1-hydroxyindole chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Methodological & Application
Synthesis of Lespedamine for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lespedamine (1-methoxy-N,N-dimethyltryptamine) is a naturally occurring indole (B1671886) alkaloid found in the plant Lespedeza bicolor. Its structural similarity to the known psychedelic N,N-dimethyltryptamine (DMT) has made it a compound of interest for neuropharmacological research. This document provides a detailed protocol for the chemical synthesis of this compound, intended for research purposes. The synthesis is based on the methods developed by Somei and colleagues, which utilize 1-hydroxyindole (B3061041) chemistry. This protocol includes a two-step synthesis pathway starting from N,N-dimethyltryptamine, detailing the preparation of the key intermediate, N,N-dimethyl-1-hydroxytryptamine, followed by its methylation to yield this compound. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT graph. While the pharmacological and toxicological properties of this compound are not extensively studied, this protocol provides a reliable method for its preparation to facilitate further investigation into its biological activity.
Introduction
This compound is an N-methoxy derivative of the well-known tryptamine, DMT. While the psychoactive effects of DMT are well-documented, the biological activity of this compound remains largely unexplored[1]. The synthesis of this compound presents a unique challenge due to the N-methoxy group on the indole ring. The pioneering work of Somei et al. established a straightforward synthetic route based on the chemistry of 1-hydroxyindoles[1][2]. This protocol adapts and details their methodology to provide a clear and reproducible procedure for the synthesis of this compound in a laboratory setting.
Synthesis Pathway
The synthesis of this compound is achieved in two main steps, starting from the commercially available N,N-dimethyltryptamine (DMT).
-
Step 1: Oxidation of N,N-dimethyltryptamine to N,N-dimethyl-1-hydroxytryptamine. This step involves the selective oxidation of the indole nitrogen of DMT.
-
Step 2: Methylation of N,N-dimethyl-1-hydroxytryptamine to this compound. The hydroxyl group on the indole nitrogen is then methylated to yield the final product, this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Lespedamine in Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, an indole (B1671886) alkaloid structurally related to dimethyltryptamine (DMT), has been identified in plant species such as Lespedeza bicolor[1][2]. Its structural similarity to known psychoactive compounds has generated interest within the scientific community, yet there is a notable scarcity of published research on its biological activity and quantitative distribution in plants[2][3]. One forum post indicated a low concentration of approximately 3 µg per gram of fresh Lespedeza bicolor leaves, though this was from a non-peer-reviewed source[3]. The majority of phytochemical research on Lespedeza species has concentrated on flavonoids and other polyphenols rather than alkaloids[4][5].
These application notes provide a comprehensive, albeit hypothetical, framework for the quantitative analysis of this compound in plant materials. The protocols described are based on established analytical methodologies for similar tryptamine (B22526) alkaloids, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of psychoactive compounds in botanical samples[6][7][8][9][10][11]. The provided methodologies are intended to serve as a detailed starting point for researchers aiming to develop and validate a robust analytical method for this compound quantification.
Experimental Protocols
Plant Material Extraction Protocol
This protocol outlines a procedure for the extraction of this compound from plant tissues, incorporating methods to mitigate interference from common plant matrix components like polysaccharides and polyphenols[12][13][14][15][16].
Materials:
-
Fresh or dried plant material (e.g., leaves, roots of Lespedeza bicolor)
-
Grinder or mortar and pestle
-
Extraction Solvent: 80:20 Methanol (B129727):Water (v/v) with 0.1% formic acid
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Dry the plant material at 40°C for 48 hours or until a constant weight is achieved.
-
Grind the dried plant material to a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the plant material pellet with an additional 20 mL of extraction solvent to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound and other non-polar compounds with 5 mL of methanol.
-
Collect the methanol eluate.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1.0 mL of the initial mobile phase for HPLC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Quantitative Analysis Protocol
This hypothetical HPLC-MS method is designed for the sensitive and selective quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Parameters (Hypothetical for this compound - C13H18N2O, MW: 218.30 g/mol ):
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
MRM Transitions (Hypothetical):
-
Quantifier: 219.1 -> 160.1 (Precursor -> Product)
-
Qualifier: 219.1 -> 117.1 (Precursor -> Product)
-
-
Calibration:
-
Prepare a series of standard solutions of purified this compound (if available, otherwise a custom synthesis would be required) in the initial mobile phase at concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
The concentration of this compound in the plant extracts can be determined by interpolating their peak areas from this calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different plant materials, which would be populated with experimental results.
| Plant Species | Plant Part | This compound Concentration (µg/g dry weight) | Reference |
| Lespedeza bicolor | Leaves | 8.5 | Hypothetical Data for Method Illustration |
| Lespedeza bicolor | Roots | 12.2 | Hypothetical Data for Method Illustration |
| Lespedeza cuneata | Leaves | 1.2 | Hypothetical Data for Method Illustration |
| Lespedeza capitata | Aerial Parts | Not Detected | Hypothetical Data for Method Illustration |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and quantification.
References
- 1. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychoactive Substances of Natural Origin: Toxicological Aspects, Therapeutic Properties and Analysis in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of substituted N,N-dimethyl-tryptamines in the presence of natural type XII alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
Application Notes and Protocols for In Vitro Assay Development for Lespedamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, an indole (B1671886) alkaloid present in the plant Lespedeza bicolor, is a structural analog of the known psychedelic compound dimethyltryptamine (DMT).[1][2] While its biological activity has not been formally reported, its structural similarity to DMT suggests it may possess psychoactive properties.[1][3] This document provides a comprehensive guide to developing a tiered in vitro assay approach to characterize the potential biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Given that this compound is a plant-derived alkaloid, initial screening for antioxidant and anti-inflammatory activities is a logical starting point, as these are common properties of such compounds.[4][5] Subsequently, more targeted assays, such as monoamine oxidase (MAO) inhibition, can be employed to investigate its potential psychoactive mechanism of action, drawing parallels with the known pharmacology of DMT.[6][7]
Tier 1: Antioxidant and Anti-inflammatory Activity Screening
A foundational step in characterizing a novel plant-derived compound is to assess its general antioxidant and anti-inflammatory potential. These assays are robust, well-established, and can provide initial insights into the compound's biological relevance.
Antioxidant Activity Assays
It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[4]
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[8] The reduction of the purple DPPH radical to a colorless or yellowish hydrazine (B178648) is monitored spectrophotometrically.[8]
Experimental Protocol:
-
Preparation of Reagents:
-
DPPH solution (0.1 mM in methanol).
-
This compound stock solution (1 mg/mL in a suitable solvent like methanol (B129727) or DMSO).
-
Positive control: Ascorbic acid or Trolox solution (1 mg/mL in the same solvent).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH working solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.[4][8]
Experimental Protocol:
-
Preparation of Reagents:
-
ABTS stock solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark for 12-16 hours. Dilute the solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and positive control (Trolox) solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Data Presentation: Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS | IC50 (µg/mL) | Insert Value | Insert Value |
Anti-inflammatory Activity Assays
In vitro anti-inflammatory assays can provide preliminary evidence of a compound's ability to modulate inflammatory responses.
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[9][10]
Experimental Protocol:
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution (0.5% w/v in Tris-buffered saline, pH 6.8).
-
This compound stock solution (1 mg/mL in a suitable solvent).
-
Positive control: Diclofenac sodium solution (1 mg/mL).
-
-
Assay Procedure:
-
Prepare various concentrations of this compound and the positive control.
-
To 0.5 mL of each sample concentration, add 0.5 mL of the BSA solution.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions and measure the turbidity at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
-
This assay is based on the principle that lysosomal enzymes released during inflammation can damage cell membranes. The ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis is an indication of its anti-inflammatory activity.[9][10]
Experimental Protocol:
-
Preparation of Reagents:
-
Fresh human blood collected in an equal volume of Alsever's solution.
-
Isotonic buffer (10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Hypotonic buffer (5 mM sodium phosphate buffer, pH 7.4).
-
This compound and positive control (Diclofenac sodium) solutions.
-
-
Assay Procedure:
-
Centrifuge the blood, discard the supernatant, and wash the packed red blood cells with isotonic buffer. Resuspend the cells to make a 10% v/v suspension.
-
To 1 mL of each sample concentration, add 0.5 mL of the HRBC suspension.
-
Incubate at 37°C for 30 minutes.
-
Add 2 mL of hypotonic buffer and incubate for 30 minutes at 37°C.
-
Centrifuge and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization: % Protection = 100 - [(Abs_sample / Abs_control) x 100]
-
Determine the IC50 value.
-
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Diclofenac) |
| Protein Denaturation Inhibition | IC50 (µg/mL) | Insert Value | Insert Value |
| HRBC Membrane Stabilization | IC50 (µg/mL) | Insert Value | Insert Value |
Tier 2: Enzyme Inhibition Assays
Based on the structural similarity of this compound to DMT, investigating its effect on enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), is a critical next step.
Monoamine Oxidase (MAO) Inhibition Assay
MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and dopamine.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for some antidepressants and psychoactive compounds.[7]
Experimental Protocol:
-
Preparation of Reagents:
-
MAO-A and MAO-B enzyme preparations (commercially available).
-
Substrates: Kynuramine (B1673886) for MAO-A, Benzylamine (B48309) for MAO-B.
-
This compound stock solution.
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
Phosphate buffer (pH 7.4).
-
-
Assay Procedure (Spectrophotometric):
-
In a 96-well UV-transparent plate, pre-incubate the MAO enzyme with various concentrations of this compound or the positive control in phosphate buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the respective substrate.
-
Monitor the increase in absorbance over time at 316 nm for the formation of 4-hydroxyquinoline (B1666331) from kynuramine (MAO-A) or at 250 nm for the formation of benzaldehyde (B42025) from benzylamine (MAO-B).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value for both MAO-A and MAO-B.
-
Data Presentation: MAO Inhibition by this compound
| Enzyme | Parameter | This compound | Positive Control |
| MAO-A | IC50 (µM) | Insert Value | Clorgyline: Insert Value |
| MAO-B | IC50 (µM) | Insert Value | Selegiline: Insert Value |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound's potential psychoactive effects via MAO inhibition.
Experimental Workflow
Caption: Tiered experimental workflow for in vitro evaluation of this compound activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
- 10. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for N,N-Dimethyltryptamine (DMT) Administration in Rodent Behavioral Models
A UDIENCE: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only. Lespedamine is a structural analog of N,N-Dimethyltryptamine (DMT); however, there are no published reports on the biological activity of this compound. The protocols and data presented here are based on studies of DMT and should be adapted and validated for any new compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound that acts as an agonist at serotonin (B10506) receptors, with a high affinity for the 5-HT2A receptor. Its structural similarity to the lesser-studied this compound makes it a valuable proxy for understanding the potential behavioral effects of related tryptamines. In rodent models, DMT has been shown to modulate behaviors relevant to anxiety and depression, making it a compound of interest for neuropsychiatric research. These application notes provide an overview of the administration of DMT in common rodent behavioral assays and detailed protocols for their execution.
Data Presentation: Quantitative Effects of DMT in Rodent Models
The following tables summarize the quantitative data from key studies on the effects of DMT in rodent behavioral models of anxiety and depression.
Table 1: Effects of a Single High-Dose DMT Administration in Rats
| Behavioral Test | Species/Strain | DMT Dose (Route) | Key Findings | Reference |
| Forced Swim Test (FST) | Sprague-Dawley Rat | 10 mg/kg (IP) | Decreased immobility time, increased swimming time. | [1] |
| Elevated Plus Maze (EPM) | Sprague-Dawley Rat | 10 mg/kg (IP) | Anxiogenic-like effects (decreased open arm entries). | [2] |
| Fear Conditioning | Sprague-Dawley Rat | 10 mg/kg (IP) | Increased freezing after foot shocks, facilitated cued fear extinction. | [1] |
Table 2: Effects of Chronic, Intermittent Low-Dose DMT Administration in Rats
| Behavioral Test | Species/Strain | DMT Dose (Route) | Key Findings | Reference |
| Forced Swim Test (FST) | Sprague-Dawley Rat | 1 mg/kg (IP) every 3 days for 7 weeks | Antidepressant-like phenotype. | [2] |
| Fear Extinction Learning | Sprague-Dawley Rat | 1 mg/kg (IP) every 3 days for 7 weeks | Enhanced fear extinction learning. | [2] |
Experimental Protocols
Drug Preparation and Administration
Protocol 3.1.1: Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Restraint:
-
Use a two-person technique for safe and secure restraint. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail.[1]
-
Alternatively, a one-person technique can be used by wrapping the rat in a towel, placing it in dorsal recumbency, and restraining the feet and tail with the non-dominant hand.[1]
-
-
Injection:
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[3]
-
Insert a 23-25 gauge needle with the bevel facing up at a 30-40° angle.[1]
-
Aspirate to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.[3]
-
Inject the calculated volume (not to exceed 10 ml/kg).[1]
-
Withdraw the needle and return the animal to its cage, observing for any immediate adverse reactions.[1]
-
Behavioral Assays
Protocol 3.2.1: Forced Swim Test (FST) in Rats
This test is used to model depressive-like behavior, often referred to as "behavioral despair."
-
Apparatus: A clear Plexiglas cylinder (80 cm tall, 20 cm in diameter) filled with 24 ± 1°C water to a depth of 30 cm.[1]
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for a 15-minute swim session to acclimate them. After the session, dry the rats and return them to their home cages.[1]
-
Drug Administration: Administer DMT (e.g., 10 mg/kg, IP) or vehicle at specified time points before the test phase (e.g., 23.5, 6, and 1 hour prior).[1]
-
Test Session (Day 2): Place the rats back into the swim apparatus for a 5-minute session. Record the session for later analysis.[1]
-
-
Data Analysis: Score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility is indicative of an antidepressant-like effect.[1]
Protocol 3.2.2: Elevated Plus Maze (EPM) in Rats
This assay assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer DMT (e.g., 10 mg/kg, IP) or vehicle 1 hour before the test.[1]
-
Test Session: Place the rat in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[1]
-
Recording: Use a video tracking system (e.g., EthoVision XT) to record the animal's movement.[1]
-
-
Data Analysis: Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. A decrease in open arm exploration is interpreted as an anxiogenic-like effect.[1]
Protocol 3.2.3: Cued Fear Extinction in Rats
This paradigm is used to study the effects of a compound on the learning and memory of fear.
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild foot shock, and a speaker to present an auditory cue (conditioned stimulus, CS).
-
Procedure:
-
Fear Conditioning (Day 1): Place the rat in the chamber. After a habituation period, present an auditory cue (e.g., a tone) that co-terminates with a mild foot shock (unconditioned stimulus, US). Repeat this pairing several times.[4]
-
Rest (Day 2): The animals are left undisturbed in their home cages.[4]
-
Extinction Training (Day 3-5): Administer DMT (e.g., 10 mg/kg, IP) or vehicle 1 hour prior to placing the rat in a novel context.[4] Present the auditory cue repeatedly without the foot shock.[4]
-
Extinction Recall (Day 6): Place the rat in the extinction context and present the auditory cue without any drug administration.[4]
-
-
Data Analysis: Measure the duration of freezing behavior in response to the auditory cue. A reduction in freezing during the extinction recall phase in the DMT-treated group compared to the control group indicates enhanced fear extinction learning.[4]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for DMT administration in rodent behavioral models.
DMT Signaling Pathway at the 5-HT2A Receptor
Caption: Primary signaling cascade of DMT via the 5-HT2A receptor.
DMT's Influence on Dopaminergic Pathways
Caption: Simplified model of DMT's modulatory effect on dopamine release.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Novel Tryptamines using the psychLight Biosensor
Introduction
The psychLight biosensor is a genetically encoded fluorescent sensor based on the human serotonin (B10506) 2A receptor (5-HT2AR).[1][2] Ligand binding to the psychLight biosensor induces a conformational change in the receptor, leading to an increase in the fluorescence of a circularly permuted green fluorescent protein (cpGFP) integrated into the receptor's structure.[3] Notably, the biosensor is designed to differentiate between hallucinogenic and non-hallucinogenic ligands. Hallucinogenic agonists at the 5-HT2A receptor produce a robust increase in fluorescence, whereas non-hallucinogenic ligands do not.[2][4] This technology provides a powerful platform for the rapid, high-throughput screening of novel psychoactive compounds, offering a cellular-level assessment that can predict in vivo hallucinogenic potential.[4][5]
Principle of the Assay
The psychLight assay quantifies the change in fluorescence intensity of cells expressing the biosensor upon application of a test compound. An increase in fluorescence indicates that the compound binds to and activates the 5-HT2A receptor in a manner characteristic of hallucinogens. The assay can be performed in a multi-well plate format, making it suitable for screening libraries of compounds. By comparing the fluorescence response of a novel compound to that of known hallucinogenic (e.g., N,N-Dimethyltryptamine - DMT) and non-hallucinogenic (e.g., Lisuride) 5-HT2AR ligands, the hallucinogenic potential of the new compound can be predicted.[4]
Application: Assessing the Psychoactive Potential of Lespedamine
This compound (1-methoxy-N,N-dimethyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid with a close structural resemblance to the potent psychedelic DMT.[1][6] While its psychoactive effects have been speculated, they have not been empirically validated.[1][6][7] The psychLight biosensor assay is an ideal tool to investigate the potential hallucinogenic activity of this compound. By exposing psychLight-expressing cells to varying concentrations of this compound, we can determine if it activates the 5-HT2A receptor in a manner consistent with known hallucinogens. This application note provides the protocols to perform such an investigation.
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance of Human Embryonic Kidney 293T (HEK293T) cells and their transient transfection with the psychLight plasmid.
-
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
psychLight plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
96-well black, clear-bottom imaging plates
-
-
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Seeding for Transfection: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Transfection:
-
For each well, dilute 100 ng of psychLight plasmid DNA into 5 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent into 5 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 10 µL DNA-lipid complex to each well.
-
Incubate the cells for 24-48 hours post-transfection before performing the assay.
-
-
Compound Preparation and Application
-
Materials:
-
This compound
-
N,N-Dimethyltryptamine (DMT) - Positive Control
-
Lisuride - Negative Control
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Protocol:
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, DMT, and Lisuride in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in HBSS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM). The final DMSO concentration should be kept below 0.1%.
-
Compound Application:
-
Carefully remove the culture medium from the wells of the 96-well plate containing the transfected cells.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 90 µL of HBSS to each well.
-
Add 10 µL of the prepared compound dilutions to the respective wells. Include wells with HBSS and 0.1% DMSO as a vehicle control.
-
-
Fluorescence Measurement and Data Analysis
-
Equipment:
-
High-content imaging system or a fluorescence plate reader with live-cell imaging capabilities.
-
Excitation filter: ~488 nm
-
Emission filter: ~520 nm
-
-
Protocol:
-
Image Acquisition:
-
Place the 96-well plate in the imaging system maintained at 37°C and 5% CO₂.
-
Acquire baseline fluorescence images (F₀) for each well before adding the compounds.
-
After compound addition, acquire images at regular intervals (e.g., every 2 minutes) for a total duration of at least 30 minutes to capture the peak response.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells in each well at each time point.
-
Calculate the change in fluorescence (ΔF/F₀) for each well using the formula: (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Determine the peak ΔF/F₀ for each concentration of each compound.
-
Plot the peak ΔF/F₀ against the compound concentration to generate dose-response curves.
-
Fit the dose-response curves using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC₅₀ and Eₘₐₓ values.
-
-
Data Presentation
The following tables present hypothetical data for the effect of this compound on the psychLight biosensor, with DMT and Lisuride as positive and negative controls, respectively. This data is for illustrative purposes and based on the expected activity of a DMT analog.
Table 1: Dose-Response Characteristics of Tryptamines on psychLight Activation
| Compound | EC₅₀ (nM) | Eₘₐₓ (% ΔF/F₀) | Predicted Hallucinogenic Potential |
| DMT | 150 | 250 | High |
| This compound | 250 | 220 | High (Predicted) |
| Lisuride | >10,000 | <10 | Low |
Table 2: Peak Fluorescence Change at a Saturating Concentration (10 µM)
| Compound | Mean Peak ΔF/F₀ (%) | Standard Deviation |
| Vehicle (DMSO) | 2.5 | 1.1 |
| DMT | 255.8 | 15.2 |
| This compound | 223.5 | 18.9 |
| Lisuride | 8.7 | 2.5 |
Visualizations
Signaling Pathway of psychLight Biosensor
Caption: psychLight activation by this compound.
Experimental Workflow
Caption: Workflow for testing this compound with psychLight.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PsychLight sensor to enable discovery of new psychiatric drugs [health.ucdavis.edu]
- 3. Biosensor advances drug discovery | National Institutes of Health (NIH) [nih.gov]
- 4. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. This compound [medbox.iiab.me]
Application Notes and Protocols for Testing Lespedamine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, an indole (B1671886) alkaloid present in the plant Lespedeza bicolor, has a chemical structure that bears a close resemblance to dimethyltryptamine (DMT). While direct studies on the cytotoxicity of this compound are not extensively published, extracts from Lespedeza bicolor have demonstrated significant anticancer properties. Notably, these extracts have been shown to induce cell death in triple-negative breast cancer (TNBC) cells by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. This suggests that this compound may be a key contributor to these cytotoxic effects and warrants further investigation as a potential therapeutic agent.
These application notes provide a comprehensive set of protocols for researchers to evaluate the cytotoxic effects of this compound on cancer cell lines, with a particular focus on TNBC, a subtype of breast cancer known for its aggressive nature and limited treatment options. The provided methodologies cover essential cell culture techniques and a range of assays to quantify cytotoxicity and elucidate the potential mechanisms of action.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
The following table presents a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound, which would be determined experimentally. According to the U.S. National Cancer Institute (NCI) guidelines, a crude extract is generally considered to have in vitro cytotoxic activity if its IC50 value is less than 20-30 µg/mL. For pure compounds, a higher level of potency is expected.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MDA-MB-231 | MTT | 48 | 15.5 |
| BT-549 | MTT | 48 | 22.1 |
| Hs578T | MTT | 48 | 18.9 |
| MDA-MB-231 | LDH | 48 | 25.3 |
| BT-549 | LDH | 48 | 31.8 |
Table 2: Dose-Dependent Effect of this compound on Apoptosis in MDA-MB-231 Cells
This table is a template for presenting data from an apoptosis assay, such as Annexin V-FITC/Propidium Iodide staining, analyzed by flow cytometry.
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Total Apoptotic Cells |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 8.7 | 3.2 | 11.9 |
| 10 | 15.4 | 6.8 | 22.2 |
| 25 | 28.9 | 12.5 | 41.4 |
| 50 | 45.2 | 20.1 | 65.3 |
Experimental Protocols
Cell Culture of Triple-Negative Breast Cancer (TNBC) Cell Lines
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, Hs578T)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
TNBC cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
TNBC cells
-
Complete growth medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
TNBC cells
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathways for this compound-Induced Cytotoxicity
Based on the known anticancer effects of Lespedeza bicolor extracts and the structural similarity of this compound to serotonin (B10506) agonists, two potential signaling pathways are proposed for its cytotoxic action in TNBC cells.
1. FAK Signaling Pathway Inhibition
Extracts of Lespedeza bicolor have been shown to inhibit the FAK signaling pathway. FAK is a key regulator of cell survival, proliferation, and migration. Its inhibition can lead to apoptosis.
Caption: Proposed inhibition of the FAK signaling pathway by this compound.
2. Serotonin Receptor-Mediated Pathway
Given this compound's structural similarity to DMT, a serotonin receptor agonist, it may interact with serotonin receptors (e.g., 5-HT receptors) that are expressed on TNBC cells. The activation of certain 5-HT receptors has been linked to the modulation of cell proliferation and apoptosis through downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. While serotonin signaling is often associated with cancer cell proliferation, the effect of specific agonists like this compound could be different and potentially lead to cytotoxic outcomes through receptor desensitization or activation of pro-apoptotic pathways.[1][2][3]
Caption: Hypothetical serotonin receptor-mediated signaling by this compound.
References
- 1. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin 5-HT7 receptor is a biomarker poor prognostic factor and induces proliferation of triple-negative breast cancer cells through FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Novel Compounds for Neurogenesis
For the Attention of: Researchers, scientists, and drug development professionals.
Topic: Methodologies for Assessing the Neurogenic Potential of Novel Compounds.
Disclaimer: No peer-reviewed scientific literature or data could be found for a compound specifically named "Lespedamine" in the context of neurogenesis as of December 2025. The following application notes and protocols are therefore based on established methodologies for evaluating the neurogenic potential of novel alkaloid and psychedelic compounds, which may serve as a foundational guide for investigating a new chemical entity like "this compound."
Introduction
The discovery and development of novel therapeutic agents that can modulate neurogenesis hold significant promise for treating a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions. Many naturally occurring and synthetic compounds, particularly alkaloids and psychedelic molecules, have been shown to influence the proliferation, differentiation, and survival of neural stem cells (NSCs) and progenitor cells (NPCs).[1][2] This document provides a generalized framework for the initial in vitro and in vivo assessment of a novel compound's neurogenic properties, using methodologies commonly employed in the field.
Quantitative Data Summary of Related Compounds
Due to the absence of data for "this compound," the following table summarizes dosages and observed effects for other compounds known to influence neurogenesis. This information can serve as a starting point for dose-ranging studies of a novel investigational compound.
| Compound | Model System | Dosage/Concentration | Key Findings on Neurogenesis | Reference |
| DMT | Human iPSCs (cortical neurons) | 10 µM - 50 µM | Increased neuronal survival rate under hypoxic stress.[3] | [3] |
| 5-MeO-DMT | Mice (in vivo) | 100 µg (i.c.v.) | Stimulated proliferation of neuronal progenitor cells and survival of newborn granule cells in the ventral hippocampus.[3] | [3] |
| Psilocybin | Rodent Model | Low Dose | Increased neurogenesis. | [3] |
| Psilocybin | Rodent Model | High Dose | Decreased neurogenesis. | [3] |
| LSD | Rats (in vivo) | 0.5 mg/kg (i.p.) daily for 7 days | No significant change in BrdU+ cells, indicating no effect on neurogenesis with repeated administration at this dose.[3] | [3] |
Note: The effective dosage of a novel compound may vary significantly based on its unique pharmacological properties. The data above should be used for reference purposes only.
Experimental Protocols
In Vitro Neurogenesis Assay
This protocol outlines a common method for assessing the effect of a novel compound on the proliferation and differentiation of neural progenitor cells (NPCs) in culture.
Objective: To determine the effect of the investigational compound on NPC proliferation and neuronal differentiation.
Materials:
-
Neural progenitor cell line (e.g., C17.2, SH-SY5Y) or primary NPCs.
-
NPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and FGF).
-
NPC differentiation medium (e.g., Neurobasal medium supplemented with B27, without growth factors).
-
Investigational compound stock solution.
-
BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells.
-
Primary antibodies (e.g., anti-BrdU, anti-β-III-tubulin/Tuj1 for new neurons, anti-GFAP for astrocytes).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
96-well plates.
-
Fluorescence microscope.
Procedure:
-
Cell Plating: Plate NPCs in a 96-well plate at a suitable density.
-
Compound Treatment (Proliferation): Treat cells with varying concentrations of the investigational compound in proliferation medium for 48-72 hours. Include a vehicle control.
-
BrdU Labeling: Add BrdU to the culture medium for the final 2-4 hours of treatment to label cells undergoing DNA synthesis.
-
Compound Treatment (Differentiation): For differentiation assays, after an initial proliferation phase, switch the medium to differentiation medium containing the investigational compound. Culture for 5-7 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
For BrdU staining, treat with HCl to denature DNA.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of BrdU-positive cells to assess proliferation.
-
Quantify the number of Tuj1-positive cells to assess neuronal differentiation.
-
In Vivo Neurogenesis Model
This protocol describes a general approach for evaluating the pro-neurogenic effects of a novel compound in a rodent model.
Objective: To assess the effect of the investigational compound on adult hippocampal neurogenesis in vivo.
Materials:
-
Adult rodents (e.g., Wistar rats or C57BL/6 mice).
-
Investigational compound.
-
Vehicle control.
-
BrdU for injection.
-
Anesthetic and perfusion solutions.
-
Microtome for brain sectioning.
-
Primary and secondary antibodies for immunohistochemistry.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions.
-
Compound Administration: Administer the investigational compound or vehicle control via a chosen route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 14-28 days).
-
BrdU Administration: Co-administer BrdU (e.g., 50 mg/kg, i.p.) during a portion of the treatment period to label newly born cells.
-
Tissue Processing:
-
At the end of the treatment period, deeply anesthetize the animals.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract and post-fix the brain.
-
Section the brain using a microtome.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on the brain sections.
-
Follow standard immunohistochemistry protocols to stain for BrdU and neuronal markers (e.g., NeuN).
-
-
Stereological Quantification:
-
Use a microscope equipped with stereology software to quantify the number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that a novel neurogenic compound might modulate and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for a novel neurogenic compound.
Caption: General experimental workflow for neurogenesis studies.
References
- 1. Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Preparative HPLC Method for the Purification of Lespedamine
Abstract
This application note outlines a proposed preparative High-Performance Liquid Chromatography (HPLC) method for the purification of Lespedamine, an indole (B1671886) alkaloid found in Lespedeza bicolor. Due to the limited availability of specific established protocols for this compound purification, this document provides a comprehensive, hypothetical methodology based on the chemical properties of this compound as a substituted tryptamine (B22526) and general principles of reversed-phase preparative chromatography for alkaloids. The proposed method is designed for researchers, scientists, and professionals in drug development seeking to isolate this compound for further study. This document provides a detailed experimental protocol, expected data parameters, and a visual workflow to guide the purification process.
Introduction
This compound (2-(1-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine) is an indole alkaloid and a substituted tryptamine with a chemical structure similar to other psychoactive tryptamines.[1][2] It is naturally present in the plant Lespedeza bicolor.[1][2][3][4] As interest in novel bioactive compounds grows, the ability to obtain pure this compound is crucial for pharmacological and toxicological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products. This application note details a proposed preparative HPLC method for the efficient isolation of this compound. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar alkaloids.
Chemical Structure of this compound
IUPAC Name: 2-(1-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine Chemical Formula: C₁₃H₁₈N₂O Molar Mass: 218.30 g/mol
Proposed Preparative HPLC Method
This proposed method is designed to be a starting point for the purification of this compound from a crude or semi-purified plant extract. Optimization of the mobile phase gradient and loading capacity will likely be necessary based on the complexity of the starting material.
Chromatographic Conditions
| Parameter | Proposed Value |
| Instrument | Preparative HPLC System with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 15-25 mL/min |
| Detection | 220 nm and 280 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Column Temperature | 30°C |
Note: The selection of a C18 column is based on its wide applicability for the separation of alkaloids. The mobile phase composition, with a low concentration of formic acid, is intended to improve peak shape by protonating the tertiary amine of this compound. A gradient elution is proposed to effectively separate this compound from other components in a crude extract. Dual-wavelength detection is recommended to monitor for potential co-eluting impurities.
Experimental Protocol
Sample Preparation
-
Extraction: Extract dried and powdered Lespedeza bicolor plant material (e.g., leaves and stems) with methanol (B129727) or ethanol. An acid-base extraction can be employed to enrich the alkaloid fraction.
-
Pre-purification (Optional): The crude extract can be partially purified using solid-phase extraction (SPE) with a C18 or cation-exchange cartridge to remove highly polar or non-polar impurities.
-
Dissolution: Dissolve the crude or semi-purified extract in a suitable solvent, such as methanol or the initial mobile phase composition, for injection.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 10% Acetonitrile in 0.1% Formic Acid in Water) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Chromatographic Separation: Run the proposed gradient method to separate the components of the extract.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected. The expected retention time will need to be determined through initial analytical scale runs with a purified standard if available, or by analyzing collected fractions.
-
Pooling and Concentration: Pool the fractions containing pure this compound (as determined by analytical HPLC) and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to remove the mobile phase solvents.
Post-Purification Analysis
-
Purity Assessment: Analyze the purity of the isolated this compound using analytical HPLC. A high-purity standard should be used for comparison if available.
-
Structural Elucidation: Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Data and Performance
The following table summarizes the target parameters for the successful purification of this compound using this proposed method.
| Parameter | Target Value |
| Target Purity | >95% (as determined by analytical HPLC) |
| Expected Recovery | >80% (dependent on the initial purity of the extract) |
| Estimated Retention Time | To be determined experimentally (dependent on final optimized conditions) |
Workflow Diagram
Caption: Workflow for the proposed preparative HPLC purification of this compound.
Conclusion
This application note presents a detailed, albeit proposed, protocol for the purification of this compound using preparative HPLC. The methodology is grounded in the known chemical properties of this compound and established principles of reversed-phase chromatography for alkaloids. Researchers can use this document as a robust starting point for developing a validated method for isolating pure this compound for scientific investigation. It is recommended that analytical scale experiments be conducted first to optimize the separation conditions before scaling up to a preparative scale.
References
Application Notes and Protocols for Creating a Stable Lespedamine Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, a naturally occurring indole (B1671886) alkaloid found in Lespedeza bicolor, is a compound of interest for various research applications due to its structural similarity to other bioactive tryptamines like Dimethyltryptamine (DMT).[1] Like many indole alkaloids, this compound is susceptible to degradation in solution, which can significantly impact experimental reproducibility and the accuracy of results.[2] These application notes provide detailed protocols for preparing, stabilizing, and assessing the stability of this compound solutions to ensure their integrity throughout experimental workflows.
The protocols outlined below are based on established methodologies for handling similar bioactive compounds and indole alkaloids.[2][3][4] Researchers are encouraged to adapt these protocols to their specific experimental needs and to perform initial stability studies to validate the chosen solvent systems and storage conditions.
Chemical Properties and Stability Considerations
While specific experimental data on this compound's stability is limited, its indole alkaloid structure suggests potential susceptibility to degradation via oxidation, hydrolysis, and photolysis. Key factors influencing the stability of indole alkaloids in solution include pH, solvent composition, temperature, and exposure to light and air.[2][5]
Table 1: Summary of Potential Factors Affecting this compound Solution Stability
| Parameter | Potential Impact on Stability | Recommended Considerations |
| pH | Indole alkaloids can be unstable at non-optimal pH values. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[6] | Buffer the solution to a pH range of 6.0-7.5. Conduct pH scouting studies to determine the optimal pH for this compound stability. |
| Solvent | The choice of solvent can significantly affect solubility and stability. Protic solvents may participate in degradation reactions. | Start with a high-purity organic solvent like methanol (B129727) or ethanol (B145695) for stock solutions.[2] For aqueous solutions, consider using co-solvents or solubility enhancers. |
| Temperature | Higher temperatures generally accelerate chemical degradation.[7] | Store stock and working solutions at low temperatures (2-8°C or -20°C).[2][8] Avoid repeated freeze-thaw cycles. |
| Light | Many tryptamine (B22526) derivatives are light-sensitive and can undergo photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Oxygen | The indole ring can be susceptible to oxidation. | Degas solvents before use and consider purging the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing. The use of antioxidants can also be explored. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or equivalent purity)
-
Analytical balance
-
Volumetric flask (amber glass)
-
Pipettes
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance. For a 10 mM solution in 10 mL, weigh out 2.183 mg of this compound (Molar Mass: 218.30 g/mol ).[1]
-
Transfer the weighed this compound to a 10 mL amber volumetric flask.
-
Add approximately 8 mL of methanol to the volumetric flask.
-
Gently swirl the flask or use a vortex mixer at low speed to dissolve the this compound completely.
-
Once dissolved, bring the solution to the final volume of 10 mL with methanol.
-
(Optional) Purge the headspace of the flask with argon or nitrogen gas for 30-60 seconds to displace oxygen.
-
Seal the flask tightly with a stopper or screw cap.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light.
Protocol for Preparation of Aqueous Working Solutions
This protocol describes the preparation of a 100 µM aqueous working solution of this compound.
Materials:
-
This compound stock solution (10 mM in methanol)
-
Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
-
Micropipettes
-
Conical tubes (amber or wrapped in foil)
Procedure:
-
Allow the this compound stock solution to warm to room temperature before opening to prevent condensation.
-
In a suitable amber or foil-wrapped tube, pipette 990 µL of the desired aqueous buffer.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Gently vortex the solution to ensure homogeneity.
-
This will result in a 100 µM working solution with 1% methanol as a co-solvent.
-
Prepare fresh working solutions daily or as determined by stability studies. Do not store aqueous working solutions for extended periods unless stability has been confirmed.
Protocol for Assessing this compound Solution Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and determine the stability of this compound under various stress conditions.[7]
Materials:
-
This compound solution (in the chosen solvent/buffer)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Incubators/water baths set at various temperatures (e.g., 40°C, 60°C)
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose aliquots to light according to ICH Q1B guidelines.
-
Control: Keep an aliquot at the recommended storage condition (e.g., 4°C, protected from light).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Characterize the major degradation products using techniques like mass spectrometry.[9]
-
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (m/z) |
| Control (4°C, dark) | 48 | 99.5 | - |
| 0.1 M HCl | 24 | 85.2 | [m/z values] |
| 0.1 M NaOH | 24 | 70.8 | [m/z values] |
| 3% H₂O₂ | 8 | 55.1 | [m/z values] |
| 60°C | 48 | 90.3 | [m/z values] |
| Photostability | 24 | 78.6 | [m/z values] |
Visualization of Workflows and Pathways
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for preparing and handling this compound solutions.
Potential Degradation Pathways of an Indole Alkaloid
Caption: Potential degradation pathways for an indole alkaloid like this compound.
Conclusion
The stability of this compound solutions is critical for obtaining reliable and reproducible experimental data. By following the protocols outlined in these application notes for solution preparation, storage, and stability assessment, researchers can minimize compound degradation. It is imperative to validate these general guidelines for the specific experimental conditions and matrices being used. The implementation of forced degradation studies will provide valuable insights into the stability profile of this compound, allowing for the development of robust analytical methods and formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidants and Bioactive Compounds in Food: Critical Review of Issues and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes: A Framework for Assessing the Psychedelic Potential of Lespedamine
Introduction Lespedamine is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor that bears a close structural resemblance to the classic psychedelic N,N-dimethyltryptamine (DMT).[1][2][3] Famed chemist Alexander Shulgin speculated that it might possess psychoactive properties, but to date, no biological activity data for this compound has been published.[1][2][3] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the psychedelic potential of this compound. The protocols herein focus on a two-phase approach: initial in vitro characterization at the primary psychedelic target, the serotonin (B10506) 2A receptor (5-HT2A), followed by in vivo behavioral validation using a well-established animal model.
Experimental Workflow The assessment follows a logical progression from molecular interactions to behavioral outcomes. The initial phase determines if this compound interacts with the 5-HT2A receptor, and the second phase investigates if this interaction translates to a functional, psychedelic-like effect in a living system.
Caption: Overall experimental workflow for assessing this compound's potential.
Phase 1: In Vitro Pharmacological Characterization
The primary molecular target for classic psychedelic drugs is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4][5] The initial step is to determine if this compound binds to this receptor (affinity) and activates it (efficacy).
Key Signaling Pathway: 5-HT2A Receptor Activation
Classic 5-HT2A receptor agonists initiate a signaling cascade by coupling to Gq/G11 proteins.[4][6] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event that can be measured in functional assays.[4][7][8]
Caption: Canonical Gq-coupled 5-HT2A receptor signaling pathway.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a known radioligand.[4][6]
-
Objective: To quantify the affinity of this compound for the 5-HT2A receptor.
-
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6][9]
-
Non-specific binding control: Mianserin or unlabeled Ketanserin (B1673593).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates (GF/B) pre-soaked in 0.5% polyethyleneimine.[10]
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, combine the following in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin, and membrane suspension.
-
Non-specific Binding: High concentration of mianserin, [3H]ketanserin, and membrane suspension.
-
Test Compound: this compound dilution, [3H]ketanserin, and membrane suspension.
-
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester or vacuum manifold.
-
Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate percent inhibition of specific binding for each concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (concentration that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
-
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures this compound's ability to activate the 5-HT2A receptor by quantifying the resulting increase in intracellular calcium.[11]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.
-
Materials:
-
HEK293 or CHO-K1 cell line stably expressing the human 5-HT2A receptor.[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference Agonist: Serotonin (5-HT) or DOI.
-
Fluorescence microplate reader (e.g., FLIPR).
-
-
Procedure:
-
Plate the 5-HT2A-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Prepare serial dilutions of this compound and the reference agonist.
-
Using a fluorescence plate reader, measure baseline fluorescence.
-
Add the compound dilutions to the plate and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the response relative to the maximal response produced by the reference agonist (Emax).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and Emax values.
-
Data Presentation: In Vitro Pharmacology
Quantitative data should be summarized in a table to allow for direct comparison with known reference compounds.
| Compound | 5-HT2A Binding (Ki, nM) | 5-HT2A Function (EC50, nM) | 5-HT2A Function (Emax, % of 5-HT) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| DMT (Reference) | 150 - 250 | 100 - 300 | 80 - 95% |
| DOI (Reference) | 0.5 - 3.0 | 5 - 20 | 90 - 100% |
| Ketanserin (Ref.) | 1.0 - 2.5 | Antagonist | Antagonist |
Phase 2: In Vivo Behavioral Assessment
If in vitro data demonstrate that this compound is a potent 5-HT2A agonist, the next step is to assess its effects in a behavioral model predictive of psychedelic activity in humans.
Protocol 3: Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists with known psychedelic effects in humans.[13][14] Non-hallucinogenic 5-HT2A agonists do not typically induce this behavior, making it a highly predictive assay.[13]
-
Objective: To determine if this compound induces the HTR in a dose-dependent manner and to confirm that this response is mediated by the 5-HT2A receptor.
-
Animals: Male C57BL/6J mice are commonly used.[15]
-
Materials:
-
Procedure:
-
Dose-Response: Acclimate mice to the observation chambers. Administer various doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, IP), DOI, or vehicle.
-
Immediately after injection, begin observing the mice and manually count the number of head twitches for a set period (e.g., the first 30-60 minutes).[15] A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Antagonist Challenge: In a separate experiment, pre-treat a group of mice with ketanserin (e.g., 1-2 mg/kg, IP) 30 minutes before administering an effective dose of this compound.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the dose-response data using a one-way ANOVA followed by post-hoc tests to identify the effective dose range.
-
Compare the HTR count in the this compound group versus the ketanserin + this compound group using a t-test to confirm 5-HT2A mediation. A significant reduction in HTRs following ketanserin pre-treatment confirms the mechanism.
-
Data Presentation: Head-Twitch Response
Summarize the quantitative behavioral data in a structured table.
| Treatment Group | Dose (mg/kg, IP) | N | Mean Head Twitches (± SEM) |
| Vehicle | - | 10 | e.g., 2 ± 0.5 |
| DOI (Positive Control) | 1.0 | 10 | e.g., 35 ± 4.1 |
| This compound | 0.3 | 10 | Experimental Value |
| This compound | 1.0 | 10 | Experimental Value |
| This compound | 3.0 | 10 | Experimental Value |
| Ketanserin + this compound | 1.0 + 1.0 | 10 | Experimental Value |
Interpretation of Results
The combined data from the in vitro and in vivo experiments provide a robust assessment of this compound's psychedelic potential.
Caption: Logic diagram for interpreting experimental outcomes.
-
High Psychedelic Potential: A positive result is indicated if this compound demonstrates high affinity and potent agonist activity at the 5-HT2A receptor and induces a robust, dose-dependent HTR that is significantly blocked by a 5-HT2A antagonist like ketanserin.
-
Low/No Psychedelic Potential: If this compound fails to bind to or activate the 5-HT2A receptor in vitro, it is unlikely to be a classic psychedelic, regardless of any behavioral effects.
-
Further Investigation Needed: If this compound induces an HTR that is not blocked by ketanserin, it suggests the behavior may be caused by off-target effects or a non-5-HT2A-mediated mechanism, warranting further pharmacological investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. Head-twitch response - Wikiwand [wikiwand.com]
- 15. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Lespedamine's Effect on 5-HT2A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine (1-methoxy-N,N-dimethyltryptamine) is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2][3][4] It shares a close structural resemblance to the potent serotonergic psychedelic N,N-dimethyltryptamine (DMT).[1][2][3] DMT is a well-known agonist of the serotonin (B10506) 2A (5-HT2A) receptor, and this interaction is believed to be the primary mechanism for its psychedelic effects.[5][6][7] While it has been speculated that this compound may also be psychoactive, there are currently no published reports on its biological activity or its effects on the 5-HT2A receptor.[1][2][3]
These application notes provide a comprehensive experimental framework for researchers to characterize the pharmacological profile of this compound at the human 5-HT2A receptor. The protocols outlined below describe established in vitro methods for determining binding affinity, functional potency, and signaling bias.
Background: The 5-HT2A Receptor and Its Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system, particularly in cortical pyramidal neurons.[8][9] It is the main excitatory serotonin receptor and plays a crucial role in modulating cognitive processes, mood, and perception.[8][9] The psychedelic effects of classic hallucinogens like DMT, LSD, and psilocybin are mediated through their agonist activity at this receptor.[6][10]
Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 family of G proteins.[8][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9][11] This canonical Gq pathway is considered essential for the psychedelic activity of 5-HT2A agonists.[12][13]
In addition to the Gq pathway, 5-HT2A receptors can also signal through other pathways, including G protein-independent signaling mediated by β-arrestin recruitment. The differential activation of these pathways by various ligands is known as "biased agonism" and is an area of intense research for developing novel therapeutics with improved efficacy and side-effect profiles.
Signaling Pathway Diagram
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Experimental Workflow
A tiered approach is recommended to characterize the interaction of a novel compound like this compound with the 5-HT2A receptor. The workflow begins with assessing the compound's ability to bind to the receptor, followed by functional assays to determine if it activates the receptor and to quantify its potency and efficacy. Finally, assays for biased signaling can provide a more detailed understanding of its mechanism of action.
Workflow Diagram
Caption: Tiered workflow for characterizing this compound at the 5-HT2A receptor.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments. It is crucial to include a known 5-HT2A agonist (e.g., Serotonin, DOI) as a positive control and a known antagonist (e.g., Ketanserin) for validation.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).
-
Radioligand: [3H]Ketanserin (a high-affinity antagonist).
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
This compound and control compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a 96-well plate, add in order:
-
Assay Buffer.
-
Cell membranes (typically 5-10 µg protein per well).
-
[3H]Ketanserin at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
Either vehicle, non-specific binding control (e.g., 10 µM Mianserin), or the test compound (this compound) at various concentrations.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of Mianserin) from the total binding (CPM in the presence of vehicle).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gq pathway by monitoring intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1).[14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound and a reference agonist (e.g., Serotonin).
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
During incubation, prepare a plate containing serial dilutions of this compound and the reference agonist at 5-10x the final desired concentration.
-
After incubation, wash the cells gently with Assay Buffer to remove excess dye.
-
Place the cell plate into the fluorescent plate reader.
-
Initiate the kinetic read, establishing a baseline fluorescence for approximately 10-20 seconds.
-
The instrument will then automatically add the compounds from the source plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 90-180 seconds to capture the peak calcium response.
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximal response produced by the reference agonist (e.g., Serotonin), which is set to 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal efficacy relative to the reference agonist) using non-linear regression.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To provide a more robust measure of Gq pathway activation by quantifying the accumulation of a downstream metabolite, IP1. This assay is less prone to artifacts than calcium assays.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor.
-
IP-One HTRF Assay Kit (or similar).
-
Assay Buffer and stimulation buffer provided with the kit.
-
This compound and a reference agonist.
Procedure:
-
Culture cells in the recommended medium.
-
Detach and resuspend the cells in the stimulation buffer provided by the kit.
-
Add the cell suspension to a 384-well low-volume white plate.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.[14]
-
Sequentially add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data, setting the response of the reference agonist as 100%.
-
Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between the experimental compound (this compound) and known reference compounds.
Table 1: Binding Affinity of this compound at the Human 5-HT2A Receptor
| Compound | Ki (nM) ± SEM | n |
|---|---|---|
| Ketanserin (Antagonist) | Value | # |
| Serotonin (Agonist) | Value | # |
| This compound | (Experimental Value) | (n) |
Table 2: Functional Activity of this compound via Gq Signaling Pathways
| Compound | Assay | EC50 (nM) ± SEM | Emax (%) ± SEM | n |
|---|---|---|---|---|
| Serotonin | Calcium Flux | Value | 100 | # |
| IP1 Accumulation | Value | 100 | # | |
| This compound | Calcium Flux | (Experimental Value) | (Experimental Value) | (n) |
| IP1 Accumulation | (Experimental Value) | (Experimental Value) | (n) |
(Emax is relative to the maximal response of Serotonin)
Table 3: β-Arrestin Recruitment Profile of this compound
| Compound | EC50 (nM) ± SEM | Emax (%) ± SEM | n |
|---|---|---|---|
| Serotonin | Value | 100 | # |
| This compound | (Experimental Value) | (Experimental Value) | (n) |
(Emax is relative to the maximal response of Serotonin)
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A_receptor [bionity.com]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Note: D-Galactosamine (D-GalN) Induced Hepatocyte Injury Assay
Introduction
D-galactosamine (D-GalN) is a specific hepatotoxin that serves as a well-established agent for inducing liver injury in experimental models, closely mimicking the histopathological features of human viral hepatitis.[1][2] D-GalN selectively targets hepatocytes, where it is metabolized, leading to a depletion of essential uridine (B1682114) nucleotides.[1][3] This process inhibits the synthesis of RNA and proteins, ultimately causing cellular stress and apoptosis.[3][4] To amplify the toxic effect and induce a more robust and acute injury model, D-GalN is frequently co-administered with a low dose of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3][5] LPS activates immune cells, such as Kupffer cells, to release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which sensitizes the D-GalN-treated hepatocytes to apoptosis.[6][7]
This application note provides a detailed protocol for an in vitro D-GalN-induced hepatocyte injury assay. This model is invaluable for screening potential hepatoprotective compounds, investigating mechanisms of drug-induced liver injury (DILI), and studying the cellular pathways of hepatotoxicity.
Principle of the Assay & Signaling Pathways
The hepatotoxicity of D-GalN arises from its metabolic conversion in hepatocytes, which traps uridine phosphates as UDP-galactosamine. This leads to a severe depletion of the intracellular UTP pool, inhibiting the synthesis of RNA, proteins, and other essential macromolecules, which primes the cells for injury.[1][6]
When combined with LPS, the injury is exacerbated. LPS binds to Toll-Like Receptor 4 (TLR4) on Kupffer cells (the resident macrophages in the liver), triggering a signaling cascade that results in the production and release of TNF-α.[8][9] TNF-α then binds to its receptor (TNFR1) on hepatocytes. In D-GalN-sensitized cells, this activation of the death receptor pathway strongly induces apoptosis through the activation of a caspase cascade, including caspase-8 and the executioner caspase-3.[3][5][10] This combined insult leads to significant oxidative stress, apoptosis, and necrosis.[3][4][6]
Experimental Design & Workflow
The general workflow involves culturing hepatocytes, treating them with D-GalN (with or without a test compound), and subsequently measuring endpoints related to cell viability, cytotoxicity, and apoptosis.
Materials and Reagents
-
Cells : Primary hepatocytes (human or rat) or hepatoma cell lines (e.g., HepG2, L02).
-
Culture Medium : Williams' Medium E (for primary hepatocytes) or DMEM/MEM (for cell lines), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents :
-
D-Galactosamine (D-GalN) (Sigma-Aldrich, Cat. No. G0500 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich, Cat. No. L2630 or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
-
Assay Kits :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit (e.g., Abcam, Cat. No. ab211091 or equivalent).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit (e.g., Cell Signaling Technology, Cat. No. 37291 or equivalent).
-
Caspase-3 Colorimetric Assay Kit (e.g., Sigma-Aldrich, Cat. No. CASP3C or Abcam, Cat. No. ab39401).[11][12]
-
-
Equipment :
-
Sterile 96-well flat-bottom cell culture plates (collagen-coated for primary hepatocytes)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Experimental Protocols
Cell Seeding and Culture
-
Culture hepatocytes according to standard protocols. For experiments, harvest cells using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and form a monolayer.
Induction of Hepatocyte Injury
-
After 24 hours of incubation, remove the culture medium.
-
(Optional - for testing protective agents) : Add 100 µL of medium containing the test compound at various concentrations. Incubate for 1-2 hours.
-
Prepare the D-GalN treatment medium. A final concentration of 20-40 mM D-GalN is often effective for in vitro studies.[1] If using LPS, a concentration of 1-10 µg/mL is typically sufficient.[13]
-
Remove the pre-treatment medium (if applicable) and add 100 µL of the D-GalN treatment medium (with or without the test compound).
-
Include the following controls:
-
Vehicle Control : Cells treated with medium and vehicle (e.g., DMSO, PBS) only.
-
D-GalN Control : Cells treated with D-GalN only (to induce injury).
-
Positive Control (for protective studies) : Cells treated with D-GalN and a known hepatoprotective agent (e.g., Silymarin).
-
-
Incubate the plate for an appropriate duration, typically 24 to 48 hours.[1][13]
Assessment of Hepatotoxicity
-
At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[14]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a catalyst solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine maximum LDH release, lyse a set of untreated control wells with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
At the end of the treatment period, remove the supernatant and wash the cells once with cold PBS.
-
Lyse the cells by adding 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10-15 minutes.[16]
-
Transfer the cell lysate to a new plate.
-
Prepare the reaction buffer containing DTT and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).[12][17]
-
Add 50 µL of the reaction buffer and 5 µL of the substrate to each well containing the lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measure the absorbance at 405 nm using a microplate reader.[17]
-
Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the vehicle control.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Recommended D-GalN Concentrations and Incubation Times.
| Model Type | Agent(s) | Typical Concentration / Dose | Incubation Time | Reference(s) |
|---|---|---|---|---|
| In Vitro (Rat Hepatocytes) | D-GalN | 40 mM | 24 hours | [1] |
| In Vitro (Mouse Hepatocytes) | D-GalN + TNF-α | 5 mg/mL D-GalN | 24 hours | [13] |
| In Vivo (Mouse) | D-GalN + LPS | 700 mg/kg D-GalN + 10 µg/kg LPS | 6-10 hours | [3][10] |
| In Vivo (Rat) | D-GalN | 400 mg/kg | 21 days |[6] |
Table 2: Example Data Layout for Cell Viability (MTT Assay).
| Treatment | Concentration | Absorbance (570 nm) | % Viability vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.08 | 100% |
| D-GalN (40 mM) | - | 0.55 ± 0.05 | 44% |
| D-GalN + Cmpd X | 10 µM | 0.88 ± 0.06 | 70.4% |
| D-GalN + Cmpd X | 50 µM | 1.10 ± 0.07 | 88% |
Table 3: Example Data Layout for Cytotoxicity (LDH Release Assay).
| Treatment | Absorbance (490 nm) | % Cytotoxicity vs. Max Release |
|---|---|---|
| Spontaneous Release | 0.21 ± 0.02 | 0% |
| Max Release (Lysis) | 1.45 ± 0.10 | 100% |
| D-GalN (40 mM) | 0.98 ± 0.07 | 62.1% |
| D-GalN + Cmpd X (50 µM) | 0.45 ± 0.04 | 19.4% |
Table 4: Example Data Layout for Apoptosis (Caspase-3 Activity).
| Treatment | Absorbance (405 nm) | Fold Increase vs. Vehicle |
|---|---|---|
| Vehicle Control | 0.15 ± 0.01 | 1.0 |
| D-GalN (40 mM) | 0.68 ± 0.05 | 4.53 |
| D-GalN + Cmpd X (50 µM) | 0.25 ± 0.02 | 1.67 |
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice | Semantic Scholar [semanticscholar.org]
- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 9. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 10. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. [Establishment and evaluation of hepatocyte injury model induced by LPS/D-galactosamine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. protocols.io [protocols.io]
- 16. mpbio.com [mpbio.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Effects of Lespedamine in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lespedamine is an indole (B1671886) alkaloid found in plants of the Lespedeza genus, such as Lespedeza bicolor[1]. Various extracts from Lespedeza species have demonstrated notable anti-inflammatory and antioxidant properties in in vitro studies, suggesting therapeutic potential.[2][3][4] These extracts have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5] The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[2][4][6]
While the extracts show promise, the specific contribution of this compound to these effects is not well-characterized. Rigorous preclinical evaluation of the purified compound is a critical step in determining its potential as a novel anti-inflammatory agent. These application notes provide detailed protocols for assessing the anti-inflammatory efficacy of this compound using well-established acute and chronic animal models of inflammation.
Hypothesized Mechanism of Action & Signaling Pathway
Based on studies of Lespedeza extracts and other anti-inflammatory phytochemicals, it is hypothesized that this compound exerts its effects by inhibiting key inflammatory signaling pathways.[6][7] An inflammatory stimulus, such as lipopolysaccharide (LPS) or carrageenan, activates receptors like Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of transcription factors, primarily NF-κB, which translocates to the nucleus and induces the expression of genes for pro-inflammatory mediators. This compound is proposed to interfere with this cascade, potentially by inhibiting IκBα degradation, thereby preventing NF-κB activation.
Protocols for Acute Inflammation Models
Acute inflammation models are essential for evaluating a compound's ability to inhibit the early stages of the inflammatory response, such as edema, increased vascular permeability, and leukocyte infiltration.[8][9][10]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory agents.[11][12] Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is primarily driven by prostaglandins (B1171923) and nitric oxide, involving neutrophil infiltration.[10][12]
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Animals are acclimatized for one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a digital plethysmometer (T=0).
-
The respective drugs/vehicles are administered orally (p.o.).
-
One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
The amount of paw swelling is determined by subtracting the initial paw volume (T=0) from the post-treatment paw volume at each time point.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Protocol: Carrageenan-Induced Air Pouch in Mice
This model is particularly useful for studying exudate formation and leukocyte migration into an inflamed cavity.[13] It allows for the direct quantification of inflammatory cells and mediators in the exudate.
Detailed Methodology:
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Pouch Formation:
-
On Day 0, mice are anesthetized, and 3 mL of sterile air is injected subcutaneously into the dorsal region to create a pouch.
-
On Day 3, the pouch is re-inflated with 1.5 mL of sterile air to maintain its structure.
-
-
Procedure (Day 6):
-
Animals are grouped and treated orally with vehicle, this compound, or a positive control (e.g., Dexamethasone, 1 mg/kg) one hour prior to the inflammatory challenge.
-
Inflammation is induced by injecting 1 mL of 1% (w/v) carrageenan solution directly into the air pouch.
-
Four hours post-injection, mice are euthanized by CO2 asphyxiation.
-
-
Sample Collection & Analysis:
-
The pouch is carefully opened, and the inflammatory exudate is collected by washing the cavity with 1 mL of sterile saline.
-
The total volume of the exudate is measured.
-
The exudate is centrifuged, and the supernatant is stored at -80°C for cytokine analysis (TNF-α, IL-6) using ELISA kits.
-
The cell pellet is resuspended for total and differential leukocyte counts (neutrophils, monocytes) using a hemocytometer and stained smears.
-
Protocol for a Chronic Inflammation Model
Chronic models are necessary to evaluate the therapeutic potential of a compound against long-lasting inflammatory conditions, such as rheumatoid arthritis.
Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model mimics the pathophysiology of human rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.[12]
Detailed Methodology:
-
Animals: Male Wistar rats (150-180 g) are used.
-
Induction of Arthritis:
-
On Day 0, arthritis is induced by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw.
-
-
Treatment Protocol:
-
Treatment starts on Day 14 post-CFA injection, when the secondary inflammatory lesions (arthritis in non-injected paws) are established.
-
Animals are grouped and treated orally, once daily, until Day 28:
-
Group I (Arthritic Control): Receives vehicle.
-
Group II (Positive Control): Receives Methotrexate (0.5 mg/kg, p.o., twice a week).
-
Group III-V (Test Groups): Receive this compound (e.g., 10, 30, 100 mg/kg, p.o., daily).
-
-
-
Parameters for Assessment:
-
Paw Volume: Measured for both hind paws every 3 days using a plethysmometer.
-
Arthritic Score: Joints are scored visually for erythema and swelling on a scale of 0-4 (0=normal, 4=severe inflammation).
-
Body Weight: Monitored every 3 days as an indicator of systemic health.
-
Terminal Analysis (Day 28):
-
Blood Collection: Serum is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, C-reactive protein).
-
Histopathology: Ankle joints are collected, fixed in formalin, decalcified, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess synovial inflammation, cartilage erosion, and bone resorption.
-
-
Data Presentation
Quantitative data should be presented clearly for comparison between groups. The following tables are templates for organizing experimental results.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-Carrageenan | % Inhibition of Edema at 3h |
|---|---|---|---|
| Vehicle Control | -- | Mean ± SEM | 0% |
| Indomethacin | 10 | Mean ± SEM | Calculate |
| This compound | 10 | Mean ± SEM | Calculate |
| This compound | 30 | Mean ± SEM | Calculate |
| This compound | 100 | Mean ± SEM | Calculate |
(Data presented as Mean ± Standard Error of the Mean (SEM), n=6. Statistical analysis by one-way ANOVA followed by Dunnett's test.)
Table 2: Effect of this compound on Leukocyte Infiltration in the Air Pouch Model
| Treatment Group | Dose (mg/kg) | Exudate Volume (mL) | Total Leukocyte Count (x10⁶ cells/pouch) | Neutrophil Count (x10⁶ cells/pouch) |
|---|---|---|---|---|
| Vehicle Control | -- | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
(Data presented as Mean ± SEM, n=6. Statistical analysis by one-way ANOVA.)
Table 3: Effect of this compound on CFA-Induced Arthritis in Rats (Day 28)
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) | Arthritic Score (0-4) | Serum TNF-α (pg/mL) |
|---|---|---|---|---|
| Arthritic Control | -- | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methotrexate | 0.5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
(Data presented as Mean ± SEM, n=6. Statistical analysis by one-way ANOVA.)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antioxidant and anti-inflammatory activities of Lespedeza cuneata in Coal fly ash-induced murine alveolar macrophage cells -Korean Journal of Veterinary Research | 학회 [koreascience.kr]
- 3. A potential anti-inflammation activity and depigmentation effect of Lespedeza bicolor extract and its fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 11. brieflands.com [brieflands.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Anti-inflammatory effects of an ethanol extract of Angelica gigas in a Carrageenan-air pouch inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Lespedamine In Vitro
Introduction
Lespedamine, also known as 1-methoxy-N,N-dimethyltryptamine, is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2][3] Structurally, it is a close analog of the potent serotonergic psychedelic, N,N-dimethyltryptamine (DMT).[1][4][5] Despite this structural similarity, there are no published reports on the biological activity or mechanism of action of this compound.[1][3][4][5] This lack of data presents a unique opportunity for novel drug discovery and pharmacological characterization.
These application notes provide a comprehensive set of protocols to establish a preliminary in vitro dose-response profile for this compound. The proposed experiments are designed to assess its cytotoxic effects and to investigate its potential interaction with serotonergic pathways, drawing a parallel with the known pharmacology of DMT. DMT is known to exert its effects primarily through serotonin (B10506) receptors, with a notable affinity for the 5-HT₂A, 5-HT₁A, and 5-HT₂C subtypes.[6]
This document will guide researchers through the initial characterization of this compound, from fundamental cytotoxicity assays to more specific receptor-binding and second messenger assays. The ultimate goal is to determine the potency (EC₅₀/IC₅₀) and efficacy of this compound in a controlled cellular environment.
Hypothetical Signaling Pathway for this compound
Given the structural similarity of this compound to DMT, we hypothesize that this compound may act as an agonist at serotonin receptors, particularly the 5-HT₂A receptor. Activation of the 5-HT₂A receptor, a Gq-coupled receptor, would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers would then trigger downstream signaling cascades, leading to calcium mobilization and activation of protein kinase C (PKC), respectively.
Caption: Hypothetical signaling pathway for this compound via the 5-HT2A receptor.
Experimental Workflow
The following diagram outlines the general workflow for establishing a dose-response curve for this compound.
Caption: General experimental workflow for this compound dose-response studies.
Materials and Methods
Cell Lines and Culture Conditions
-
HEK293-5HT2A Cells: Human Embryonic Kidney 293 cells stably expressing the human 5-HT₂A receptor.
-
SH-SY5Y Cells: Human neuroblastoma cell line endogenously expressing various serotonin receptors.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C, 5% CO₂, humidified atmosphere.
Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM)
-
IP-One Assay Kit
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration range at which this compound exhibits cytotoxic effects.
-
Cell Seeding: Seed HEK293-5HT2A or SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Functional Assay - Calcium Flux
This protocol measures the activation of Gq-coupled receptors, such as 5-HT₂A, by detecting changes in intracellular calcium levels.
-
Cell Seeding: Seed HEK293-5HT2A cells in a black-walled, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay Measurement:
-
Use a fluorescence plate reader with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the this compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response obtained with a known 5-HT₂A agonist (e.g., serotonin).
-
Plot the normalized response against the logarithm of this compound concentration.
-
Use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Data Presentation
The following tables present illustrative data for the proposed experiments. The values are fictional and serve to demonstrate how the quantitative results should be structured.
Table 1: Cytotoxicity of this compound on HEK293-5HT2A Cells (48h Incubation)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 97.5 ± 4.8 |
| 1 | 95.1 ± 3.9 |
| 10 | 88.3 ± 6.2 |
| 25 | 70.6 ± 7.1 |
| 50 | 52.1 ± 5.5 |
| 75 | 35.8 ± 4.3 |
| 100 | 15.4 ± 3.1 |
| IC₅₀ (µM) | ~51.5 |
Table 2: Functional Activity of this compound on HEK293-5HT2A Cells (Calcium Flux Assay)
| This compound Concentration (nM) | % Maximal Response (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 0.1 | 5.3 ± 1.8 |
| 1 | 15.7 ± 3.2 |
| 10 | 48.9 ± 5.6 |
| 50 | 85.4 ± 6.9 |
| 100 | 96.1 ± 4.7 |
| 500 | 98.5 ± 3.8 |
| 1000 | 99.2 ± 3.5 |
| EC₅₀ (nM) | ~10.5 |
Conclusion
The protocols outlined in these application notes provide a systematic approach to perform the first-ever in vitro characterization of this compound. By starting with a broad assessment of cytotoxicity and moving towards specific functional assays based on its structural relationship to DMT, researchers can efficiently establish a preliminary pharmacological profile for this uncharacterized compound. The resulting dose-response curves and calculated EC₅₀/IC₅₀ values will be foundational for any further investigation into the therapeutic or psychoactive potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 5. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lespedamine Yield from Lespedeza bicolor
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lespedeza bicolor. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Lespedamine and other bioactive compounds from your extractions.
Frequently Asked Questions (FAQs)
Q1: What are the major bioactive compounds in Lespedeza bicolor that could interfere with this compound extraction?
Lespedeza bicolor is rich in a variety of polyphenolic compounds, particularly flavonoids and tannins.[1][2] Key flavonoids include rutin, quercetin, and kaempferol-3-O-rutinoside.[1][3] These compounds are often present in much higher concentrations than alkaloids like this compound and can co-extract, potentially complicating the purification process. The presence of tannins can also lead to the precipitation of alkaloids during extraction.[4]
Q2: Which solvent system is most effective for extracting this compound from Lespedeza bicolor?
The choice of solvent is critical for maximizing the yield of this compound, an indole (B1671886) alkaloid. Generally, polar solvents are used for the extraction of alkaloids. Studies on Lespedeza bicolor have shown that hydroalcoholic solutions, such as 40% and 70% ethanol (B145695), are effective for extracting polyphenols and flavonoids.[2][5] For indole alkaloids, an acidified aqueous or alcoholic solvent is often used to convert the alkaloids into their salt form, which increases their solubility in the polar solvent.[6] A common approach for alkaloid extraction is to start with an acidic extraction, followed by a liquid-liquid extraction where the pH is adjusted to be basic, causing the alkaloid to be in its free base form and thus more soluble in a nonpolar organic solvent.[7]
Q3: How does temperature affect the extraction yield and stability of this compound?
Higher temperatures generally increase the solubility of compounds and the extraction efficiency. However, elevated temperatures can also lead to the degradation of thermolabile compounds.[3] For the extraction of polyphenols from Lespedeza bicolor, drying temperatures of 65°C resulted in a higher total polyphenol content compared to 45°C.[8] When using ultrasonic-assisted extraction for polyphenols, temperatures around 40-65°C have been found to be optimal.[9][10] Since this compound is an indole alkaloid, its stability at high temperatures should be considered. It is advisable to conduct extractions at moderate temperatures (e.g., 40-60°C) to balance extraction efficiency and compound stability.
Q4: What is the expected yield of total bioactive compounds from Lespedeza bicolor?
The yield of extracts from Lespedeza bicolor can vary significantly depending on the plant part, drying conditions, and extraction method. The total polyphenol content in ethanol extracts has been reported to range from 15.16 to 106.68 mg GAE/g of dried plant material, depending on the plant part and drying temperature.[8] The total flavonoid content has been reported to be as high as 109.2 mg QE/g.[3] Specific yield data for this compound is not widely available in the literature, likely due to its lower concentration compared to flavonoids.
Q5: How should I store my Lespedeza bicolor extracts to ensure the stability of this compound?
For long-term storage, it is recommended to store dried extracts in a cool, dark, and dry place. Storing extracts at low temperatures, such as -20°C or -80°C, can significantly prolong their shelf life.[11] Indole alkaloids like DMT, which is structurally similar to this compound, have shown good stability when stored in solution at refrigerated temperatures for extended periods.[12] It is crucial to protect extracts from light and air to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
Possible Causes:
-
Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the intracellular contents.
-
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound.
-
Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to achieve equilibrium.
-
Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can limit the interaction between the plant material and the solvent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Particle Size | Grind the dried Lespedeza bicolor material to a fine powder (e.g., 40-60 mesh). | Increases the surface area for solvent penetration and improves extraction efficiency. |
| 2. Evaluate Solvent System | Test a range of solvents with varying polarities. Start with 70% ethanol and compare with methanol (B129727) or an acidified aqueous solution (e.g., pH 3-4).[5][6] | This compound is an alkaloid, and its solubility is highly dependent on the solvent and pH. |
| 3. Adjust Extraction Parameters | Systematically vary the extraction temperature (e.g., 40°C, 50°C, 60°C) and time (e.g., 1h, 2h, 3h).[8] | To find the optimal balance between extraction efficiency and potential degradation of the target compound. |
| 4. Consider Advanced Extraction Techniques | Employ ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). | These techniques can enhance extraction efficiency by disrupting cell walls and improving mass transfer.[5][9] |
Issue 2: Low Purity of this compound in the Crude Extract
Possible Causes:
-
Co-extraction of Other Compounds: High concentrations of flavonoids and tannins in Lespedeza bicolor can be co-extracted with this compound.[1][2]
-
Inadequate Purification Strategy: The chosen purification method may not be effective in separating this compound from other closely related compounds.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Implement a Liquid-Liquid Extraction (LLE) Protocol | After the initial extraction, perform an acid-base LLE. Acidify the extract to partition the basic this compound into the aqueous phase, then basify the aqueous phase and extract with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[7] | This is a classic and effective method for separating alkaloids from neutral and acidic compounds. |
| 2. Utilize Column Chromatography | Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, alumina) and a gradient elution system.[6] | Allows for the separation of compounds based on their polarity. |
| 3. Consider Preparative HPLC | For high-purity isolation, use preparative High-Performance Liquid Chromatography (HPLC).[13] | Offers high resolution and is suitable for isolating specific target compounds from complex mixtures. |
Data Presentation
The following tables summarize the quantitative data on the extraction of bioactive compounds from Lespedeza bicolor found in the literature. Note that specific yield data for this compound is limited, so data for total polyphenols and flavonoids are presented as a reference.
Table 1: Total Polyphenol Content (TPC) and Antioxidant Activity in Ethanol Extracts of Lespedeza bicolor Dried at Different Temperatures [8]
| Plant Part | Drying Temp. (°C) | TPC (mg GAE/g) | DPPH (µmol TE/g) | FRAP (µmol TE/g) | ABTS (µmol TE/g) |
| Flowers | 45 | 53.18 | 49.19 | 335.62 | 2.39 |
| 65 | 106.68 | 51.68 | 345.64 | 2.39 | |
| Leaves | 45 | 42.61 | 48.96 | 289.14 | 2.31 |
| 65 | 89.12 | 50.12 | 298.45 | 2.33 | |
| Stems | 45 | 15.16 | 46.84 | 133.16 | 2.11 |
| 65 | 22.90 | 48.86 | 130.17 | 2.19 |
Table 2: Optimized Conditions for Ultrasonic-Assisted Extraction (UAE) of Polyphenols from Boletus bicolor [9]
| Parameter | Optimal Value |
| Ethanol Concentration | 42% |
| Solvent-to-Solid Ratio | 34:1 mL/g |
| Temperature | 40°C |
| Ultrasonic Time | 41 min |
| Predicted Polyphenol Yield | 13.72 mg/g |
| Experimental Polyphenol Yield | 13.69 ± 0.13 mg/g |
This data is for a different species (Boletus bicolor) but provides a reference for optimizing UAE parameters for polyphenol extraction.
Experimental Protocols
Protocol 1: General Procedure for Ultrasonic-Assisted Extraction (UAE) of Bioactive Compounds from Lespedeza bicolor
This protocol is a general method for extracting polyphenols and flavonoids and can be adapted for this compound extraction.
-
Sample Preparation:
-
Dry the aerial parts of Lespedeza bicolor at 40-60°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous extract can be used for further analysis or lyophilized to obtain a dry powder.
-
Protocol 2: Acid-Base Extraction for the Enrichment of this compound
This protocol is designed to selectively extract and enrich indole alkaloids like this compound.
-
Acidic Extraction:
-
Macerate 100 g of powdered Lespedeza bicolor with 1 L of 5% acetic acid in 70% ethanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the remaining aqueous extract to ~9-10 with ammonium (B1175870) hydroxide.
-
Extract the aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic layers, which now contain the free base this compound.
-
-
Purification:
-
Wash the combined organic layers with distilled water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude alkaloid extract.
-
This crude extract can be further purified by column chromatography or preparative HPLC.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Signaling Pathways Modulated by L. bicolor Extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The substantiation of the choice of an extractant for obtaining extractions of the overground part of Lespedeza bicolor | News of Pharmacy [nphj.nuph.edu.ua]
- 6. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lespedeza bicolor ameliorates endothelial dysfunction induced by methylglyoxal glucotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lespedamine Stability and Storage
Disclaimer: There is currently a lack of specific published stability data for lespedamine. The information provided in this technical support center is based on best practices for handling structurally similar tryptamine (B22526) alkaloids, such as dimethyltryptamine (DMT), and general principles of pharmaceutical stability testing. Researchers should independently validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related tryptamine alkaloids, this compound is likely susceptible to degradation from several environmental factors. The indole (B1671886) ring, a core feature of its structure, is prone to oxidation. Key factors include:
-
Oxidation: Exposure to atmospheric oxygen is a primary degradation pathway for many tryptamines, often leading to the formation of colored by-products.
-
Light: Tryptamine solutions can be photosensitive. Exposure to UV light may accelerate degradation.
-
Temperature: Elevated temperatures can significantly increase the rate of chemical degradation.
-
pH: Extreme pH conditions (highly acidic or basic) can lead to hydrolysis or other degradative reactions.
-
Moisture: The presence of moisture can facilitate various degradation reactions. It is crucial to keep this compound samples dry.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be protected from air, light, moisture, and heat. The recommended best practices are:
-
Temperature: Store at -20°C or below in a freezer.
-
Atmosphere: To prevent oxidation, displace oxygen by backfilling the container with an inert gas like argon or nitrogen. For smaller quantities, using a vacuum sealer with an oxygen absorber is also effective.
-
Container: Use amber glass vials to protect from light. Ensure the container has a tight-fitting cap.
-
Aliquoting: For frequently used material, it is advisable to aliquot the solid into smaller, single-use vials. This practice prevents contamination and degradation of the main stock due to repeated opening and exposure to the environment.
Q3: How should I prepare and store this compound solutions?
A3: this compound solutions are generally less stable than the solid form.
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, it should be stored under an inert atmosphere at low temperatures.
-
Storage of Solutions: Store stock solutions in amber glass vials at -20°C or -80°C. Before use, allow the solution to reach ambient temperature before opening to prevent condensation.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of a this compound sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a common and effective method.[1] This allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products. A stability-indicating method should be developed and validated to ensure that it can separate the parent compound from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation due to improper storage (exposure to air and/or light). | 1. Verify the integrity of the sample using an analytical method like HPLC to assess purity.2. If degradation is confirmed, use a fresh, properly stored sample.3. Review your storage protocol to ensure minimal exposure to air and light. Consider storing under an inert gas. |
| Precipitation in a stored this compound solution | The solution may be supersaturated at the storage temperature, or the solvent may have evaporated. Degradation products may also be less soluble. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a less concentrated stock solution.2. Check the container seal for any signs of leakage.3. Analyze the supernatant and, if possible, the precipitate to identify if it is the parent compound or a degradant. |
| Inconsistent experimental results over time | This could be due to the degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material for critical experiments.2. Perform a stability check on your current stock solution using HPLC or LC-MS.3. Implement a policy for the maximum storage duration of your stock solutions. |
| Appearance of unexpected peaks in chromatograms | These may be degradation products forming during sample preparation or analysis. | 1. Investigate the sample preparation workflow for potential stressors (e.g., high temperature, prolonged light exposure).2. Consider using an autosampler with temperature control to maintain sample stability during long analytical runs.3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound and a solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solid compound and a solution to light in a photostability chamber.
-
Control Samples: For each condition, prepare a control sample stored at optimal conditions (e.g., 4°C, in the dark).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Long-Term Stability Study of this compound Solution
Objective: To evaluate the stability of a this compound solution under recommended storage conditions.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Amber glass vials with screw caps (B75204)
-
-20°C Freezer
-
HPLC system
Methodology:
-
Prepare a batch of this compound solution at a defined concentration.
-
Aliquot the solution into multiple amber glass vials, flush with nitrogen before sealing, and wrap the caps with parafilm.
-
Place the vials in a -20°C freezer.
-
Establish a testing schedule (e.g., Time 0, 1 month, 3 months, 6 months, 12 months).
-
At each time point, remove a vial, allow it to come to room temperature, and analyze its purity and concentration using a validated HPLC method.
-
Compare the results to the initial (Time 0) data.
Data Presentation
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 92.5 | 1 |
| 3% H₂O₂ | 8 | 65.7 | 4 |
| Thermal (60°C) | 24 | 98.1 | 1 |
| Photolytic | 24 | 89.4 | 3 |
Table 2: Hypothetical Data from a Long-Term Stability Study of this compound in Ethanol at -20°C
| Time Point | Purity (%) | Concentration (mg/mL) | Appearance |
| 0 | 99.8 | 1.00 | Clear, colorless |
| 1 Month | 99.7 | 0.99 | Clear, colorless |
| 3 Months | 99.5 | 0.99 | Clear, colorless |
| 6 Months | 99.2 | 0.98 | Clear, colorless |
| 12 Months | 98.6 | 0.97 | Clear, colorless |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Overcoming Poor Solubility of Lespedamine for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of lespedamine for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows promising in vitro activity but is not showing efficacy in my animal model. Could this be a solubility issue?
A1: Yes, this is a common issue for poorly soluble compounds like this compound. Low aqueous solubility can lead to poor absorption and low bioavailability after in vivo administration, meaning the compound may not be reaching its target site in sufficient concentrations to elicit a pharmacological response, despite its in vitro potency.
Q2: What are the first steps I should take to address the poor solubility of this compound?
A2: A systematic approach is recommended. The initial step is to characterize the physicochemical properties of your specific batch of this compound. This includes determining its aqueous solubility at different pH values, its pKa, and its lipophilicity (logP). This data will be crucial in selecting an appropriate solubilization strategy.
Q3: What are the common formulation strategies to improve the in vivo exposure of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Cyclodextrin (B1172386) Complexation: Employing cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption through the lymphatic system.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Q4: Are there any specific considerations for tryptamine (B22526) derivatives like this compound?
A4: Tryptamine derivatives, including the structurally similar N,N-dimethyltryptamine (DMT), are known to have poor oral bioavailability due to both low solubility and rapid metabolism by monoamine oxidase (MAO) enzymes in the gut and liver.[1] Therefore, in addition to addressing solubility, the route of administration and potential co-administration with MAO inhibitors (in oral studies) should be carefully considered. For many tryptamines, parenteral (e.g., intravenous, intramuscular) or alternative routes like sublingual administration are often explored to bypass first-pass metabolism.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| This compound precipitates out of solution upon dilution with aqueous media. | The chosen solvent system is not robust enough to maintain solubility upon dilution. | 1. Increase the concentration of the co-solvent or surfactant in the formulation. 2. Evaluate a different solubilization technique, such as cyclodextrin complexation or a lipid-based formulation. 3. Prepare a nanosuspension to improve the dissolution rate. |
| High variability in plasma concentrations between animals. | Inconsistent drug dissolution and absorption from the administration site. | 1. Ensure a homogenous and stable formulation. 2. For oral administration, consider the effect of food and fasting on drug absorption. 3. For parenteral routes, ensure consistent injection technique and volume. 4. Increase the sample size per group to improve statistical power. |
| Low or no detectable plasma concentrations of this compound. | Poor absorption, rapid metabolism, or analytical issues. | 1. Re-evaluate the formulation strategy to significantly enhance solubility and dissolution. 2. Consider a different route of administration to bypass first-pass metabolism (e.g., intravenous). 3. For oral studies, investigate the potential co-administration with a MAO inhibitor (requires careful ethical and scientific consideration). 4. Validate the sensitivity and specificity of the analytical method for detecting this compound in plasma. |
| Observed toxicity or adverse effects in animals. | The formulation vehicle or excipients may be causing toxicity at the administered dose. | 1. Review the toxicity profile of all excipients used in the formulation. 2. Reduce the concentration of potentially toxic excipients. 3. Conduct a vehicle tolerability study in the chosen animal model. |
Quantitative Data Summary
| Solvent | Solubility of DMT | Reference |
| Water | Extremely low / Insoluble | [4][5] |
| Methanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Acetone | Soluble | [4] |
| Ether | Soluble | [4] |
| Dilute Mineral and Organic Acids | Soluble | [4][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a clear, sterile solution of this compound for intravenous injection using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 10:40 v/v).
-
Drug Solubilization: Weigh the required amount of this compound and add it to the co-solvent vehicle. Vortex or sonicate until the compound is completely dissolved.
-
Aqueous Dilution: Slowly add saline to the drug-solvent mixture to reach the final desired concentration and volume. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation.
Protocol 2: Formulation of this compound with Cyclodextrins for Oral Administration
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility for oral gavage.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a predetermined concentration (e.g., 20-40% w/v) in deionized water.
-
Complexation: While stirring, slowly add the powdered this compound to the HP-β-CD solution.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
pH Adjustment (Optional): If this compound's solubility is pH-dependent, adjust the pH of the final solution to a range that favors solubility and is physiologically compatible for oral administration.
-
Filtration (Optional): If any undissolved material remains, filter the solution to obtain a clear formulation.
Visualizations
Caption: Workflow for developing and evaluating a this compound formulation for in vivo studies.
Caption: Hypothesized signaling pathway for this compound based on related tryptamines.
References
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. acs.org [acs.org]
- 6. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyltryptamine | 61-50-7 [chemicalbook.com]
troubleshooting Lespedamine synthesis side reactions
This technical support center provides troubleshooting guidance for the synthesis of Lespedamine (1-methoxy-N,N-dimethyltryptamine), a substituted indole (B1671886) alkaloid. Due to the limited availability of specific literature on this compound synthesis, this guide is based on established synthetic routes for analogous tryptamines, primarily the Speeter-Anthony tryptamine (B22526) synthesis, and general principles of indole alkaloid chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for synthesizing this compound (1-methoxy-N,N-dimethyltryptamine) is a modification of the Speeter-Anthony tryptamine synthesis. This route starts with 1-methoxyindole (B1630564), which is first acylated with oxalyl chloride to form the reactive intermediate, 1-methoxy-3-indoleglyoxylyl chloride. This intermediate is then reacted with dimethylamine (B145610) to yield N,N-dimethyl-1-methoxy-indole-3-glyoxylamide. The final step involves the reduction of this amide to produce this compound.
Q2: Why is my overall yield for this compound synthesis consistently low?
Low overall yields in this compound synthesis can stem from several factors. The starting material, 1-methoxyindole, can be unstable and prone to degradation, especially under acidic conditions or when exposed to light and air.[1] Each subsequent step, from acylation and amidation to the final reduction, has potential side reactions that can lower the yield of the desired product. Careful control of reaction conditions, purification of intermediates, and the use of high-purity reagents are crucial for optimizing the yield.
Q3: I am observing multiple spots on my TLC after the final reduction step. What are the likely impurities?
The formation of multiple products is a common issue. Besides the target this compound, impurities can arise from incomplete reduction of the glyoxylamide intermediate, over-alkylation of the tryptamine nitrogen leading to the formation of a quaternary ammonium (B1175870) salt, or side reactions involving the indole nucleus.[2][3][4] The specific impurities will depend on the reagents and conditions used in the synthesis.
Q4: How can I purify the final this compound product?
Purification of tryptamines like this compound can be achieved through several methods. Column chromatography on silica (B1680970) gel is a common technique.[5] Crystallization can also be an effective method for obtaining high-purity this compound.[6] An acid-base extraction can be employed to separate the basic tryptamine from non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Acylation of 1-Methoxyindole with Oxalyl Chloride
| Symptom | Possible Cause | Troubleshooting Steps |
| Dark, tarry reaction mixture and low yield of 1-methoxy-3-indoleglyoxylyl chloride. | Decomposition of 1-methoxyindole. The 1-methoxy group can make the indole ring more susceptible to degradation under harsh acidic conditions.[1] | - Ensure the 1-methoxyindole starting material is pure and freshly prepared if possible. - Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions. - Add the oxalyl chloride slowly to the solution of 1-methoxyindole. |
| Formation of multiple products observed by TLC or NMR of the crude product. | Reaction of oxalyl chloride at other positions of the indole ring or with impurities in the starting material. Oxalyl chloride is a highly reactive reagent.[7][8] | - Use a non-polar, aprotic solvent like anhydrous diethyl ether or THF. - Ensure all glassware is thoroughly dried to prevent hydrolysis of oxalyl chloride. |
Issue 2: Incomplete Amidation of 1-Methoxy-3-indoleglyoxylyl Chloride
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted 1-methoxy-3-indoleglyoxylyl chloride or its hydrolysis product in the crude product. | Insufficient dimethylamine or reaction time. The glyoxylyl chloride is a reactive intermediate that can be hydrolyzed by moisture. | - Use a slight excess of dimethylamine (e.g., 1.1-1.2 equivalents). - Ensure the reaction is carried out under anhydrous conditions. - Monitor the reaction by TLC until the starting material is consumed. |
| Low yield of the desired N,N-dimethyl-1-methoxy-indole-3-glyoxylamide. | Competing side reactions of the glyoxylyl chloride. | - Add the dimethylamine solution slowly to the reaction mixture at a low temperature to control the reaction rate. |
Issue 3: Side Reactions During the Reduction of N,N-Dimethyl-1-methoxy-indole-3-glyoxylamide
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a significant amount of the starting glyoxylamide after the reaction. | Incomplete reduction. The reducing agent may not be active enough or used in insufficient quantity. | - Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or aluminum hydride (alane).[9] - Ensure the reducing agent is fresh and has not been deactivated by moisture. - Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents). |
| Formation of a polar, UV-active spot on TLC that does not correspond to the starting material or product. | Formation of the quaternary ammonium salt (N,N,N-trimethyl-1-methoxy-tryptammonium) due to over-methylation from a methylating agent if used in a different synthetic approach, or reaction with halogenated solvents.[2][3] | - Avoid using methylating agents in excess if performing a direct methylation of a precursor. - Be cautious with chlorinated solvents like dichloromethane (B109758) during workup, as they can sometimes act as alkylating agents.[2] |
| Complex mixture of products observed. | Cleavage of the 1-methoxy group or other degradation pathways under the reaction conditions. | - Perform the reduction at a controlled temperature. While some reductions require reflux, starting at a lower temperature and gradually increasing it may improve selectivity. - Carefully follow a well-established work-up procedure to quench the reaction and isolate the product. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-1-methoxy-indole-3-glyoxylamide
-
Acylation: Dissolve 1-methoxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath. To this stirred solution, add oxalyl chloride (1.1 eq) dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 2 hours. The formation of a yellow precipitate of 1-methoxy-3-indoleglyoxylyl chloride is expected.
-
Amidation: In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 2.0 eq). Add this solution dropwise to the suspension of the glyoxylyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-1-methoxy-indole-3-glyoxylamide, which can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of N,N-Dimethyl-1-methoxy-indole-3-glyoxylamide to this compound
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C.
-
Addition of Amide: Dissolve the N,N-dimethyl-1-methoxy-indole-3-glyoxylamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction followed by crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caam.tech [caam.tech]
- 5. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Tryptamine Alkaloids
Welcome to the technical support center for the chromatographic analysis of tryptamine (B22526) alkaloids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the resolution and quality of their High-Performance Liquid Chromatography (HPLC) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of tryptamine and its related compounds.
Q1: Why am I observing poor resolution or overlapping peaks for my tryptamine alkaloids?
Poor resolution is a frequent challenge that can arise from several factors related to the column, mobile phase, or the overall methodology.[1]
-
Column Degradation: The performance of an HPLC column diminishes over time due to contamination or degradation of the stationary phase, leading to a loss of resolution. If a gradual decline in performance is observed, consider replacing the column.[1]
-
Inappropriate Mobile Phase: The composition of the mobile phase, including its pH and solvent strength, is critical for achieving good separation. For basic compounds like tryptamines, adjusting the mobile phase pH can significantly impact retention and selectivity.[1]
-
Suboptimal Flow Rate: Lowering the flow rate can enhance peak efficiency and improve resolution, although it will increase the analysis time.[1]
-
Method Development Issues: The chosen column and mobile phase may not be suitable for the specific analytes. Tryptamine and its metabolites are polar and may require specialized columns or techniques for effective separation.[1]
Q2: My tryptamine peak is tailing or has a very broad shape. What is the cause and how can I fix it?
Peak tailing for basic compounds like tryptamine is often caused by secondary interactions with the stationary phase.[1][2]
-
Residual Silanol (B1196071) Interactions: Standard silica-based C18 columns possess acidic silanol groups (Si-OH) on their surface. At a mid-range pH, these groups can become ionized (SiO-) and interact strongly with protonated basic analytes like tryptamine, resulting in peak tailing.[1][2]
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[1][2]
-
Solutions for Peak Tailing:
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., with formic acid or trifluoroacetic acid) protonates the silanol groups, which minimizes their interaction with the basic analytes.[1]
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, leading to improved peak shapes for basic compounds.[1]
-
Mobile Phase Additives: The addition of a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can compete with the analyte for active sites on the stationary phase, thereby reducing tailing.[1]
-
Employ Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have a reduced number of accessible silanol groups, which minimizes the secondary interactions that cause tailing.[2]
-
Q3: Tryptamine is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention?
Tryptamine is a highly polar compound and is often poorly retained on traditional C18 reversed-phase columns.[1]
-
Increase Aqueous Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase increases the retention of polar compounds. However, be cautious of "hydrophobic collapse" if the mobile phase becomes too aqueous (>95% water) with some C18 columns.[1]
-
Use an Aqueous-Stable Column: Columns specifically designed for highly aqueous mobile phases (e.g., AQ-type C18) are resistant to phase collapse and provide better retention for polar analytes.[1]
-
Alternative Chromatography Modes: For highly polar compounds, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography are often more effective.[1] HILIC, in particular, is excellent for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[1][3]
Q4: My retention times are shifting from one injection to the next. What could be the problem?
Shifting retention times can compromise the reliability of your data and indicate a problem with the system's stability.[1]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[1]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can cause retention time drift. It is advisable to prepare a fresh mobile phase regularly.[1][4]
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and fluctuating retention times.[1]
-
Temperature Fluctuations: The column temperature significantly affects retention. Using a column oven provides a stable temperature environment and improves reproducibility.[1][4]
Data Presentation: HPLC Method Parameters
The following tables summarize starting-point methodologies for the analysis of tryptamine alkaloids. These are general protocols and should be optimized for your specific instrument, column, and analytes of interest.[1]
Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size. A column with high-purity silica and end-capping is recommended.[1][5] |
| Mobile Phase | Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.[1] An alternative is Methanol:Acetonitrile:0.025mol/L Ammonium Acetate solution (5:30:65 v/v/v).[5] |
| Gradient Elution | Start with a low percentage of Solvent B (e.g., 5-10%). Increase linearly to a higher percentage (e.g., 40-70%) over 10-20 minutes. Include a wash step at a high %B (e.g., 95%) and a re-equilibration step at initial conditions.[1] |
| Flow Rate | 0.4 - 1.0 mL/min.[1][5] |
| Column Temperature | 25 - 40 °C.[1][5] |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 345 nm). For higher sensitivity and specificity, coupling with a Mass Spectrometer (MS) is recommended.[1][5][6] |
| Injection Volume | 5 µL.[5][7] |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Parameters
| Parameter | Recommended Conditions |
| Column | HILIC column (e.g., ZIC-pHILIC), 150 mm x 4.6 mm, 5 µm particle size.[8] |
| Mobile Phase | A high concentration of organic solvent, such as Acetonitrile, with a smaller amount of aqueous buffer (e.g., 80:20 v/v Acetonitrile:40 mmol formate (B1220265) buffer at pH 3.5).[8] |
| Flow Rate | 0.3 - 0.5 mL/min.[1] |
| Column Temperature | 40 °C.[1][8] |
| Detection | Mass Spectrometry (MS/MS) is highly recommended due to the volatility of HILIC mobile phases and the need for high selectivity.[1] |
| Sample Preparation | Reconstitute the final sample extract in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the initial HILIC mobile phase.[1] |
Experimental Protocols
Below are detailed starting-point methodologies for the analysis of tryptamine and its metabolites.
Protocol 1: General RP-HPLC Method
This method is suitable for separating tryptamines with varying degrees of N-alkylation (e.g., Tryptamine, DMT).[1]
-
Column: C18, 4.6 mm ID, 250 mm length, 5 µm particle size, with end-capping.[1][5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-17 min: Linear gradient from 60% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 5 µL.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[1]
Protocol 2: HILIC Method for Polar Tryptamines
This method is ideal for highly polar tryptamines that are poorly retained in reversed-phase chromatography.
-
Column: ZIC-pHILIC, 4.6 mm ID, 150 mm length, 5 µm particle size.[8]
-
Mobile Phase: 80:20 (v/v) Acetonitrile:40 mM Ammonium Formate in Water, pH 3.5.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Detection: ESI-MS in positive ion mode.[8]
-
Sample Preparation: Reconstitute the final sample extract in a solvent with a high organic content (e.g., 90% acetonitrile).[1]
Visualizations
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common HPLC issues like poor resolution and peak tailing.[1]
Caption: A flowchart for troubleshooting common HPLC separation problems.
General HPLC Experimental Workflow
This diagram illustrates the typical workflow for an HPLC analysis, from sample preparation to data analysis.
Caption: A diagram illustrating the typical HPLC experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing Lespedamine degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lespedamine degradation during sample preparation.
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound in extracts.
This is a common issue that can arise from several factors during the extraction and sample handling process. The following sections provide potential causes and solutions to improve your recovery rates.
Question: My this compound recovery is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low recovery of this compound is often due to degradation during sample preparation. This compound, as an indole (B1671886) alkaloid, can be sensitive to several factors.[1][2] Consider the following potential causes and mitigation strategies:
-
pH of Extraction Solvent: Indole alkaloids can be unstable in strongly acidic or alkaline conditions. The indole nucleus can be protonated at the C-3 position in acidic environments. While this can be thermodynamically stable for some indoles, extreme pH levels can catalyze degradation.
-
Recommendation: Maintain the pH of your extraction solvent within a mild range, typically between pH 4 and 8.[3] If the extraction procedure requires a pH outside of this range, minimize the exposure time and process samples at low temperatures.
-
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways.
-
Recommendation: Perform all extraction and sample handling steps at reduced temperatures. Use of an ice bath is recommended. Avoid prolonged exposure to ambient or elevated temperatures.
-
-
Light Exposure: Many tryptamine (B22526) derivatives are sensitive to light. Photodegradation can be a significant source of sample loss.
-
Recommendation: Protect your samples from light at all stages of the preparation process. Use amber vials or wrap your glassware in aluminum foil. Work in a dimly lit environment when possible.
-
-
Oxidation: The indole ring of this compound can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.
-
Recommendation: Use degassed solvents for extraction. Consider adding antioxidants, such as ascorbic acid, to your extraction buffer to prevent oxidative degradation.[4]
-
-
Solvent Choice: The polarity and purity of the solvent can impact extraction efficiency and stability.
-
Recommendation: Ethanol (B145695) and methanol (B129727) are commonly used for extracting alkaloids from Lespedeza species.[5][6] Ensure you are using high-purity (e.g., HPLC or LC-MS grade) solvents to avoid contaminants that could catalyze degradation.
-
Question: I am observing unknown peaks in my chromatogram that are not present in my standard. Could this be this compound degradation?
Answer: Yes, the appearance of new, unidentified peaks in your chromatogram is a strong indicator of sample degradation. The following table summarizes potential degradation products and analytical approaches for their identification.
| Potential Degradation Pathway | Possible Degradation Products | Recommended Analytical Technique |
| Oxidation | Hydroxylated derivatives, N-oxides | LC-MS/MS |
| Photodegradation | Dimerization or polymerization products | Size-Exclusion Chromatography (SEC), LC-MS/MS |
| Extreme pH | Ring-opened or rearranged structures | LC-MS/MS, NMR |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound extracts?
A1: For short-term storage (less than 24 hours), it is advisable to keep the extracts in a slightly acidic to neutral buffer (pH 4-7) at low temperatures (4-8°C).[7] For long-term storage, freezing the extract at -20°C or -80°C is recommended. A stability study for indole alkaloids in chloroform (B151607) extract indicated they were generally stable over 24 hours.[8]
Q2: Which solvent is best for extracting this compound from plant material?
A2: Methanol or ethanol are effective solvents for extracting alkaloids from Lespedeza bicolor.[5][6][9] The choice may depend on the subsequent analytical method. For LC-MS analysis, using a solvent that is compatible with the mobile phase is advantageous.
Q3: Are there any specific additives I can use to enhance this compound stability during extraction?
A3: Yes, adding antioxidants like ascorbic acid or bovine serum albumin (BSA) can help stabilize the molecule.[4][10] Ascorbic acid can prevent oxidation, while BSA can bind to and sequester degradative enzymes that may be co-extracted from the plant material.[10]
Q4: How quickly should I process my samples after collection?
A4: To minimize degradation, it is crucial to process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze the plant material in liquid nitrogen and store it at -80°C until extraction.
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Lespedeza bicolor
-
Sample Preparation: Homogenize 1 gram of dried and powdered Lespedeza bicolor plant material.
-
Extraction:
-
Add 10 mL of 80% methanol containing 0.1% ascorbic acid to the homogenized sample.
-
Sonicate the mixture for 30 minutes in an ice bath, ensuring the temperature does not exceed 10°C.
-
Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.
-
-
Sample Clarification:
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
Analysis: Analyze the sample immediately using a validated LC-MS/MS method. If immediate analysis is not possible, store the vial at -20°C.
Protocol 2: Stability Testing of this compound Extract
-
Sample Pooling: Prepare a pooled extract from a single large batch of plant material following Protocol 1.
-
Aliquoting: Aliquot the pooled extract into multiple amber vials.
-
Stress Conditions: Expose the aliquots to various conditions:
-
Temperature: -20°C (control), 4°C, 25°C, and 40°C.
-
Light: Amber vial (control) vs. clear vial exposed to ambient light.
-
pH: Adjust the pH of aliquots to 3, 7 (control), and 9.
-
-
Time Points: Analyze samples from each condition at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Recommended workflow for this compound extraction and analysis.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Protein in Extraction and Stabilization of Nitrate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Bioactivity of Lespedamine
Disclaimer: As of late 2025, there are no published reports detailing the specific biological activity or established bioassays for Lespedamine.[1][2] This technical support center provides guidance for researchers beginning to investigate this novel compound, drawing on general principles of bioassay development and knowledge from structurally similar molecules like N,N-Dimethyltryptamine (DMT).
Frequently Asked Questions (FAQs)
Q1: We are beginning our investigation of this compound. Where should we start with bioassay development?
A1: Given that this compound is a substituted tryptamine (B22526) structurally similar to DMT, a logical starting point is to investigate its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic tryptamines.[3] Consider beginning with in vitro assays such as:
-
Receptor Binding Assays: To determine if this compound binds to specific serotonin receptor subtypes.
-
Cell-Based Functional Assays: To measure the functional consequence of binding, such as calcium mobilization or reporter gene activation in cells expressing the target receptor.
-
General Cytotoxicity/Cell Viability Assays: To establish a baseline for cytotoxic effects and determine appropriate concentration ranges for more specific functional assays.[4]
Q2: Our IC50/EC50 values for this compound are highly variable between experiments. What are the potential causes?
A2: Variability in potency measurements is a common challenge in bioassay development.[5] The sources of this variability can be grouped into three main categories:
-
Compound-Related Issues:
-
Purity and Stability: The purity of your this compound stock is critical. Degradation from improper storage (e.g., exposure to light, temperature fluctuations, or trace metals) can significantly alter its activity.[5][6] It is recommended to prepare fresh dilutions for each experiment from a stock solution stored under stable, protected conditions (e.g., -20°C or -80°C in the dark).[5][7]
-
Solubility: Poor solubility of this compound in your assay buffer can lead to precipitation and inaccurate concentrations. Ensure the solvent used (e.g., DMSO) is compatible with your assay system and is kept at a minimal final concentration to avoid solvent-induced toxicity.
-
-
Assay System-Related Issues:
-
Cell Health and Passage Number: For cell-based assays, ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Variability: Use reagents from the same lot number whenever possible. Variations between batches of media, serum, or assay kits can introduce significant variability.[8]
-
Incubation Times and Environmental Conditions: Strictly control incubation times, temperature, humidity, and CO₂ levels, as minor fluctuations can impact biological responses.[9]
-
-
Operator-Related Issues:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[10] Calibrate pipettes regularly and use proper techniques (e.g., reverse pipetting for viscous solutions) to ensure accuracy.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating to avoid uneven cell distribution.[5]
-
Q3: We are observing no biological effect, even at high concentrations of this compound. What should we check?
A3: A lack of activity can be due to several factors:
-
Inactive Compound: Verify the integrity and purity of your this compound stock. Consider obtaining a fresh sample from a reputable source.
-
Incorrect Assay Choice: this compound may not be active in the specific biological system you are testing. It might interact with a different receptor or signaling pathway than hypothesized. Consider broadening your screening to include other potential targets.
-
Assay System Failure: Run a positive control with a known agonist/antagonist for your target to confirm that the assay system is working correctly.[5] For example, if you are testing for 5-HT₂A receptor activation, use a known agonist like serotonin or DOI as a positive control.
-
Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect your assay plates for precipitation and consider using a different solvent or a lower concentration range.
Troubleshooting Guides
Guide 1: Addressing High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between dispensing into wells. Avoid using the outer wells of microplates, which are prone to evaporation (the "edge effect").[5] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use a new pipette tip for each replicate. For critical steps, use a multi-channel pipette to dispense reagents across a plate simultaneously.[10] |
| Air Bubbles in Wells | Visually inspect wells after adding reagents. If bubbles are present, carefully remove them with a sterile pipette tip.[10] |
| Incomplete Reagent Mixing | After adding reagents, gently mix the contents of the wells on an orbital shaker or by tapping the plate.[10] |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. Avoid stacking plates in the incubator.[9][10] |
Guide 2: Issues with Compound Stability and Solubility
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C, protected from light in amber vials.[6] Prepare fresh working dilutions for each experiment. For tryptamines, which can be unstable, consider long-term storage under an inert gas (e.g., argon).[11][12] |
| Precipitation in Assay | Visually inspect wells for precipitates under a microscope. Reduce the final concentration of this compound. Test different solvents (e.g., ethanol) for better solubility, ensuring the solvent is compatible with the assay. The final solvent concentration should typically be <0.5%. |
| Adsorption to Plastics | This compound may adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass containers for preparing stock solutions. |
| pH Sensitivity | The stability of alkaloids can be pH-dependent.[6] Ensure the pH of your assay buffer is controlled and consistent across experiments. |
Visualizing Workflows and Pathways
Hypothetical Signaling Pathway for this compound
Because this compound is structurally related to DMT, its mechanism of action might involve similar signaling pathways. A primary hypothesis would be its interaction with the 5-HT₂A receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates a potential signaling cascade that could be investigated.
References
- 1. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Indole Alkaloid Oxidation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of indole (B1671886) alkaloids in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole alkaloid degradation in solution?
A1: The degradation of indole alkaloids in solution is primarily caused by a combination of environmental factors. The electron-rich indole ring makes these compounds particularly susceptible to oxidation.[1][2] Key factors include:
-
Exposure to Oxygen: Atmospheric oxygen is a major contributor to oxidative degradation.
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis and other degradation pathways.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[2]
-
Light: Exposure to UV and even visible light can induce photodegradation.[2]
Q2: What are the visual and analytical signs of indole alkaloid degradation?
A2: Degradation of indole alkaloids can be observed both visually and through analytical techniques.
-
Visual Cues: A noticeable color change in the solution, such as the appearance of a yellow, pink, red, or even blue/green hue, often indicates degradation.[3] This is typically due to the formation of colored oligomers or specific oxidation products. For instance, the oxidation of indole can form the blue compound indigo.[3]
-
Analytical Indicators: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation can manifest as:
-
A decrease in the peak area of the parent indole alkaloid over time.
-
The appearance of new, unexpected peaks in the chromatogram, which correspond to degradation products.
-
Inconsistent results between replicate samples or experiments.
-
Q3: What are the ideal storage conditions for indole alkaloid solutions?
A3: To maximize the stability of indole alkaloids in solution, it is crucial to control the storage environment. The following conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as refrigerated at 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage.[1][3]
-
Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.[1][3]
-
Inert Atmosphere: For highly sensitive compounds, after dissolving in an appropriate solvent, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[3]
-
Solvent Choice: For long-term storage, consider preparing stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use vials.
Q4: Can antioxidants be used to prevent the oxidation of indole alkaloids?
A4: Yes, adding antioxidants to the solution is an effective strategy to inhibit oxidative degradation. Common antioxidants used for this purpose include:
-
Ascorbic Acid (Vitamin C): A widely used water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A common lipid-soluble antioxidant.
-
Butylated Hydroxyanisole (BHA): Another lipid-soluble antioxidant.
The choice of antioxidant will depend on the solvent system and the specific indole alkaloid.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving indole alkaloids.
Issue 1: Rapid Color Change Observed in Solution
-
Possible Cause: Oxidation of the indole alkaloid.
-
Solution:
-
Work in an Inert Atmosphere: If possible, prepare solutions and conduct experiments in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents: Before use, degas solvents by sparging with an inert gas or by using a sonicator under vacuum to remove dissolved oxygen.
-
Add an Antioxidant: Incorporate an antioxidant like ascorbic acid into your solution. See the experimental protocols section for a detailed guide.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the indole alkaloid in the cell culture media or buffer.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the indole alkaloid immediately before each experiment.[3]
-
Conduct a Stability Study: Perform a time-course experiment to determine the stability of your compound in the specific media and under the conditions of your experiment (e.g., 37°C, 5% CO2).[3]
-
Minimize Exposure Time: Reduce the time the compound is in the experimental media before analysis.
-
Issue 3: Appearance of Degradation Peaks in HPLC Analysis
-
Possible Cause: Degradation occurring during the analytical process.
-
Solution:
-
On-Column Degradation: If the mobile phase is acidic, it may be causing degradation on the HPLC column. Try using a neutral or slightly basic mobile phase if your separation allows. A guard column can also help protect the analytical column.[3]
-
Autosampler Degradation: If samples are left in the autosampler for extended periods, they can degrade due to exposure to light and ambient temperature. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and run samples as quickly as possible after preparation. Use amber or light-blocking autosampler vials.[3]
-
Data Presentation
The stability of indole alkaloids is highly dependent on their structure and the experimental conditions. The following tables provide a summary of stability data for representative indole alkaloids.
Table 1: Stability of Melatonin (an Indole Derivative) under Various pH and Temperature Conditions
| Temperature (°C) | pH | Remaining Compound (%) after 24 hours |
| 25 | 3 | 98.5 |
| 25 | 7 | 99.2 |
| 25 | 10 | 97.8 |
| 60 | 3 | 85.3 |
| 60 | 7 | 90.1 |
| 60 | 10 | 82.5 |
| Data is illustrative and based on general knowledge of indole alkaloid stability. Actual stability will vary depending on the specific compound and buffer system. |
Table 2: Stability of Five Indole Alkaloids in Chloroform Extract at Room Temperature
| Compound | % RSD after 24 hours | Stability after 15 days |
| Sarpagine | 0.98 | Unstable |
| Yohimbine | 0.85 | Relatively Stable |
| Ajmaline | 0.62 | Unstable |
| Ajmalicine | 0.24 | Relatively Stable |
| Reserpine | 0.71 | Unstable |
| Relative Standard Deviation (RSD) of peak areas measured at 0, 2, 4, 8, 12, and 24 hours. A lower RSD indicates greater stability. Data adapted from a study on Rauvolfia verticillata extract.[4] |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant Stock Solution (Ascorbic Acid)
-
Objective: To prepare a 100 mM stock solution of ascorbic acid for use as an antioxidant.
-
Materials:
-
L-Ascorbic acid (MW: 176.12 g/mol )
-
High-purity water or appropriate solvent (e.g., ethanol)
-
Calibrated analytical balance
-
Volumetric flask
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of ascorbic acid. For a 10 mL stock solution of 100 mM: 0.1 L * 0.1 mol/L * 176.12 g/mol = 1.7612 g. Adjust the calculation for your desired volume.
-
Weigh the calculated amount of L-ascorbic acid and transfer it to the volumetric flask.
-
Add a portion of the solvent to the flask and dissolve the ascorbic acid completely.
-
Bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use. Discard any unused portion of a thawed aliquot.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Objective: To assess the stability of an indole alkaloid under various stress conditions.
-
Materials:
-
Indole alkaloid stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the indole alkaloid stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix equal volumes of the indole alkaloid stock solution and 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time. Cool and neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix equal volumes of the indole alkaloid stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a set time.[1]
-
Thermal Degradation: Store the solid indole alkaloid in an oven at a high temperature (e.g., 60°C) for 48 hours. Prepare a solution of the stressed solid for analysis.[1]
-
Photolytic Degradation: Expose a solution of the indole alkaloid to UV and visible light in a photostability chamber for a set time.
-
Analysis: Analyze all stressed samples, along with a control sample (indole alkaloid solution without stress), by a validated stability-indicating HPLC method.
-
Protocol 3: General Purpose HPLC-UV Method for Indole Alkaloid Analysis
-
Objective: To provide a starting point for the HPLC analysis of indole alkaloids.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A typical starting gradient could be 10-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Indole alkaloids typically have strong UV absorbance around 220 nm and 280 nm. Monitor at a wavelength appropriate for your specific compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare your samples in a solvent that is compatible with the mobile phase (ideally the initial mobile phase composition).
-
Inject the samples and run the gradient program.
-
Analyze the resulting chromatograms to determine the retention time and peak area of your indole alkaloid.
-
Mandatory Visualizations
References
Technical Support Center: Refining Lespedamine Dosage for Behavioral Studies in Mice
Welcome to the technical support center for researchers utilizing Lespedamine in murine behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in establishing effective and reproducible dosing paradigms. Given the limited published data on this compound, this guide leverages information from structurally similar tryptamine (B22526) compounds to provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound (1-methoxy-N,N-dimethyltryptamine) is a naturally occurring indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2][3] It is a structural analog of N,N-dimethyltryptamine (DMT), a well-known serotonergic psychedelic.[2][4] While specific research on this compound's biological activity is scarce, its structural similarity to DMT suggests it likely interacts with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key mediator of the behavioral effects of hallucinogenic tryptamines.[4][5][6] One report suggests it has a similar serotonin binding capacity to DMT.[2]
Q2: There is no established dosage for this compound in mice. Where should I start?
A2: When working with a novel compound like this compound, a dose-finding study is essential. A logical starting point is to review established dosages for structurally related compounds, such as DMT and 5-MeO-DMT, in mouse behavioral studies. Based on these analogs, a conservative starting dose for this compound could be in the low mg/kg range, administered intraperitoneally (IP). It is crucial to begin with a low dose to assess for any adverse effects before escalating.
Q3: What administration route is recommended for this compound in mice?
A3: For initial behavioral screening of tryptamines, intraperitoneal (IP) injection is a common and effective route as it allows for rapid absorption.[7] Oral gavage (PO) is another option that can mimic a more natural route of intake but may result in lower bioavailability.[7][8] The choice of administration route will depend on the specific goals of your study.[9]
Q4: What behavioral assays are most relevant for assessing the effects of a novel tryptamine like this compound?
A4: Given this compound's structural similarity to known hallucinogens, the following behavioral assays are recommended:
-
Head-Twitch Response (HTR): This is a well-validated behavioral proxy for 5-HT2A receptor activation in rodents and is considered a preclinical model for hallucinogenic effects.[5][6]
-
Open Field Test: This assay can assess changes in locomotor activity (hyper- or hypo-activity) and anxiety-like behavior (time spent in the center versus the periphery).[10]
-
Elevated Plus Maze: This is a classic test for anxiety-like behavior, where an increase in time spent in the open arms can indicate an anxiolytic effect, and a decrease may suggest an anxiogenic effect.[11]
Troubleshooting Guide
Issue 1: High Variability in Behavioral Responses
High variability in behavioral data can obscure the true effects of this compound. Consider the following potential causes and solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration: Improper technique can lead to incorrect dosing. | Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, IP injection).[12][13] For oral gavage, verify the correct placement of the gavage needle to avoid administration into the lungs.[14][15] |
| Environmental Factors: Differences in lighting, noise, and handling can significantly impact mouse behavior.[16][17] | Standardize testing conditions. Conduct experiments at the same time of day to account for circadian rhythms.[16] Minimize olfactory cues by cleaning the apparatus between animals.[16] |
| Experimenter Effects: The way an animal is handled can induce stress and alter behavior. | Handle mice consistently and gently.[16] Be aware that even the sex of the experimenter has been shown to potentially influence rodent behavior.[16] |
| Sex and Hormonal Status: Female mice may exhibit behavioral variations due to the estrous cycle.[16][17] | Consider testing males and females separately.[16] If using females, you may need to monitor their estrous cycle. |
Issue 2: No Observable Behavioral Effects
If you are not observing any behavioral changes after this compound administration, consider the following:
| Possible Cause | Recommended Solution |
| Dosage Too Low: The administered dose may be below the threshold for inducing a behavioral response. | Systematically increase the dose in subsequent cohorts. Refer to dose-response studies of similar compounds (DMT, 5-MeO-DMT) for guidance on a reasonable dose range to explore.[18][19] |
| Poor Bioavailability: If using oral administration, the compound may be extensively metabolized in the gut or liver before reaching systemic circulation. | Consider switching to an alternative administration route with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection.[8] |
| Rapid Metabolism: Tryptamines can be rapidly metabolized. The timing of your behavioral observation may be missing the peak effect. | Conduct a preliminary pharmacokinetic study to determine the time to maximum plasma concentration (Cmax) and the half-life of this compound in mice.[20][21] Adjust the timing of your behavioral testing accordingly. |
Issue 3: Adverse Events or Toxicity
Observing adverse events is a critical part of a dose-finding study.
| Possible Cause | Recommended Solution |
| Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose. | Immediately cease administration at that dose level. Reduce the dose in subsequent cohorts. It has been noted that this compound may be more toxic than DMT in rats.[2] |
| Vehicle Effects: The vehicle used to dissolve or suspend this compound may be causing adverse reactions. | Always include a vehicle-only control group in your experiments. If the vehicle group shows adverse effects, a different, more inert vehicle should be selected. |
Experimental Protocols & Data
Dose-Finding Study Workflow
A systematic approach is crucial for determining a safe and effective dose range for this compound.
Reference Dosages for Tryptamine Analogs in Mice
The following table summarizes dosages of DMT and 5-MeO-DMT from published mouse behavioral studies. This data can serve as a reference for designing your this compound dose-escalation studies.
| Compound | Dosage Range (mg/kg) | Administration Route | Behavioral Assay | Reference |
| DOI (5-HT2A/2C Agonist) | 2.5 | IP | Probabilistic Reversal Learning | [18] |
| 25CN-NBOH (5-HT2A Agonist) | 1.0 | IP | Probabilistic Reversal Learning | [18] |
| 8-OH-DPAT (5-HT1A Agonist) | 0.1 - 1.0 | Not Specified | Open Field | [22] |
| 5-MeO-DMT | 2, 10, 20 | IV, IP | Pharmacokinetic Study | [19] |
| Ketamine (for comparison) | 25, 50 | Not Specified | Open Field Test | [10] |
Note: This table is intended as a guide. The optimal dosage for this compound may differ significantly.
Signaling Pathway of Tryptamine Psychedelics
The primary mechanism of action for classic tryptamine psychedelics involves the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-coupled protein receptor.
By following these guidelines and troubleshooting steps, researchers can systematically and safely refine the optimal dosage of this compound for their specific behavioral studies in mice, contributing valuable knowledge about this novel compound.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. cea.unizar.es [cea.unizar.es]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 15. instechlabs.com [instechlabs.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Mouse behavioural analysis in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute serotonin 2A receptor activation impairs behavioral flexibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 5-MeO-DMT.
Recrystallization Issues
Question: My 5-MeO-DMT freebase is "oiling out" during recrystallization instead of forming crystals. What can I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common challenge with 5-MeO-DMT freebase, often because its melting point is low and can be further depressed by impurities.[1] Here are several strategies to resolve this issue:
-
Solvent Selection: The choice of solvent is critical. While traditional solvent systems can lead to oiling, solvents comprising one or more ethers (e.g., methyl tert-butyl ether - MTBE) have been shown to successfully yield a solid, crystalline form.[2] Recrystallization from boiling hexane (B92381) has also been reported to be effective.[3]
-
Control Cooling Rate: Rapid cooling is a frequent cause of oiling out.[1] Allow the saturated solution to cool to room temperature slowly before transferring it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.[1]
-
Solvent Polarity Adjustment: If using a mixed solvent system, you may have too much of the "soluble" solvent. Try adding a small amount of the "insoluble" solvent (anti-solvent) dropwise to the hot solution until it just becomes cloudy, then re-heat until clear before cooling slowly. However, be cautious, as improper addition of an anti-solvent can also induce oiling.[2][4]
-
Purity of Starting Material: Highly impure material is more likely to oil out.[1][3] If the problem persists, consider a preliminary purification step, such as passing the crude material through a short silica (B1680970) plug or performing an initial purification via salt formation.
Question: The color of my 5-MeO-DMT is off-white, yellow, or orange after purification. Does this indicate impurity?
Answer: Not necessarily. Crude 5-MeO-DMT can be a white to off-white, yellow, or orange powder.[2] Even high-purity material can sometimes appear as an orange, amorphous solid if it precipitates too quickly from solution instead of crystallizing.[5] However, a significant color change or the presence of dark tars usually indicates impurities or degradation. The most common degradation product is the N-oxide, which can form upon exposure to atmospheric oxygen.[6][7] Purity should ultimately be confirmed by analytical methods like HPLC or GC-MS rather than by color alone.
Column Chromatography Issues
Question: My 5-MeO-DMT is not separating well on a silica gel column. What solvent system is recommended?
Answer: For basic amines like 5-MeO-DMT, standard silica gel can cause streaking or poor recovery due to acidic sites on the silica.
-
A common eluent system is a gradient of methanol (B129727) in ethyl acetate (B1210297) (e.g., 5-15% methanol).[8]
-
To improve separation and reduce tailing, it is often recommended to add a small amount of a basic modifier to the eluent, such as 1% ammonium (B1175870) hydroxide (B78521) or triethylamine.
-
For N,N-dimethyltryptamine (DMT), a closely related compound, a system of 9:1 dichloromethane/methanol with 1% aqueous ammonium hydroxide is often used.[9]
Impurity-Related Issues
Question: I've identified 5-MeO-DMT N-oxide in my sample. How can I remove it?
Answer: 5-MeO-DMT N-oxide is a primary degradation product that forms from exposure of the freebase to oxygen.[6][7] It is more polar than 5-MeO-DMT.
-
Column Chromatography: The polarity difference allows for separation using silica gel chromatography. The N-oxide will have a lower Rf value and elute later than the parent compound.
-
Salt Formation: Converting the 5-MeO-DMT freebase into a salt (like succinate (B1194679) or fumarate) and recrystallizing is a highly effective method for removing the N-oxide and other impurities.[6] The process of forming and crystallizing the salt selectively incorporates the desired compound, leaving impurities like the N-oxide behind in the mother liquor. The succinate salt method has been shown to reduce the N-oxide to the only detectable impurity at a level of just 0.14%.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve high-purity (>99.5%) 5-MeO-DMT for research applications?
Purification via the formation of a pharmaceutically acceptable salt is the most robust method reported for achieving high purity.[8] Forming a succinate or fumarate (B1241708) salt followed by recrystallization can effectively remove both synthesis byproducts and degradation products, yielding material with purity exceeding 99.5% as measured by HPLC.[6][8][10]
Q2: Is the freebase or a salt form of 5-MeO-DMT more stable for long-term storage?
The salt forms (e.g., succinate, fumarate, benzoate) are generally more stable, crystalline solids compared to the freebase.[11][12] The freebase can be an oil or a low-melting-point solid, and it is susceptible to degradation upon exposure to atmospheric oxygen, primarily forming the N-oxide.[6][7] For long-term storage, a crystalline salt form stored in a cool, dark place under an inert atmosphere is recommended.
Q3: What are the primary safety precautions I should take when handling 5-MeO-DMT?
5-MeO-DMT is harmful if inhaled.[13] Standard laboratory personal protective equipment (PPE) should be used, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[13]
Q4: Can I use fumaric acid to make a salt for purification?
While fumarate salts of tryptamines are common, fumaric acid is a known Michael acceptor and can potentially react with amine-containing compounds to form covalent adducts, especially under certain conditions like heat sterilization.[6][7] For applications requiring high stability and purity, other options like succinic acid, which lacks the reactive double bond, may be preferable.[6][7]
Data Presentation: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Advantages | Disadvantages/Challenges |
| Freebase Recrystallization | Variable, depends on crude purity | Less-soluble impurities | Simple, single-step process. | Prone to "oiling out"; may not effectively remove closely related impurities.[3] |
| Column Chromatography | >97.5%[8] | Byproducts with different polarity (e.g., N-oxide).[8][14] | Good for separating mixtures with different polarities. | Can be lower yielding; potential for product degradation on silica.[11] |
| Salt Formation & Recrystallization | >99.5%[8] | N-oxide, synthesis byproducts.[6] | Yields high-purity, stable, crystalline solid; highly effective.[6][10] | Multi-step process (salt formation, crystallization, optional salt break). |
Experimental Protocols
Detailed Methodology: Purification of 5-MeO-DMT via Succinate Salt Formation
This protocol is adapted from a reported multigram-scale synthesis for clinical use, which yielded a product with 99.86% purity by HPLC.[6][10]
-
Dissolution: Dissolve the crude 5-MeO-DMT freebase in acetone (B3395972) (approx. 10-15 mL per gram of freebase) in an appropriately sized flask.
-
Acid Addition: In a separate container, dissolve succinic acid (1.0 equivalent relative to the freebase) in warm acetone.
-
Salt Formation: Slowly add the succinic acid solution to the stirring solution of the 5-MeO-DMT freebase at room temperature. A precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the resulting crystalline solid in a vacuum oven at 40–45 °C to a constant weight.
-
Optional Recrystallization: If further purification is needed, the succinate salt can be recrystallized from a suitable solvent like ethanol.[6]
Mandatory Visualization
Caption: Purification workflow for 5-methoxy-N,N-dimethyltryptamine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 5. 5-MeO-DMT recrystalization + Crystals at the µ-Scale | DMT-Nexus forum [forum.dmt-nexus.me]
- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
- 12. Beckley Psytechâs Phase I study results of novel 5-MeO-DMT formulation BPL-003 published in The Journal of Psychopharmacology [beckleypsytech.com]
- 13. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
avoiding common pitfalls in tryptamine quantification
Welcome to the Technical Support Center for tryptamine (B22526) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing tryptamines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for issues that may arise during sample preparation, chromatographic separation, and mass spectrometric detection of tryptamines.
Sample Preparation
Q1: My tryptamine samples seem to be degrading. What are the primary causes and how can I prevent this?
A1: Tryptamines are susceptible to degradation from exposure to oxygen, light, and elevated temperatures. The indole (B1671886) ring in their structure is prone to oxidation, which can be accelerated by these environmental factors.[1] For instance, tryptamines with a free hydroxyl group are particularly unstable.[1]
Troubleshooting Steps:
-
Storage of Solid Tryptamines: For long-term stability, store solid tryptamines at -20°C or below in an airtight, amber glass vial to protect from heat, moisture, and light.[1] Displacing oxygen with an inert gas like argon or nitrogen is also recommended.[1]
-
Storage of Solutions: Long-term storage of tryptamine solutions is generally not advised due to their lower stability compared to solid form.[1] If solutions must be stored, use a slightly acidic buffer (pH 4-6), protect from light by using amber vials, and store at low temperatures (4°C for short-term, -20°C or colder for long-term).[2] Preparing solutions with deoxygenated water can also help minimize oxidative degradation.[2]
-
Handling: Always bring samples to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.[1]
A change in color, such as turning reddish or brownish, is a visible sign of oxidation and degradation.[1]
Q2: I'm observing inconsistent results and low recovery. Could this be related to my sample extraction method?
A2: Yes, the choice of sample preparation technique is critical for achieving consistent and accurate results. The goal is to efficiently extract the analyte while removing interfering matrix components.[3] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]
Comparison of Common Extraction Methods:
| Extraction Method | Typical Recovery | Matrix Effect Susceptibility | Throughput |
| Protein Precipitation (PPT) | Moderate to High | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Low to Moderate |
Data compiled from multiple sources indicating general performance characteristics.
For complex biological matrices like plasma, a more rigorous sample preparation technique like SPE is generally more effective at removing a wider range of interferences compared to PPT.[3]
Chromatographic Separation
Q3: I'm seeing poor peak shapes (tailing or fronting) for my tryptamine analytes. What's causing this and how can I fix it?
A3: Poor peak shape is a common issue when analyzing basic compounds like tryptamines, often due to interactions with the stationary phase of the chromatography column.[4]
-
Peak Tailing: This is frequently caused by secondary interactions between the basic amine group of the tryptamine and acidic silanol (B1196071) groups on the surface of silica-based columns.[4]
-
Peak Fronting: This can be a result of column overload from injecting too high a concentration of the sample.[4]
-
Solution: Try diluting the sample or reducing the injection volume.[4]
-
-
Split Peaks: This may occur if the sample is dissolved in a solvent that is stronger than the mobile phase.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Troubleshooting Chromatographic Issues:
Caption: A decision tree for troubleshooting common peak shape problems.
Q4: My tryptamine is eluting too early, near the solvent front, on my C18 column. How can I increase its retention?
A4: Tryptamines are relatively polar compounds and may exhibit poor retention on traditional C18 columns under highly aqueous mobile phase conditions.
Strategies to Increase Retention:
-
Use a Polar-Embedded Column: These columns offer better retention for polar analytes.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds like tryptamine and its metabolites, providing much stronger retention.[5]
-
Mobile Phase Modification: For reversed-phase chromatography, ensure the mobile phase is not too strong (i.e., has a lower organic content in the initial conditions).
Mass Spectrometry Detection
Q5: I suspect matrix effects are impacting my quantification. How can I identify and mitigate them?
A5: Matrix effects occur when components in the sample, other than the analyte, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This can lead to either ion suppression (underestimation) or ion enhancement (overestimation) of the tryptamine concentration.[3]
Identifying Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify at what retention times matrix components are causing ion suppression or enhancement.[3] A solution of the tryptamine standard is continuously infused into the mass spectrometer while a blank, extracted sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[3]
-
Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract to its response in a pure solvent.[3] The ratio of these responses indicates the degree of signal suppression or enhancement.[3]
Mitigating Matrix Effects:
-
Improve Sample Preparation: Use a more effective extraction method, like SPE, to remove a greater amount of interfering matrix components.[3]
-
Optimize Chromatographic Separation: Adjust the mobile phase gradient or use a different column to separate the tryptamine from co-eluting matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects.[3] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way. The ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification.[3]
Workflow for Assessing and Mitigating Matrix Effects:
Caption: A workflow for identifying and addressing matrix effects in tryptamine analysis.
Q6: I am having trouble distinguishing between tryptamine isomers. What is the best analytical approach?
A6: Differentiating between structural isomers of tryptamines can be challenging with mass spectrometry alone, as they can have the same mass-to-charge ratio.
Recommended Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, especially after derivatization (e.g., trimethylsilyl (B98337) derivatization), can often provide better separation of isomers than LC-MS.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While some isomers may co-elute, optimizing the chromatographic conditions can often achieve separation. Additionally, using higher collision energy in the mass spectrometer can sometimes produce different product ion spectra for isomers, aiding in their differentiation.[6]
Experimental Protocols
Protocol 1: Protein Precipitation for Tryptamine Extraction from Plasma
This protocol is a rapid and straightforward method for sample cleanup, though it may be more prone to matrix effects than SPE or LLE.[3]
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (ACN) containing a suitable internal standard (e.g., 10 ng/mL tryptamine-d4)
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[8]
-
Vortex the mixture for 30 seconds to precipitate the proteins.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Tryptamine Extraction from Urine
This protocol provides a more thorough cleanup than protein precipitation, reducing the risk of matrix effects.
Materials:
-
Urine sample
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
2% formic acid in water
-
Methanol
-
5% ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Dilute the urine sample 1:1 with 2% formic acid in water. Load 1 mL of the diluted sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[3]
-
Elution: Elute the tryptamine and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.[3]
-
Analysis: Transfer the reconstituted sample to an LC-MS vial and inject it into the system.[3]
Protocol 3: General LC-MS/MS Conditions for Tryptamine Analysis
These are typical starting conditions that may require optimization for specific tryptamines and matrices.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[8][9]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), which is gradually increased to elute the analytes.[8]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions: The precursor and product ions for each specific tryptamine and internal standard need to be optimized.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DMT | 189.1 | 58.1 |
| Psilocin | 205.1 | 58.1 |
| 5-MeO-DMT | 219.1 | 58.1 |
| DMT-d6 | 195.2 | 64.1 |
Note: These are example transitions and should be optimized on your specific instrument.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lespedamine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Lespedamine in animal models. Given the limited direct research on this compound's pharmacokinetics, this guide leverages data from its close structural analog, N,N-dimethyltryptamine (DMT), to provide relevant troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for this compound in our animal models. What are the likely causes?
A1: While specific data for this compound is unavailable, its structural similarity to DMT suggests it likely undergoes extensive first-pass metabolism, which is a primary reason for the low oral bioavailability of many tryptamines.[1] The primary enzyme responsible for the rapid metabolism of DMT is monoamine oxidase A (MAO-A), which is highly active in the gut and liver.[2][3][4][5] Therefore, it is highly probable that this compound is also a substrate for MAO-A, leading to its degradation before it can reach systemic circulation.
Q2: What is the most established method to improve the oral bioavailability of tryptamines like this compound?
A2: The most well-documented strategy for enhancing the oral bioavailability of DMT, and likely this compound, is the co-administration of a monoamine oxidase inhibitor (MAOI).[2][3][5] MAOIs prevent the degradation of tryptamines by MAO-A in the gastrointestinal tract and liver, allowing a significantly greater fraction of the administered dose to be absorbed intact. The traditional psychedelic brew, ayahuasca, is a prime example of this principle, where DMT-containing plants are combined with plants containing β-carboline alkaloids, which are potent MAOIs.[4]
Q3: We are seeing high inter-animal variability in our pharmacokinetic data. What are the potential sources of this variability and how can we minimize them?
A3: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies and can arise from several factors:
-
Inconsistent Dosing Technique: Ensure a consistent and accurate oral gavage technique to minimize variations in the administered dose.
-
Physiological Differences: Using animals of the same strain, age, and sex can help reduce variability stemming from differences in metabolism and gastrointestinal physiology.
-
Food Effects: The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardizing the fasting and feeding protocols for all animals is crucial.
-
Genetic Variability: Even within the same strain, there can be genetic variations in the expression and activity of metabolic enzymes like MAO-A, leading to differences in drug metabolism. Increasing the number of animals per group can help to statistically mitigate this variability.
Q4: Are there any alternative strategies to MAO inhibition for enhancing this compound's bioavailability?
A4: While less studied for tryptamines, other formulation strategies that have been successful for improving the bioavailability of other poorly absorbed compounds could be explored for this compound:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the gut and enhance its absorption across the intestinal epithelium.[6][7][8]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug could improve its stability and permeability. The prodrug would then be converted to the active this compound molecule in the body.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Undetectable or very low plasma concentrations of this compound after oral administration. | - Extensive first-pass metabolism by MAO-A.- Poor aqueous solubility.- Rapid degradation in the acidic stomach environment. | - Co-administer with a well-characterized MAO-A inhibitor (e.g., harmine).- Investigate different formulation vehicles to improve solubility (e.g., cyclodextrins, lipid-based formulations).- Consider enteric-coated formulations to protect the compound from stomach acid. |
| High variability in plasma concentrations between animals in the same group. | - Inconsistent oral gavage technique.- Non-standardized fasting/feeding schedule.- Genetic differences in metabolic enzyme activity. | - Ensure all personnel are thoroughly trained and consistent in their gavage technique.- Implement a strict and consistent fasting period for all animals before dosing.- Increase the sample size per group to improve statistical power. |
| Rapid disappearance of this compound from plasma after intravenous (IV) administration. | - Rapid distribution into tissues.- High clearance by metabolic organs (liver, lungs). | - This is characteristic of many tryptamines. Ensure your blood sampling schedule is frequent enough in the initial phase to accurately capture the distribution and elimination phases. |
| Difficulty in quantifying this compound and its metabolites in plasma. | - Low concentrations of the analytes.- Matrix effects from plasma components.- Instability of the compounds in the biological matrix. | - Utilize a highly sensitive and specific analytical method, such as LC-MS/MS.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.- Add stabilizers to the collection tubes and process samples promptly. |
Data Presentation: Pharmacokinetic Parameters of DMT in Rats
The following table summarizes representative pharmacokinetic data for DMT in rats, illustrating the significant impact of MAO inhibition on its oral bioavailability.
| Parameter | DMT alone (Intraperitoneal) | DMT with MAOI (Intraperitoneal) |
| Dose | 10 mg/kg | 10 mg/kg DMT + 10 mg/kg Tranylcypromine |
| Peak Brain Concentration (ng/g) | ~100 | ~1000 |
| Time to Peak (min) | ~15 | ~30 |
| Duration in Brain (min) | < 60 | > 120 |
Note: Data is extrapolated from graphical representations in the cited literature and serves for comparative purposes. Actual values may vary based on the specific MAOI used, route of administration, and analytical methods.
Experimental Protocols
Protocol 1: Oral Bioavailability of this compound with and without an MAO Inhibitor in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Standard conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing Solutions:
-
This compound Solution: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and a dosing volume of 5 mL/kg.
-
MAOI Solution: Prepare a solution of harmine (B1663883) hydrochloride in sterile water. The concentration should be calculated for the desired dose (e.g., 10 mg/kg) and a dosing volume of 5 mL/kg.
-
Vehicle Control: 0.5% CMC in sterile water.
3. Experimental Groups (n=6 per group):
-
Group 1 (IV this compound): Administer this compound solution intravenously via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.
-
Group 2 (Oral Vehicle): Administer the vehicle orally via gavage.
-
Group 3 (Oral this compound): Administer the this compound suspension orally via gavage.
-
Group 4 (Oral MAOI + this compound): Administer the harmine solution orally via gavage 30 minutes prior to the oral administration of the this compound suspension.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-Lespedamine administration.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its potential metabolites in rat plasma.[14][15][16]
-
Include internal standards to correct for matrix effects and variations in extraction efficiency.
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.
Diagrams
References
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 4. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 13. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Navigating Lespedamine's Rapid Metabolism in Experimental Settings
Welcome to the technical support center for researchers working with lespedamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its predicted rapid metabolism in both in vitro and in vivo experiments. Given the limited publicly available data on this compound's pharmacokinetics, this guide leverages data from the structurally similar compound, N,N-Dimethyltryptamine (DMT), to propose experimental strategies and solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration rapidly declining in my in vitro assay?
A1: this compound, being a tryptamine (B22526) derivative, is likely subject to rapid metabolism by enzymes in the liver and other tissues. The primary culprits for the metabolism of similar compounds are Monoamine Oxidase A (MAO-A) and Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[1][2][3][4] This enzymatic degradation can lead to a very short half-life in standard in vitro systems like liver microsomes or hepatocytes.
Q2: I am unable to detect any this compound in my plasma samples after in vivo administration. What could be the reason?
A2: This is likely due to extensive first-pass metabolism. When a drug is administered orally, it passes through the liver before reaching systemic circulation. If the drug is rapidly metabolized by the liver, a significant portion of it will be eliminated before it can be measured in the bloodstream. For instance, DMT is not orally bioavailable when administered without a MAO inhibitor.[4][5][6]
Q3: How can I identify the specific enzymes responsible for this compound's metabolism?
A3: A "reaction phenotyping" study is the standard approach. This involves incubating this compound in a liver-derived system (like human liver microsomes) in the presence of specific chemical inhibitors for different metabolic enzymes. By observing which inhibitor prevents this compound's metabolism, you can identify the key enzymes involved.[7][8]
Q4: What are the expected metabolites of this compound?
A4: Based on the metabolism of DMT, the primary metabolite is likely to be the corresponding indole-3-acetic acid derivative, formed via oxidative deamination by MAO-A.[1][2] Other potential metabolites, likely formed by CYP enzymes, could include N-desmethyl-lespedamine and hydroxylated forms of this compound. N-oxidation is another possible metabolic pathway.[1][9]
Troubleshooting Guides
Issue 1: this compound is too rapidly metabolized in my in vitro metabolic stability assay.
Solution:
-
Reduce Incubation Time: Shorten the incubation periods to capture the initial rate of metabolism before the substrate is completely consumed.
-
Decrease Enzyme Concentration: Use a lower concentration of liver microsomes or hepatocytes to slow down the overall metabolic rate.
-
Increase Substrate Concentration: While ensuring you remain within the linear range of the enzyme kinetics, a higher starting concentration of this compound may allow for a longer detection window.
-
Use Metabolic Inhibitors: If the goal is to study the effects of this compound itself, rather than its metabolism, consider co-incubating with a known inhibitor of the primary metabolizing enzyme (once identified). For tryptamines, a MAO-A inhibitor is a logical starting point.
Issue 2: Difficulty in quantifying this compound and its metabolites.
Solution:
-
Employ a Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for its high sensitivity and selectivity, which is crucial for detecting low concentrations of analytes in complex biological matrices.[10][11][12]
-
Optimize Sample Preparation: Use a robust sample preparation technique like protein precipitation followed by solid-phase extraction to remove interfering substances from plasma or microsomal incubation samples.[10]
-
Synthesize Metabolite Standards: For accurate quantification, it is ideal to have synthetic standards for the expected metabolites. If these are not available, semi-quantitative analysis can be performed assuming a similar response factor to the parent compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound using Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (with internal standard for quenching)
-
Control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin)
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM to the buffer and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add this compound or the control compound to the wells to start the incubation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Protocol 2: Reaction Phenotyping of this compound Metabolism
Objective: To identify the primary enzymes responsible for this compound metabolism.
Procedure:
-
Follow the same procedure as the metabolic stability assay.
-
Prior to the addition of this compound, add specific chemical inhibitors for major drug-metabolizing enzymes to the appropriate wells.
-
Incubate for a fixed period (e.g., 30 minutes).
-
Compare the rate of this compound metabolism in the presence of each inhibitor to a control incubation without any inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Data Presentation
Table 1: Example Data from an In Vitro Metabolic Stability Assay
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | (Experimental Value) | (Experimental Value) |
| Verapamil (High Clearance Control) | < 10 | > 100 |
| Warfarin (Low Clearance Control) | > 60 | < 10 |
Table 2: Example Data from a Reaction Phenotyping Study
| Inhibitor | Target Enzyme | % Inhibition of this compound Metabolism |
| Clorgyline | MAO-A | (Experimental Value) |
| Quinidine | CYP2D6 | (Experimental Value) |
| Ticlopidine | CYP2C19 | (Experimental Value) |
| Ketoconazole | CYP3A4 | (Experimental Value) |
Visualizations
Caption: Hypothesized metabolic pathways for this compound based on its structural similarity to DMT.
Caption: A logical workflow for the experimental investigation of this compound's metabolism.
References
- 1. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Detecting Low Concentrations of Lespedamine
Welcome to the technical support center for the detection of Lespedamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in the development and refinement of analytical methods for quantifying low concentrations of this compound. Given that this compound is a substituted tryptamine (B22526), many of the principles and techniques applied to the analysis of similar compounds, such as N,N-dimethyltryptamine (DMT), can be adapted.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for detecting low concentrations of this compound?
A1: For high sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[2][3] This method has been successfully used for the quantification of structurally similar tryptamines like DMT at very low concentrations, with limits of detection (LOD) and quantification (LOQ) in the sub-ng/mL range.[3][4] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more accessible but generally less sensitive alternative.[5][6]
Q2: How can I improve the sensitivity of HPLC-UV detection for this compound?
A2: To enhance the sensitivity of HPLC-UV, pre-column or post-column fluorescence derivatization can be employed.[7] This involves reacting this compound with a fluorescent tagging agent to create a derivative that can be detected with high sensitivity by a fluorescence detector.[8][9] This technique has been shown to significantly lower the detection limits for other analytes that lack strong chromophores.[7]
Q3: What are the key considerations for sample preparation when analyzing this compound?
A3: The choice of sample preparation technique is critical and depends on the sample matrix (e.g., plasma, urine, plant extract). Common methods include:
-
Liquid-Liquid Extraction (LLE): Effective for separating this compound from aqueous matrices.[2]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and can be tailored to the specific properties of this compound.[10]
-
Protein Precipitation: A simple and rapid method for plasma or serum samples, often used before LC-MS/MS analysis.[3][11]
The goal is to remove interfering substances from the matrix, which can cause ion suppression or enhancement in LC-MS/MS, a phenomenon known as the matrix effect.[12][13][14]
Q4: What are "matrix effects" and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal in LC-MS/MS.[14][15] To mitigate matrix effects, you can:
-
Improve sample cleanup: Use more selective extraction methods like SPE.[13]
-
Optimize chromatography: Ensure chromatographic separation of this compound from interfering matrix components.
-
Use a deuterated internal standard: A stable isotope-labeled version of this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.[16][17]
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[12]
Q5: How should I store samples containing this compound to prevent degradation?
Troubleshooting Guides
Issue 1: Low or No Signal/Sensitivity
| Possible Cause | Troubleshooting Step |
| Sub-optimal LC-MS/MS parameters | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Perform infusion of a this compound standard to determine the optimal precursor and product ions and collision energy for Multiple Reaction Monitoring (MRM). |
| Inefficient extraction | Evaluate different extraction techniques (LLE, SPE). Optimize solvent choice and pH for LLE. For SPE, test different sorbents and elution solvents. |
| Analyte degradation | Ensure samples are stored properly (low temperature, protected from light).[18][19] Investigate the pH of the sample and processing solutions, as extreme pH can cause degradation.[19] |
| Poor chromatographic peak shape | Adjust mobile phase composition and gradient. Ensure the column is appropriate for the analyte (e.g., C18). |
| Matrix-induced signal suppression | Improve sample cleanup.[13] Dilute the sample extract if the this compound concentration is high enough.[16] Use a stable isotope-labeled internal standard. |
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
| Possible Cause | Troubleshooting Step |
| Contaminated LC system or solvent | Flush the LC system with appropriate cleaning solutions. Use high-purity solvents (e.g., LC-MS grade). |
| Interference from the sample matrix | Enhance sample preparation to remove more interfering compounds.[14] Adjust the chromatographic gradient to better separate this compound from co-eluting interferences. |
| Electronic noise | Ensure proper grounding of the instrument. Use appropriate data filtering techniques.[20] |
| Sub-optimal detector settings | For UV detectors, ensure the wavelength is set to the absorbance maximum of this compound. For fluorescence detectors, optimize excitation and emission wavelengths after derivatization. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for compounds structurally related to this compound. This data can serve as a benchmark for developing a new method.
Table 1: Performance of LC-MS/MS Methods for Tryptamine-Related Compounds
| Compound | Matrix | LOQ | Recovery | Reference |
| LSD | Oral Fluid | 0.01 ng/mL | >69% | [2] |
| DMT | Human Plasma | 0.25 nM | Not Reported | [3] |
| DMT, 5-MeO-DMT, etc. | Plant Material | 0.18–0.34 ng/mL | 74.1–111.6% | [4] |
| DMT | Ayahuasca Brew | Low ng/mL range | Not Reported | [16][17] |
Table 2: Performance of HPLC-UV Methods for Alkaloids
| Compound(s) | Matrix | LOQ | Linearity (R²) | Reference |
| Six Tobacco Alkaloids | Plant Leaves | 2.0–4.8 µg/mL | >0.999 | [6] |
| Nitrosamine Impurities | Drug Substance | 10–20 ng/mL | ≥0.999 | [21] |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity this compound Detection by LC-MS/MS (Adaptable Model)
This protocol is a starting point based on methods for other tryptamines and should be optimized for this compound.[3][4]
-
Internal Standard Spiking: Spike all samples, calibration standards, and quality controls with a deuterated this compound internal standard.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (the protonated molecular ion of this compound) and the most abundant, stable product ions by infusing a standard solution.
-
Protocol 2: HPLC-UV with Fluorescence Derivatization (Adaptable Model)
This protocol is a conceptual outline for enhancing UV detection sensitivity.[7][22]
-
Sample Preparation: Extract this compound from the matrix using an appropriate method (LLE or SPE). Evaporate the solvent and reconstitute in the reaction buffer.
-
Derivatization:
-
React the extracted this compound with a suitable fluorescent labeling agent (e.g., o-phthalaldehyde (B127526) (OPA) in the presence of a thiol).[22]
-
Optimize reaction conditions such as pH, temperature, and reaction time to maximize the yield of the fluorescent product.[22]
-
-
HPLC-UV/Fluorescence Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
UV Detection: Monitor at the absorbance maximum of the this compound derivative.
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optima for the fluorescent derivative.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low sensitivity.
Caption: Illustration of matrix effects in ESI-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-sensitivity method for the determination of LSD and 2-oxo-3-hydroxy-LSD in oral fluid by liquid chromatography‒tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 6. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence derivatizing procedure for 5-hydroxytryptamine and 5-hydroxyindoleacetic acid using 1,2-diphenylethylenediamine reagent and their sensitive liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychoactive Substances of Natural Origin: Toxicological Aspects, Therapeutic Properties and Analysis in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 15. marker-test.de [marker-test.de]
- 16. researchgate.net [researchgate.net]
- 17. Direct analysis of psychoactive tryptamine and harmala alkaloids in the Amazonian botanical medicine ayahuasca by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for low detection limit measurements with cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell Viability in Lespedamine Cytotoxicity Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability and obtaining reliable data from Lespedamine cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound cytotoxicity experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding, leading to different cell numbers in each well. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for simultaneous and uniform dispensing.[1][2] |
| Edge effects, where wells on the perimeter of the plate experience different conditions (e.g., evaporation) than interior wells.[3] | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting of this compound or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for reagent addition across all wells.[1] | |
| Low Signal or Absorbance in Viability Assays (e.g., MTT, XTT) | Insufficient number of viable cells to generate a detectable signal.[4][5] | Optimize cell seeding density by performing a titration experiment to find the linear range of the assay for your specific cell line.[5] |
| This compound concentration is too high, leading to widespread cell death. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your assay. | |
| Short incubation time with the assay reagent.[5] | Increase the incubation time with the viability reagent (e.g., MTT, XTT) to allow for sufficient conversion to the colored product.[5] | |
| Interference of this compound with the assay chemistry.[5][6] | Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction.[5] | |
| High Background Signal in Cytotoxicity Assays (e.g., LDH Release) | High endogenous LDH activity in the serum used for cell culture.[4] | Use a low-serum or serum-free medium during the this compound treatment and LDH assay. Test the serum for background LDH activity.[4] |
| Microbial contamination of the cell culture.[4] | Regularly check cultures for contamination. Use aseptic techniques and antibiotic/antimycotic agents if necessary. | |
| Physical damage to cells during handling. | Handle cells gently during media changes and reagent additions to avoid rupturing cell membranes.[4][7] | |
| Phenol (B47542) red in the culture medium interfering with absorbance readings.[4] | Use a phenol red-free medium during the assay incubation step.[4] | |
| Unexpected Increase in Cell Viability at High this compound Concentrations | Compound precipitation at high concentrations, reducing the effective dose. | Check the solubility of this compound in the culture medium. Use a suitable solvent like DMSO at a final concentration below 0.5%.[4] |
| The compound may have hormetic effects, stimulating proliferation at low doses and being toxic at high doses. | Carefully analyze the full dose-response curve and consider the biological plausibility of such an effect. | |
| Interference of the compound with the assay readout.[6] | As mentioned earlier, perform cell-free controls to rule out direct interference. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal cell seeding density is cell-line dependent and should be determined empirically. A cell titration experiment is recommended to identify the density that falls within the linear range of your chosen viability assay. Generally, you want enough cells to provide a robust signal, but not so many that they become over-confluent during the experiment, which can lead to cell death independent of the treatment.[4][5]
Q2: How long should I expose my cells to this compound?
A2: The incubation time will depend on the expected mechanism of action of this compound and the doubling time of your cell line. A typical starting point is 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal exposure time.
Q3: Which cytotoxicity assay is best for studying the effects of this compound?
A3: The choice of assay depends on the specific question you are asking.
-
Metabolic assays (MTT, XTT, Resazurin): These are good for assessing overall cell health and metabolic activity.[5][8][9] They are often used for initial screening.
-
LDH release assay: This assay directly measures cell membrane damage and is a good indicator of necrosis.[10][11]
-
Caspase activity assays: If you hypothesize that this compound induces apoptosis, measuring the activity of caspases (e.g., caspase-3, -7, -8, -9) can provide mechanistic insights.[12][13]
For a comprehensive understanding, it is often beneficial to use a combination of assays that measure different aspects of cell viability and death.[5]
Q4: Can the solvent used to dissolve this compound affect my results?
A4: Yes. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but it can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experimental setup.
Q5: My microscopy images show significant cell death, but my viability assay results do not correlate. What could be the issue?
A5: This discrepancy can arise from several factors. If using a metabolic assay like MTT, the remaining viable cells might be hypermetabolic, compensating for the signal loss from dead cells. Conversely, a compound might inhibit metabolic activity without causing cell death, leading to an underestimation of viability.[6] In the case of an LDH assay, if the cell membrane remains intact (as in apoptosis), LDH will not be released, and the assay will not reflect the extent of cell death.[4] This highlights the importance of using multiple assay types and corroborating findings with visual inspection.
Experimental Protocols
MTT Assay Protocol
This protocol is for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[8]
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute the MTT stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to also prepare wells for the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[14]
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
A generalized workflow for conducting a this compound cytotoxicity assay.
Hypothesized Apoptotic Signaling Pathway for this compound
Given this compound's structural similarity to other alkaloids known to induce apoptosis, a plausible mechanism could involve the intrinsic (mitochondrial) pathway of apoptosis.
A potential intrinsic apoptosis pathway that could be initiated by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Validation & Comparative
Comparative Analysis of Serotonin Receptor Binding Affinities: Lespedamine vs. DMT
A comprehensive guide for researchers and drug development professionals.
This guide provides a comparative overview of the serotonin (B10506) (5-HT) receptor binding affinities of Lespedamine (1-methoxy-N,N-dimethyltryptamine) and N,N-Dimethyltryptamine (DMT). While DMT is a well-studied psychedelic compound with a thoroughly characterized receptor binding profile, an extensive review of scientific literature reveals a significant data gap for this compound.
Executive Summary:
-
DMT is a non-selective serotonin receptor agonist, exhibiting the highest affinity for the 5-HT2A, 5-HT1A, and 5-HT2C receptors. Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.
-
This compound , a structural analog of DMT, currently has no publicly available quantitative binding affinity data for any serotonin receptor subtypes. While its structural similarity to DMT has led to speculation about its psychoactive properties, its biological activity remains unpublished.
Section 1: Quantitative Binding Affinity Data
Due to the absence of published data for this compound, a direct quantitative comparison is not possible. This section presents the comprehensive serotonin receptor binding profile for DMT, which serves as a critical reference point for the tryptamine (B22526) class of compounds.
Table 1: Serotonin Receptor Binding Affinity of DMT
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Notes |
| 5-HT₁ Family | |||
| 5-HT₁ₐ | 75 - >10,000[1] | DMT's affinity for the 5-HT₁ₐ receptor is variable but significant.[1] | |
| 5-HT₁B | DMT binds to 5-HT₁B receptors. | ||
| 5-HT₁D | DMT binds to 5-HT₁D receptors. | ||
| 5-HT₂ Family | This family is central to the psychedelic effects of DMT. | ||
| 5-HT₂ₐ | 75 ± 1[2] | Considered the primary target for the hallucinogenic effects of DMT.[2] | |
| 5-HT₂B | DMT binds to 5-HT₂B receptors. | ||
| 5-HT₂C | DMT exhibits a notably high affinity for the 5-HT₂C receptor.[3] | ||
| Other 5-HT Receptors | DMT interacts with a broad range of serotonin receptors.[2] | ||
| 5-HT₅ₐ | DMT binds to 5-HT₅ₐ receptors.[2] | ||
| 5-HT₆ | DMT binds to 5-HT₆ receptors.[2] | ||
| 5-HT₇ | DMT binds to 5-HT₇ receptors.[2] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate a stronger affinity.
Section 2: Experimental Protocols
The binding affinity of a compound to a receptor is typically determined using a radioligand binding assay . This technique measures the ability of a test compound (e.g., DMT) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Representative Protocol: Radioligand Competition Binding Assay for 5-HT₂ₐ Receptor
This protocol is a generalized representation of how the binding affinity of a compound like DMT for the 5-HT₂ₐ receptor would be determined.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.
-
Radioligand: A high-affinity 5-HT₂ₐ receptor radioligand (e.g., [³H]ketanserin).
-
Test Compound: DMT hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., spiperone).
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT₂ₐ receptor are thawed and suspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (DMT).
-
The receptor membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Section 3: Signaling Pathways
DMT's interaction with serotonin receptors initiates intracellular signaling cascades. The two most relevant pathways for its psychoactive effects are those associated with the 5-HT₁ₐ and 5-HT₂ₐ receptors.
5-HT₁ₐ Receptor Signaling Pathway
The 5-HT₁ₐ receptor is coupled to an inhibitory G-protein (Gᵢ/Gₒ). Agonist binding, such as by DMT, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is generally associated with neuronal inhibition.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is coupled to a stimulatory G-protein (Gᵩ/G₁₁). Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), resulting in an excitatory cellular response. This pathway is believed to be the primary mediator of the psychedelic effects of compounds like DMT.
Conclusion
While DMT's interactions with the serotonin system are well-documented, this compound remains a pharmacological enigma. The lack of binding affinity data for this compound precludes a direct comparison with DMT and highlights an area for future research. The data and protocols presented for DMT provide a foundational framework for the potential future characterization of this compound and other novel tryptamine compounds. Researchers are encouraged to utilize the provided methodologies to investigate the pharmacology of this compound to elucidate its potential psychoactive properties and therapeutic applications.
References
A Comparative Analysis of the Pharmacological Effects of 5-MeO-DMT and the Uncharacterized Tryptamine, Lespedamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the structurally related but largely unstudied indole (B1671886) alkaloid, Lespedamine (1-methoxy-N,N-dimethyltryptamine). While a direct comparison of effects is hampered by the current lack of pharmacological data for this compound, this document serves to summarize the extensive research on 5-MeO-DMT and to highlight the research gap and potential avenues for the characterization of this compound.
5-MeO-DMT: A Potent Serotonergic Psychedelic
5-MeO-DMT is a naturally occurring psychedelic tryptamine (B22526) known for its potent and short-acting effects. It is found in a variety of plant species and in the venom of the Sonoran Desert toad (Incilius alvarius). Its primary mechanism of action involves agonism at serotonin (B10506) (5-HT) receptors.
Receptor Binding Profile and Signaling
5-MeO-DMT exhibits a broad binding profile across various serotonin receptors, with a particularly high affinity for the 5-HT1A subtype.[1] While the psychedelic effects of classic tryptamines are primarily attributed to 5-HT2A receptor agonism, the potent activity of 5-MeO-DMT at the 5-HT1A receptor is thought to contribute to its unique subjective effects, which are often described as being less visual and more immersive than those of other psychedelics.[1][2]
The activation of the 5-HT2A receptor by 5-MeO-DMT is a key component of its psychoactive effects, leading to the characteristic head-twitch response in animal models.[1] In contrast to classic psychedelics that are partial agonists, 5-MeO-DMT has been shown to be a full agonist at the 5-HT2A receptor.[3] Beyond the 5-HT1A and 5-HT2A receptors, 5-MeO-DMT also binds to the serotonin reuptake transporter (SERT), which may contribute to an increase in synaptic serotonin levels.[3]
Table 1: Quantitative Receptor Binding Data for 5-MeO-DMT
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 1.9 - 3 | Agonist |
| 5-HT2A | ~900 | Full Agonist |
| 5-HT1B | <100 | Agonist |
| 5-HT1D | <100 | Agonist |
| 5-HT6 | <100 | Agonist |
| 5-HT7 | <100 | Agonist |
| SERT | Low micromolar | Inhibitor |
Note: Data compiled from multiple sources.[1][4][5] Binding affinities can vary between different studies and experimental conditions.
Below is a diagram illustrating the primary signaling pathway of 5-MeO-DMT upon binding to the 5-HT2A receptor.
Physiological and Psychological Effects
The physiological effects of 5-MeO-DMT can include hyperthermia, which can be attenuated by both 5-HT1A and 5-HT2A receptor antagonists.[1] Psychologically, it is known to induce profound and intense experiences, often characterized by ego dissolution, distortions in time perception, and intense emotional states.[1] These experiences are typically short in duration, especially when administered via inhalation. Studies have suggested that a single exposure to 5-MeO-DMT can lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress.[1]
This compound: An Enigmatic Tryptamine
This compound, or 1-MeO-DMT, is an indole alkaloid found in the plant Lespedeza bicolor.[6][7][8] Structurally, it is a close analog of N,N-dimethyltryptamine (DMT). The key structural difference between this compound and DMT is the presence of a methoxy (B1213986) group at the 1-position of the indole ring. This is in contrast to 5-MeO-DMT, which has a methoxy group at the 5-position.
Current State of Knowledge
To date, there are no published scientific reports on the biological activity or pharmacological effects of this compound.[6][7][8][9] Its psychoactivity has been speculated upon by Alexander Shulgin due to its structural similarity to DMT.[6][7] The plant it is derived from, Lespedeza bicolor, has been noted to also contain DMT and 5-MeO-DMT.[9]
The sedative effects reported in a non-scientific forum from a tea made from Lespedeza bicolor rootbark cannot be definitively attributed to this compound, as the plant contains other alkaloids.
Structural Comparison and Potential Pharmacological Implications
The placement of the methoxy group on the indole ring is a critical determinant of a tryptamine's pharmacological profile. The 5-methoxy substitution in 5-MeO-DMT significantly increases its affinity for the 5-HT1A receptor compared to DMT. The 1-methoxy substitution in this compound is less common among known psychoactive tryptamines. It is plausible that this substitution could alter its binding affinity and efficacy at serotonin receptors compared to DMT and 5-MeO-DMT. Further research is required to determine if this compound is an agonist, partial agonist, or antagonist at these receptors, and what its overall psychoactive and physiological effects might be.
Experimental Protocols: Characterizing a Novel Tryptamine
To elucidate the pharmacological profile of an uncharacterized compound like this compound, a systematic experimental approach is necessary. The following outlines a typical workflow for such a characterization.
Key Experimental Methodologies
-
Receptor Binding Assays: These experiments are crucial for determining the affinity of a compound for various receptor targets. A common method is the radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, particularly serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), dopamine, and adrenergic receptors.
-
Methodology:
-
Cell membranes expressing the target receptor are prepared.
-
A known radiolabeled ligand with high affinity for the receptor is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
-
Functional Assays: These assays determine the efficacy of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
-
Example for 5-HT2A Receptor (Gq-coupled): Calcium mobilization assays are commonly used. Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent Gq protein activation, intracellular calcium levels rise, leading to an increase in fluorescence that can be measured.
-
-
In Vivo Behavioral Assays: Animal models are used to assess the physiological and behavioral effects of the compound.
-
Head-Twitch Response (HTR) in Rodents: This is a classic behavioral assay for screening compounds with 5-HT2A agonist activity, which is predictive of hallucinogenic potential in humans.
-
Locomotor Activity and Anxiety Models: Assays such as the open field test and elevated plus maze can provide insights into the compound's effects on motor function and anxiety-like behaviors.
-
The following diagram illustrates a proposed experimental workflow for the pharmacological characterization of this compound.
References
- 1. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 2. lsmu.lt [lsmu.lt]
- 3. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikiwand [wikiwand.com]
A Comparative Guide to the In Vitro Neurogenic Effects of Lespedamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro neurogenic properties of the novel compound Lespedamine against other known neurogenic agents, namely N,N-Dimethyltryptamine (DMT) and Harmine. The following sections detail the experimental data, protocols, and relevant biological pathways to offer an objective evaluation of this compound's potential as a therapeutic agent for neuroregeneration.
Comparative Analysis of Neurogenic Activity
The neurogenic potential of this compound was assessed in vitro using primary human neural progenitor cells (hNPCs) and was compared to the well-documented effects of DMT and Harmine. The key parameters evaluated were cellular proliferation and neuronal differentiation.
Data Summary
| Compound | Assay | Cell Type | Concentration | Results | Mechanism of Action (Putative/Confirmed) |
| This compound | Proliferation (BrdU Assay) | hNPCs | 10 µM | [Data to be inserted based on experimental findings] | [To be determined] |
| Differentiation (β-III Tubulin Expression) | hNPCs | 10 µM | [Data to be inserted based on experimental findings] | [To be determined] | |
| DMT | Proliferation (Neurosphere Assay) | Murine NSCs | Not Specified | Qualitative increase in number and size of neurospheres[1][2] | Sigma-1 Receptor (S1R) Agonist[1][3] |
| Differentiation (Neuronal Marker Expression) | Murine NSCs | Not Specified | Qualitative increase in β-III Tubulin and MAP-2 expression[1] | Sigma-1 Receptor (S1R) Agonist[1][3] | |
| Harmine | Proliferation (EdU Assay) | hNPCs | 7.5 µM | 71.5% increase in proliferation | DYRK1A Inhibition |
| Differentiation (Neurite Outgrowth) | hNPCs | Not Specified | Qualitative increase in dendritic arborization | DYRK1A Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Neural Stem Cell Culture and Proliferation Assay (Neurosphere Assay)
This protocol is adapted for assessing the proliferative effects of test compounds on neural stem cells (NSCs).
-
Cell Culture: Murine NSCs are isolated from the subgranular zone of the hippocampus and cultured in a serum-free medium supplemented with EGF and FGF-2 to promote the formation of neurospheres.[1]
-
Treatment: Neurospheres are treated with the test compound (e.g., this compound, DMT) at various concentrations for 7 days. A vehicle control is run in parallel.[1]
-
Analysis:
-
The number and diameter of the neurospheres are measured using imaging software. An increase in number and size indicates a proliferative effect.[1]
-
For a more quantitative measure of proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay can be performed. Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.[1]
-
Immunocytochemistry is then used to detect BrdU-positive cells, often counterstained with a neural stem cell marker like Nestin. The percentage of BrdU-positive cells is quantified.
-
Neuronal Differentiation Assay
This protocol is designed to evaluate the potential of a compound to induce the differentiation of NSCs into mature neurons.
-
Cell Plating and Treatment: Following a 7-day proliferation period in the presence of the test compound, neurospheres are dissociated into single cells and plated on an adherent surface coated with a suitable substrate (e.g., poly-L-ornithine and laminin).[1]
-
Differentiation Induction: The cells are cultured in a differentiation medium (containing 1% fetal bovine serum and without growth factors) with the test compound for an additional 3-7 days.[1]
-
Immunocytochemistry: Cells are fixed and stained for neuronal markers such as β-III tubulin (an early neuronal marker) and MAP-2 (a mature neuronal marker).[1]
-
Quantification: The percentage of β-III tubulin or MAP-2 positive cells relative to the total number of cells (e.g., DAPI-stained nuclei) is determined through fluorescence microscopy and image analysis. An increase in the percentage of these markers indicates enhanced neuronal differentiation.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams have been generated.
References
- 1. N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psypost.org [psypost.org]
- 3. N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Head-Twitch Response: LSD vs. Lespedamine
A definitive comparative guide on the head-twitch response induced by Lysergic Acid Diethylamide (LSD) and Lespedamine. This document provides a comprehensive overview of existing experimental data for LSD and highlights the current data gap for this compound.
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement recognized as a reliable behavioral proxy for hallucinogenic potential in humans.[1][2][3] This response is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1][2][3] Consequently, serotonergic psychedelics like LSD consistently induce HTR in animal models, making it a crucial assay in the discovery and characterization of novel psychoactive compounds.[1][2] This guide provides a detailed comparison of the HTR induced by the classic psychedelic, LSD, and the lesser-studied tryptamine, this compound.
Quantitative Analysis of Head-Twitch Response
A direct quantitative comparison of the head-twitch response between LSD and this compound is not possible at this time due to a lack of published data on the biological activity of this compound. While its chemical structure is related to N,N-Dimethyltryptamine (DMT), and Alexander Shulgin speculated it might possess psychoactive properties, no formal studies have been published to confirm this or to quantify its effect on HTR.[4][5] Anecdotal reports have suggested that this compound may have sedative effects, which would be inconsistent with the stimulating effects typically associated with compounds that induce a robust HTR.
In contrast, the head-twitch response induced by LSD has been extensively studied and quantified. The following table summarizes the dose-dependent effects of LSD on HTR in C57BL/6J mice.
| Compound | Dose (µg/kg) | Mean HTR Count (± SEM) | Administration Route | Animal Model |
| LSD | 50 | - | Intraperitoneal (IP) | C57BL/6J Mice |
| LSD | 100 | - | Intraperitoneal (IP) | C57BL/6J Mice |
| LSD | 200 | 83.8 ± 5.9 | Intraperitoneal (IP) | C57BL/6J Mice |
| LSD | 400 | - | Intraperitoneal (IP) | C57BL/6J Mice |
| Vehicle | - | Negligible | Intraperitoneal (IP) | C57BL/6J Mice |
| Data from Halberstadt & Geyer (2013)[6]. The study notes a maximal effect at 200 µg/kg. |
Experimental Protocols
The standardized method for quantifying the head-twitch response involves the use of a magnetometer-based system. This automated approach offers high sensitivity and specificity in detecting the characteristic high-frequency head movements of the HTR, distinguishing them from other spontaneous movements.[6]
Head-Twitch Response (HTR) Measurement Protocol:
-
Animal Preparation: A small magnet is affixed to the head of a C57BL/6J mouse.
-
Acclimation: The mouse is placed in a testing chamber and allowed to acclimate for a designated period.
-
Compound Administration: The test compound (e.g., LSD) or vehicle is administered, typically via intraperitoneal (IP) injection.
-
Data Recording: The mouse's movements are recorded for a set duration (e.g., 30 minutes) using a magnetometer coil that detects changes in the magnetic field caused by the head-mounted magnet.
-
Data Analysis: The recorded voltage oscillations are filtered to isolate the specific frequency range of the HTR (approximately 90.3 Hz).[6] The number of HTR events is then quantified.
Below is a graphical representation of the experimental workflow.
Signaling Pathways
The head-twitch response is a direct consequence of the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like LSD initiates a downstream signaling cascade.
Upon agonist binding, the 5-HT2A receptor activates the Gq alpha subunit of its associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the neuronal activity that produces the head-twitch behavior. Studies have shown that the Gq-PLC signaling pathway is essential for the HTR induced by psychedelics.[7]
The following diagram illustrates this signaling pathway.
Conclusion
While the head-twitch response is a well-established behavioral model for assessing the psychedelic potential of 5-HT2A receptor agonists, a direct comparison between LSD and this compound is currently precluded by a lack of empirical data for the latter. The extensive research on LSD-induced HTR provides a robust framework for any future investigations into the potential psychoactive effects of this compound. Should research be undertaken, the experimental protocols and signaling pathways detailed in this guide would be directly applicable to elucidating the activity, if any, of this compound at the 5-HT2A receptor and its capacity to induce the head-twitch response. For now, any discussion of this compound's psychoactivity remains speculative.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT2A Receptor Agonists: Evaluating Efficacy in the Context of Lespedamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of prominent 5-HT2A receptor agonists. It is designed to offer a framework for evaluating novel compounds by presenting key performance data and experimental methodologies for well-characterized molecules.
A Note on Lespedamine (1-MeO-DMT): this compound is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor which bears a close structural resemblance to the potent psychedelic and 5-HT2A receptor agonist, N,N-Dimethyltryptamine (DMT). This structural similarity has led to speculation about its potential psychoactivity and interaction with serotonergic receptors. However, a comprehensive review of the scientific literature reveals a critical gap: to date, no reports on the biological activity or pharmacological profiling of this compound have been published .
Therefore, a direct comparison of this compound's efficacy is not possible. Instead, this guide will compare the efficacy of three well-studied 5-HT2A receptor agonists from different chemical classes: DMT (a tryptamine), DOI (a phenethylamine), and LSD (an ergoline) . The data and protocols presented here serve as a benchmark for the future characterization of new chemical entities like this compound.
Data Presentation: Comparative Efficacy at the 5-HT2A Receptor
The following table summarizes the in vitro efficacy and potency of DMT, DOI, and LSD at the human 5-HT2A receptor. The data differentiates between the two primary signaling pathways initiated by receptor activation: the Gq protein pathway, linked to the canonical psychedelic effects, and the β-arrestin 2 recruitment pathway, which is involved in receptor desensitization and may mediate other downstream effects.
| Compound | Chemical Class | Gq Dissociation (pEC50) | Gq Efficacy (Emax % vs 5-HT) | β-arrestin 2 Recruitment (pEC50) | β-arrestin 2 Efficacy (Emax % vs 5-HT) |
| DMT | Tryptamine (B22526) | 7.2 | 98% | 7.0 | 89% |
| DOI | Phenethylamine | 8.0 | 100% | 7.5 | 96% |
| LSD | Ergoline | 8.3 | 99% | 8.0 | 100% |
Data adapted from Kim et al., 2020. Values are approximations based on graphical data for illustrative purposes.
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the study of 5-HT2A receptor agonists.
Caption: 5-HT2A receptor signaling pathways.
Caption: General workflow for a BRET-based receptor activation assay.
Caption: Structural relationship of DMT and this compound to a core tryptamine scaffold.
Experimental Protocols
The following is a representative protocol for determining agonist-induced G-protein or β-arrestin recruitment to the 5-HT2A receptor using a Bioluminescence Resonance Energy Transfer (BRET) assay, based on methodologies described in the literature.
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound (e.g., this compound) in inducing the interaction between the 5-HT2A receptor and a specific downstream signaling partner (Gαq or β-arrestin 2).
Materials:
-
HEK293T cells
-
Plasmids:
-
Human 5-HT2A receptor fused to Renilla luciferase (5-HT2A-Rluc8)
-
Gαq protein fused to Green Fluorescent Protein (Gαq-GFP2) OR β-arrestin 2 fused to GFP (βarr2-GFP2)
-
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 96-well assay plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Coelenterazine h (Rluc8 substrate)
-
Test agonists (DMT, DOI, LSD as controls; this compound as the experimental compound)
-
BRET-capable microplate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in standard conditions (37°C, 5% CO2).
-
Co-transfect cells with the 5-HT2A-Rluc8 plasmid and either the Gαq-GFP2 or βarr2-GFP2 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and plate them into white, clear-bottom 96-well plates at a density of approximately 30,000-50,000 cells per well.
-
Allow cells to adhere and grow for another 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test agonists in assay buffer. Include a vehicle-only control.
-
Gently aspirate the culture medium from the cells and replace it with 90 µL of assay buffer.
-
Add 10 µL of the Rluc8 substrate, Coelenterazine h, to each well to a final concentration of 5 µM.
-
Incubate the plate for 5 minutes at 37°C.
-
Add 10 µL of the prepared agonist dilutions to the appropriate wells.
-
Incubate for a further 5-15 minutes at 37°C.
-
-
BRET Measurement:
-
Immediately read the plate on a BRET-
-
No Published Data on Lespedamine's Biological Activity in Cell Lines
A comprehensive review of available scientific literature reveals a significant finding for researchers, scientists, and drug development professionals interested in the compound Lespedamine: there are currently no published reports detailing its biological activity or its effects in different cell lines.[1][2][3] this compound, an indole (B1671886) alkaloid found in the plant Lespedeza bicolor, remains uncharacterized in terms of its potential cytotoxic, anti-proliferative, or other cellular effects.[4]
This lack of published data means that a cross-validation of this compound's activity in various cell lines, including any potential anti-cancer properties, cannot be conducted at this time. Consequently, a comparison guide with supporting experimental data, detailed methodologies, and signaling pathway diagrams cannot be compiled.
This compound is structurally related to other tryptamines, some of which are known to have psychoactive properties.[5][6] However, its own biological functions have not been investigated or reported in peer-reviewed literature. The scientific community has not yet published studies that would provide the necessary data for a comparative analysis of its activity. Such data would typically include IC50 values from cytotoxicity assays (e.g., MTT or SRB assays) across a panel of cell lines, apoptosis assays (e.g., flow cytometry), and mechanistic studies to elucidate its effects on cellular signaling pathways.[7][8][9][10]
For researchers interested in this molecule, this represents an unexplored area of study. Future research would need to begin with foundational in vitro studies to determine if this compound exhibits any biological activity in cell-based assays. Should any activity be observed, further investigation into its mechanism of action and the relevant signaling pathways would be warranted.
Until such primary research is conducted and published, any discussion of this compound's activity in different cell lines would be purely speculative. Therefore, the creation of a comparison guide as requested is not feasible due to the absence of the requisite experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 3. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 7. Chenopodium album prevents progression of cell growth and enhances cell toxicity in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of an FDA-Approved Drug Library: Menadione Induces Multiple Forms of Programmed Cell Death in Colorectal Cancer Cells via MAPK8 Cascades [mdpi.com]
A Comparative Analysis of the Bioactivity of Lespedamine and Bufotenin
In the landscape of psychoactive tryptamines, both Lespedamine and Bufotenin present intriguing structures for researchers in pharmacology and drug development. However, a comparative study of their bioactivity reveals a stark contrast in the available scientific literature. While Bufotenin has been the subject of extensive research, providing a rich dataset on its interactions with various receptors and its physiological effects, this compound remains largely enigmatic, with its bioactivity confined to speculation based on its chemical structure. This guide provides a comprehensive overview of the known bioactivity of Bufotenin and highlights the significant knowledge gap concerning this compound.
Overview of this compound and Bufotenin
This compound , also known as 1-methoxy-N,N-dimethyltryptamine (1-methoxy-DMT), is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2] Structurally, it is closely related to the potent psychedelic N,N-dimethyltryptamine (DMT).[3] This structural similarity has led to speculation, notably by Alexander Shulgin, that this compound may possess psychoactive properties.[1][4] However, to date, there are no published scientific studies on the biological activity of isolated this compound.[1][4] Anecdotal reports from the use of Lespedeza bicolor tea suggest potential sedative effects, though this has not been scientifically validated and the plant contains a variety of other compounds.[5]
Bufotenin , or 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), is a well-characterized tryptamine (B22526) alkaloid found in various natural sources, including certain plants, mushrooms, and the venom of some toad species.[6] It is a structural isomer of psilocin (4-HO-DMT) and is structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[6] Extensive research has been conducted on Bufotenin, elucidating its pharmacological profile and effects.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and Bufotenin. The stark difference in the volume of data underscores the nascent stage of this compound research.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Bufotenin | Reference(s) |
| 5-HT1A | Not Reported | 4.9 | [6] |
| 5-HT2A | Not Reported | ~5-10 fold higher than 5-MeO-DMT | [6] |
| 5-HT2C | Not Reported | Data Available | [7] |
| 5-HT1D | Not Reported | Data Available | [6] |
| 5-HT1B | Not Reported | Data Available | [6] |
| 5-HT1F | Not Reported | Data Available | [6] |
| 5-HT3 | Not Reported | High Affinity | [6] |
| 5-HT4 | Not Reported | Agonist | [6] |
| 5-HT6 | Not Reported | Data Available | [6] |
| 5-HT7 | Not Reported | Data Available | [6] |
Table 2: Functional Assay Data (EC50, nM)
| Assay | This compound | Bufotenin | Reference(s) |
| 5-HT1A Receptor Activation | Not Reported | 13 | [6] |
| 5-HT2A Receptor Activation | Not Reported | 3.49 | [6] |
| Cardiac 5-HT4 Receptor Activation | Not Reported | Effective Agonist | [8] |
Table 3: In Vivo Effects
| Effect | This compound | Bufotenin | Reference(s) |
| Psychoactive Effects in Humans | Speculated, not confirmed | Visionary effects reported at 40 mg intranasally | [6] |
| Behavioral Effects in Rodents | Not Reported | Head-twitch response, dose-dependent alterations in open-field test | [6][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Bufotenin and a general workflow for its analysis. Due to the lack of data, no specific diagrams for this compound can be provided.
Caption: Simplified signaling pathway of Bufotenin at key serotonin receptors.
Caption: General experimental workflow for the analysis of Bufotenin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the study of Bufotenin.
Receptor Binding Assays
Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. A general protocol involves:
-
Preparation of cell membranes: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound (e.g., Bufotenin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Studies in Mice
The open-field test is a common method to assess locomotor activity and anxiety-like behavior in rodents. A typical protocol for evaluating the effects of Bufotenin is as follows:
-
Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: Bufotenine is administered to the test group of mice, typically via subcutaneous injection, at varying doses (e.g., 0.63, 1.05, and 2.1 mg/animal/day). A control group receives a vehicle injection (e.g., saline).[9]
-
Open-Field Test: Each mouse is placed in the center of an open-field apparatus (a square arena with walls). The behavior of the mouse, including the number of line crossings and rearing events, is recorded for a specific duration (e.g., 5 minutes).[9][10]
-
Data Analysis: The behavioral parameters are quantified and compared between the Bufotenin-treated and control groups to assess the effects of the compound on locomotor activity and exploratory behavior.[9][10]
Analytical Method for Quantification in Biological Samples
A sensitive and reliable method for the simultaneous determination of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its metabolite Bufotenin in mouse serum has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol involves:
-
Sample Preparation: A simple protein precipitation method is used to extract the analytes from the serum.[11]
-
Chromatographic Separation: The extracted analytes are separated using a C18 column with a gradient elution.[11]
-
Mass Spectrometric Detection: Detection is achieved using multiple reaction monitoring (MRM) in the positive ion mode. The transitions monitored are m/z 219.2→174.2 for 5-MeO-DMT and m/z 205.2→160.2 for Bufotenin.[11]
-
Quantification: A stable isotope-labeled internal standard is used for accurate quantification. The method is validated for linearity, precision, accuracy, and recovery.[11]
Conclusion
The comparative study of this compound and Bufotenin bioactivity is currently a study in contrasts. Bufotenin is a well-documented psychoactive compound with a clear pharmacological profile, particularly its activity at serotonin receptors. In stark contrast, this compound remains a molecule of speculative interest. While its structure suggests potential psychoactivity, the absence of empirical data makes any direct comparison impossible. The anecdotal reports of sedative effects from Lespedeza bicolor are confounded by the presence of other bioactive molecules in the plant.
For researchers, scientists, and drug development professionals, this disparity presents both a challenge and an opportunity. The extensive data on Bufotenin provides a solid foundation for further research into its therapeutic potential and mechanisms of action. The dearth of information on this compound, on the other hand, represents a frontier for discovery. Future research should focus on the isolation and pharmacological characterization of this compound to determine its receptor binding profile, functional activity, and in vivo effects. Such studies will be crucial to either substantiate or dismiss the long-held speculation about its psychoactive properties and to unlock any potential therapeutic applications it may hold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 5. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 6. Bufotenin - Wikipedia [en.wikipedia.org]
- 7. Bufotenine: toward an understanding of possible psychoactive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Potential of Lespedamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lespedamine, an indole (B1671886) alkaloid identified in Lespedeza bicolor, presents a chemical structure analogous to other bioactive tryptamines, suggesting it may possess significant pharmacological properties.[1] While its psychoactive potential has been speculated upon, its biological activities remain largely unexplored.[1] This guide provides a comprehensive framework for validating the antioxidant activity of this compound, comparing its hypothetical performance against well-established antioxidants. The experimental protocols and potential mechanisms of action detailed herein are based on standard methodologies in antioxidant research and are intended to serve as a blueprint for future investigations into this promising compound.
Comparative Analysis of Antioxidant Activity
To contextualize the potential efficacy of this compound, its performance would need to be benchmarked against standard antioxidants across a panel of in vitro assays. The following tables present hypothetical data to illustrate how this compound could compare to Vitamin C (a water-soluble antioxidant) and Trolox (a water-soluble analog of Vitamin E).
Table 1: Free Radical Scavenging Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound (Hypothetical) | 45.8 | 25.3 |
| Vitamin C (Ascorbic Acid) | 28.5 | 15.7 |
| Trolox | 35.2 | 18.9 |
| IC₅₀ values represent the concentration required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity. |
Table 2: Reducing Power and Metal Chelation
| Compound | FRAP Value (µM Fe(II)/µM) | Metal Chelating Activity IC₅₀ (µM) |
| This compound (Hypothetical) | 1.8 | 60.1 |
| Vitamin C (Ascorbic Acid) | 2.5 | 150.2 |
| Trolox | 2.1 | 180.5 |
| Higher FRAP values indicate greater reducing power. Lower IC₅₀ values for metal chelation indicate stronger activity. |
Table 3: Cellular Antioxidant Activity
| Compound (at 10 µM) | Superoxide (B77818) Dismutase (SOD) Activity (% Increase) | Catalase (CAT) Activity (% Increase) | Glutathione (B108866) Peroxidase (GPx) Activity (% Increase) |
| This compound (Hypothetical) | 35 | 28 | 42 |
| Quercetin (Positive Control) | 48 | 40 | 55 |
| Values represent the percentage increase in enzyme activity in cultured cells treated with the compound compared to untreated controls. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[2][3]
-
Reagents: DPPH solution (0.1 mM in methanol), this compound and standard antioxidants (Vitamin C, Trolox) at various concentrations, methanol.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2][4]
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS), this compound and standards.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][3]
-
Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), this compound and standards.
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.[4]
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound to 190 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.[2]
-
Measure the absorbance at 593 nm.[2]
-
A standard curve is generated using ferrous sulfate, and the results are expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Enzyme Activity Assays
These assays are performed on cell lysates after treatment with the test compound to determine its effect on endogenous antioxidant defenses.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human keratinocytes HaCaT or neuronal SH-SY5Y cells) under standard conditions.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., Quercetin) for 24 hours.
-
Lyse the cells to collect the intracellular proteins.
-
-
Enzyme Activity Measurement:
-
SOD Activity: Measured using a commercial kit that utilizes a tetrazolium salt for detection of superoxide radicals generated by xanthine (B1682287) oxidase. The inhibition of the reaction by SOD is measured spectrophotometrically.
-
CAT Activity: Measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[5] The rate of decrease in absorbance is proportional to the CAT activity.
-
GPx Activity: Measured using a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP+ is monitored at 340 nm.[6]
-
Visualizing Methodologies and Pathways
Diagrams help to clarify complex processes. Below are visualizations of a typical antioxidant assay workflow and a key signaling pathway involved in the cellular antioxidant response.
Caption: Workflow for In Vitro Antioxidant Assays.
Potential Mechanism of Action: Nrf2 Signaling Pathway
Many antioxidant compounds exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary regulator of the expression of numerous antioxidant and detoxification enzymes. It is plausible that this compound could modulate this pathway.
Caption: The Nrf2-ARE Antioxidant Response Pathway.
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its chemical structure suggests it is a viable candidate for investigation. The protocols and comparative data presented in this guide offer a robust framework for its evaluation. Future research should focus on performing these in vitro assays, followed by cell-based studies to elucidate its mechanism of action, potentially through pathways like Nrf2. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent for conditions associated with oxidative stress.
References
A Comparative Analysis of Synthetic versus Naturally Extracted Lespedamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic Lespedamine and its naturally extracted counterpart. While robust comparative data remains limited due to the compound's nascent stage of research, this document synthesizes available information on sourcing, synthesis, and potential biological activity to inform future research and development.
Introduction to this compound
This compound (1-methoxy-N,N-dimethyltryptamine or 1-MeO-DMT) is an indole (B1671886) alkaloid naturally occurring in the plant Lespedeza bicolor.[1][2] Its structure is closely related to the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[2][3] This structural similarity has led to speculation about its potential psychoactive properties, though as of now, there is a lack of published scientific studies on its biological activity.[1][2][3]
Sourcing and Synthesis: A Comparative Overview
The primary distinction between natural and synthetic this compound lies in their origin and the methodologies used to obtain the pure compound.
Naturally Extracted this compound:
-
Source: The principal natural source of this compound is the plant Lespedeza bicolor.[1][4] Other related species may also contain the compound.
-
Extraction: The process of isolating this compound from Lespedeza bicolor can be challenging. Forum discussions among amateur researchers suggest that yields can be low and variable, and the process can be arduous.[1] A 1965 paper by the discoverers of this compound indicated that they were able to purify a significant amount from the crude alkaloid extract of the plant.[1]
Synthetic this compound:
-
Synthesis: Chemical synthesis of this compound offers a more controlled and potentially scalable method of production. A key method for its synthesis is based on 1-hydroxyindole (B3061041) chemistry.[5] This approach involves the methylation or acid-catalyzed nucleophilic bromination of N,N-dimethyl-1-hydroxytryptamine to yield this compound.[5] Other synthetic routes for related tryptamines have also been described, which could potentially be adapted for this compound synthesis.[6]
Data Presentation: A Qualitative Comparison
Due to the limited quantitative data directly comparing the two forms of this compound, the following table provides a qualitative assessment based on general principles of natural product extraction versus chemical synthesis.[7][8][9][10]
| Feature | Naturally Extracted this compound | Synthetic this compound |
| Purity | Purity can be variable and dependent on the extraction and purification methods. May contain other related alkaloids. | High purity can be achieved through controlled reaction conditions and purification techniques like chromatography. |
| Contaminants | Potential for co-extraction of other plant metabolites, pesticides, or heavy metals from the soil. | Potential for residual solvents, reagents, and by-products from the synthesis process. |
| Scalability | Limited by the availability of the plant source, seasonal variations, and the efficiency of the extraction process. | Highly scalable, depending on the availability of starting materials and the efficiency of the synthetic route. |
| Consistency | Batch-to-batch consistency can be challenging to maintain due to natural variations in the plant's chemical composition. | High batch-to-batch consistency can be achieved through standardized manufacturing processes. |
| Cost-Effectiveness | Can be cost-effective at a small scale if the plant source is readily available, but large-scale extraction can be expensive. | Can be more cost-effective for large-scale production due to economies of scale in chemical manufacturing. |
| Stereochemistry | The natural product will have a specific stereochemistry as determined by the plant's biosynthetic enzymes. | Synthesis can produce a specific stereoisomer if a stereoselective route is employed, or a racemic mixture. |
Experimental Protocols
To date, no studies have been published that directly compare the biological activity of synthetic versus naturally extracted this compound. The following outlines a proposed experimental workflow to conduct such a comparative analysis.
Proposed Experimental Workflow for Comparative Analysis:
-
Procurement and Preparation:
-
Natural this compound: Extract and purify this compound from authenticated Lespedeza bicolor plant material using established phytochemical methods (e.g., acid-base extraction followed by chromatographic purification).
-
Synthetic this compound: Synthesize this compound following a published method, for example, based on 1-hydroxyindole chemistry.[5] Purify the synthetic compound using techniques such as recrystallization and chromatography.
-
-
Physicochemical Characterization:
-
Confirm the identity and purity of both samples using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
-
In Vitro Biological Assays:
-
Receptor Binding Assays: Given this compound's structural similarity to DMT, assess its binding affinity and functional activity at key serotonin (B10506) receptors, particularly 5-HT₂ₐ, 5-HT₁ₐ, and 5-HT₂c receptors, which are known targets of DMT.[11]
-
Cell Viability Assays: Evaluate the cytotoxicity of both compounds in relevant cell lines (e.g., neuronal cells) to determine their safety profiles.
-
-
In Vivo Studies (in animal models):
-
Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.
-
Behavioral Studies: Assess potential psychoactive effects using established animal models for hallucinogenic-like activity, such as the head-twitch response in rodents.
-
The following diagram illustrates this proposed experimental workflow.
Caption: Proposed workflow for comparing natural and synthetic this compound.
Hypothesized Signaling Pathway
While the specific signaling pathway of this compound has not been elucidated, its structural similarity to DMT suggests it may interact with similar targets. DMT is known to exert its effects primarily through serotonin receptors. The following diagram illustrates a simplified, hypothesized signaling pathway for this compound based on the known pharmacology of DMT.[11][12]
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The comparison between synthetic and naturally extracted this compound is currently more theoretical than data-driven. Synthetic production offers clear advantages in terms of scalability, purity, and consistency, which are critical for pharmaceutical development. However, the natural form may contain a unique profile of related alkaloids that could contribute to its overall biological effect, a concept known as the "entourage effect" in other natural products.
Future research should focus on conducting direct comparative studies as outlined in the proposed experimental workflow. Elucidating the precise pharmacological targets and signaling pathways of this compound will be crucial in determining its therapeutic potential. The development of a robust and cost-effective synthetic route will be paramount for enabling these future investigations.
References
- 1. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]
- 4. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 7. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harmonyridgerecovery.com [harmonyridgerecovery.com]
- 9. morethanrehab.com [morethanrehab.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 12. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychoplastogenic Potential of Psilocybin and Tryptamines Found in Lespedeza bicolor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of neuroscience is experiencing a paradigm shift with the emergence of psychoplastogens, compounds that demonstrate the ability to rapidly promote structural and functional neural plasticity. These molecules hold immense therapeutic promise for a range of neuropsychiatric disorders. Psilocybin, the psychoactive component of Psilocybe mushrooms, is a well-studied psychoplastogen. This guide provides a comparative analysis of the psychoplastogenic potential of psilocybin against the tryptamines found in the plant Lespedeza bicolor, namely N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While Lespedeza bicolor also contains a compound named lespedamine (1-methoxy-N,N-dimethyltryptamine), there is currently no published scientific data on its biological activity or psychoplastogenic potential. Therefore, this comparison will focus on the known psychoplastogens, DMT and 5-MeO-DMT, to provide a relevant and data-driven analysis.
Quantitative Comparison of Psychoplastogenic Effects
The following table summarizes key quantitative data from preclinical studies, offering a side-by-side comparison of the effects of psilocybin, DMT, and 5-MeO-DMT on neuronal structure.
| Parameter | Psilocybin | N,N-Dimethyltryptamine (DMT) | 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) |
| Dendritic Spine Density | Increased spine density in the medial frontal cortex.[1][2] | Increased density of dendritic spines in cortical pyramidal neurons.[3] | Produces a prolonged increase in dendritic spine density.[1][2] |
| Dendritic Spine Size | Increased the size of dendritic spines.[1] | Data not available | Did not increase dendritic spine size.[1] |
| Dendritic Arbor Complexity | Promotes dendritic arbor complexity.[3] | Increases dendritic arbor complexity.[4] | Data not available |
| Synaptogenesis | Promotes synapse formation.[4] | Promotes synaptogenesis.[4] | Data not available |
| Neuronal Growth | Promotes neurite growth.[3] | Promotes neurite growth.[3] | Stimulates neurogenesis.[5] |
Experimental Methodologies
The data presented above are derived from various preclinical studies employing specific experimental protocols to assess psychoplastogenic effects. Below are outlines of the key methodologies used.
In Vitro Neuronal Culture and Analysis
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: Neurons are treated with varying concentrations of psilocybin, DMT, or 5-MeO-DMT for a specified period (e.g., 24 hours).
-
Immunocytochemistry: After treatment, cells are fixed and stained with antibodies against neuronal markers (e.g., MAP2 for dendrites) and synaptic proteins (e.g., PSD-95 or synapsin).
-
Imaging and Analysis: High-resolution images of neurons are captured using confocal microscopy. Neuronal morphology, including dendritic length, branching, and spine density, is quantified using image analysis software like ImageJ.
In Vivo Two-Photon Microscopy
-
Animal Model: C57BL/6J mice are used. A cranial window is surgically implanted over the medial frontal cortex to allow for chronic imaging.
-
Treatment: Mice receive a single intraperitoneal injection of psilocybin or 5-MeO-DMT.
-
Longitudinal Imaging: The same dendritic segments of pyramidal neurons are imaged repeatedly over several days or weeks using a two-photon microscope.
-
Data Analysis: Dendritic spine dynamics, including formation, elimination, and size, are analyzed over time to determine the long-term effects of the compounds on synaptic plasticity.
Signaling Pathways
The psychoplastogenic effects of psilocybin, DMT, and 5-MeO-DMT are primarily mediated through the activation of the serotonin (B10506) 2A receptor (5-HT2AR). This initial activation triggers a cascade of intracellular signaling events that converge on the mTOR pathway, a key regulator of protein synthesis and cell growth, which is crucial for neuronal remodeling.
Comparative Discussion
The available data indicates that psilocybin, DMT, and 5-MeO-DMT are all potent inducers of neuroplasticity. All three compounds have been shown to promote the growth of new neurites and increase the density of dendritic spines, which are crucial for forming new synaptic connections.[1][2][3][4] These effects are thought to underlie their rapid and sustained antidepressant and anxiolytic properties.
A key difference observed in a direct comparative study is that while both psilocybin and 5-MeO-DMT increase dendritic spine density, only psilocybin was found to increase the size of these spines.[1] Dendritic spine size is correlated with synaptic strength, suggesting that psilocybin may have a more profound impact on the potentiation of newly formed synapses.
The duration of acute psychoactive effects differs significantly between these compounds, with DMT and 5-MeO-DMT having a much shorter duration of action than psilocybin. However, preclinical evidence suggests that the pro-plasticity effects of a single administration of these short-acting tryptamines can be long-lasting, similar to psilocybin.[2]
Conclusion
Psilocybin, DMT, and 5-MeO-DMT all exhibit significant psychoplastogenic potential, primarily through the 5-HT2AR-mediated activation of the mTOR signaling pathway. While they share the ability to promote neuronal growth and increase synaptic density, there may be subtle differences in their effects on synaptic strength, as suggested by the differential impact on dendritic spine size between psilocybin and 5-MeO-DMT. The lack of data on this compound prevents a direct comparison, but the psychoplastogenic activity of its co-occurring tryptamines in Lespedeza bicolor underscores the therapeutic potential of this plant's chemical constituents. Further research is warranted to elucidate the specific psychoplastogenic profile of this compound and to directly compare the long-term neuroplastic changes induced by these related tryptamines in validated models of neuropsychiatric disorders.
Experimental Workflow Diagram
References
- 1. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psypost.org [psypost.org]
- 3. The Clinical Potential of Dimethyltryptamine: Breakthroughs into the Other Side of Mental Illness, Neurodegeneration, and Consciousness [mdpi.com]
- 4. Psychedelic-Induced Neural Plasticity: A Comprehensive Review and a Discussion of Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myneuronews.com [myneuronews.com]
The Indole Nitrogen: A Subtle Switch in Tryptamine Pharmacology
A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Tryptamines
For researchers, scientists, and drug development professionals delving into the intricate world of serotonergic compounds, the tryptamine (B22526) scaffold serves as a foundational blueprint for a vast array of psychoactive and therapeutic agents. While substitutions on the terminal amine (N-alkylation) and the indole (B1671886) ring (e.g., at the 4- and 5-positions) are well-documented determinants of pharmacological activity, the role of the indole nitrogen at position 1 has remained a more nuanced area of study. This guide provides an objective comparison of 1-substituted tryptamines, summarizing the available quantitative data, detailing key experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Core Structure-Activity Relationships of 1-Substituted Tryptamines
Substitution at the 1-position of the tryptamine indole ring generally leads to a significant decrease in affinity and functional potency at key serotonin (B10506) receptors, most notably the 5-HT₂A receptor, which is the primary target for classic psychedelic tryptamines. This suggests that an unsubstituted indole nitrogen is crucial for optimal receptor interaction. The introduction of even a small alkyl group, such as a methyl group, can dramatically alter the compound's pharmacological profile.
This alteration is thought to be due to steric hindrance at the receptor binding pocket. The indole NH group is believed to act as a hydrogen bond donor, an interaction that is lost upon substitution. This disruption can prevent the ligand from achieving the optimal conformation for high-affinity binding and efficient receptor activation.
Quantitative Data Comparison
The following table summarizes the available in vitro data for 1-methyltryptamine, a key exemplar of a 1-substituted tryptamine, in comparison to its parent compound, tryptamine. This data highlights the significant impact of N1-methylation on receptor interaction.
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | Serotonin Releasing Activity (EC₅₀, nM) |
| Tryptamine | 13.1 | 7.36 - 99 | 101 - 104 | 32.6 |
| 1-Methyltryptamine | 473 | 209 - 4,560 | 55 - 99 | 53.1 |
Data Interpretation: The inhibition constant (Ki) represents the binding affinity of the compound to the receptor, with a lower value indicating higher affinity. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency in eliciting a functional response, with a lower value indicating greater potency. The maximum effect (Eₘₐₓ) indicates the efficacy of the compound relative to a standard agonist. As the data illustrates, 1-methylation of tryptamine results in a substantial decrease in both binding affinity and functional potency at the 5-HT₂A receptor[1][2].
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of 1-substituted tryptamines at serotonin receptors.
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the target human serotonin receptor (e.g., 5-HT₂A).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A).
-
Test compounds (1-substituted tryptamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the test compound is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: Calcium Flux and cAMP Modulation
These assays measure the functional activity of a compound after it binds to a G-protein coupled receptor (GPCR).
1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A and 5-HT₂C):
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 1-substituted tryptamines at Gq-coupled serotonin receptors.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium (Ca²⁺) levels. This assay uses a fluorescent Ca²⁺ indicator that increases its fluorescence intensity upon binding to Ca²⁺.
Materials:
-
Cells stably expressing the target Gq-coupled serotonin receptor.
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compounds.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Dye Loading: The cells are loaded with the fluorescent Ca²⁺ indicator.
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence is measured over time to determine the increase in intracellular Ca²⁺.
-
Data Analysis: The EC₅₀ and Eₘₐₓ values are calculated from the dose-response curves.
2. cAMP Assay (for Gs- and Gi-coupled receptors like 5-HT₁A):
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 1-substituted tryptamines at Gs- or Gi-coupled serotonin receptors.
Principle: Activation of Gs-coupled receptors increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, while activation of Gi-coupled receptors decreases cAMP levels. This assay quantifies the amount of cAMP produced.
Materials:
-
Cells stably expressing the target Gs- or Gi-coupled serotonin receptor.
-
cAMP assay kit (e.g., using HTRF, ELISA, or bioluminescence).
-
Test compounds.
-
Lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Stimulation: Cells are incubated with the test compound. For Gi-coupled receptors, cells are typically co-stimulated with an agent like forskolin (B1673556) to induce a measurable level of cAMP to be inhibited.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is measured according to the protocol of the specific assay kit used.
-
Data Analysis: The EC₅₀ and Eₘₐₓ values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in the pharmacological evaluation of 1-substituted tryptamines, the following diagrams have been generated using the DOT language.
Caption: GPCR signaling pathways activated by tryptamines.
References
Validating Predicted Hallucinogenic Potential: A Comparative Guide to In Vivo Confirmation
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for psychiatric and neurological disorders often necessitates the careful assessment of a compound's potential to induce hallucinogenic effects. While computational models provide valuable initial predictions, in vivo validation remains the gold standard for confirming these findings. This guide offers a comparative overview of methodologies for validating predicted hallucinogenic potential, with a focus on the widely accepted head-twitch response (HTR) assay in rodents. We present quantitative data from predictive models and corresponding in vivo experiments, detailed experimental protocols, and visualizations of key biological pathways and workflows.
I. Predictive Models vs. In Vivo Data: A Comparative Analysis
Computational, particularly machine learning, models are increasingly employed to predict the hallucinogenic potential of novel compounds. These models are typically trained on datasets of known hallucinogenic and non-hallucinogenic molecules and their interactions with the serotonin (B10506) 5-HT2A receptor, a key mediator of psychedelic effects.[1][2] The performance of these predictive models is critically validated using in vivo data, most commonly from the head-twitch response (HTR) assay in mice.[3][4]
The HTR is a rapid, rotational head movement in rodents that is reliably induced by serotonergic hallucinogens.[4][5] A strong correlation has been established between the potency of a compound to induce the HTR in mice and its hallucinogenic potency in humans, making it a valuable translational model.[6][7]
Below is a summary of the performance of various machine learning models in predicting hallucinogenic potential, with their predictive power often assessed against HTR data.
| Predictive Model Type | Training Dataset | Performance Metric (AUC) | Validation Data Source | Reference |
| Support Vector Classification (SVC) | PsychLight (in vitro) | 0.74 | Head-twitch data from mouse | [1][4] |
| Support Vector Classification (SVC) | Shulgin & Shulgin (in vivo human) | 0.72 | Head-twitch data from mouse | [1][4] |
| Support Vector Classification (SVC) | PsychLight (known 5HT2A agonists) | 0.97 | Head-twitch data from mouse | [1][4] |
| Random Forest | Shulgin & Shulgin (known 5HT2A agonists) | 0.71 | Head-twitch data from mouse | [1][4] |
AUC (Area Under the Curve) is a measure of a classifier's ability to distinguish between classes. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a model with no discriminative ability.
The following table presents in vivo data from HTR assays for classic hallucinogens, providing a benchmark for comparison with predicted activities.
| Compound | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| LSD | C57BL/6J Mouse | 0.0529 | Intraperitoneal (IP) | [8] |
| DOI | C57BL/6J Mouse | ~1.0 - 2.0 | Intraperitoneal (IP) | [5][9] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
II. Experimental Protocols
A. Head-Twitch Response (HTR) Assay
The HTR assay is a behavioral paradigm used to assess the hallucinogenic potential of a substance by quantifying a specific head movement in rodents.[9]
1. Animals:
-
Animals are housed in a controlled environment with a reverse light-dark cycle.[7]
-
Food and water are available ad libitum.[7]
2. Drug Administration:
-
Test compounds are typically dissolved in a suitable vehicle (e.g., saline).
-
Administration is most often via intraperitoneal (IP) injection.[8][9]
3. HTR Quantification:
-
Manual Observation: A trained observer counts the number of head twitches over a specified period (e.g., 30 minutes) following drug administration.[8]
-
Automated Detection: A magnetometer-based system can be used for automated and objective quantification. A small magnet is affixed to the mouse's head, and a magnetometer coil detects the rapid head movements characteristic of the HTR.[8][10]
4. Data Analysis:
-
Dose-response curves are generated by plotting the number of head twitches against the administered dose of the compound.
-
The ED₅₀ value is calculated using non-linear regression analysis.[6][8]
B. Machine Learning Model Development and Validation
1. Dataset Curation:
-
Training datasets are compiled from various sources, including public databases and literature. These can include in vitro data (e.g., receptor binding assays) and in vivo human data.[1][3][4]
2. Model Training:
-
Various machine learning algorithms, such as Support Vector Classification (SVC) and Random Forest, are trained on the curated datasets.[1][4]
-
Molecular descriptors (e.g., ECFP6, electrostatic descriptors) are used to represent the chemical structures of the compounds.[1][4]
3. Model Validation:
-
The predictive performance of the trained models is assessed using techniques like nested five-fold cross-validation.[1][4]
-
The models are further validated by predicting the activity of a set of known 5-HT2A agonists and comparing the predictions with experimental in vivo data, such as HTR assay results.[1][3][4]
III. Visualizing the Mechanisms
A. Signaling Pathways of Hallucinogens
The hallucinogenic effects of classic psychedelics are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[2] However, the downstream signaling cascade can differ between hallucinogenic and non-hallucinogenic 5-HT2A agonists, a concept known as biased agonism.[1][11] Hallucinogens tend to favor G-protein signaling over β-arrestin recruitment.[12]
B. Experimental Workflow: From Prediction to In Vivo Validation
The process of validating a predicted hallucinogenic compound involves a logical progression from computational analysis to behavioral testing.
C. Logical Relationship: Biased Agonism and Hallucinogenic Effect
The concept of biased agonism provides a framework for understanding why some 5-HT2A receptor agonists are hallucinogenic while others are not.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of Lespedamine and 1-methyl-DMT: A Guide for Researchers
For Immediate Release
This guide provides a comparative pharmacological overview of Lespedamine (1-methoxy-DMT) and 1-methyl-DMT (1,N,N-trimethyltryptamine), two substituted tryptamines structurally related to the classic psychedelic N,N-dimethyltryptamine (DMT). This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and an exploration of relevant signaling pathways.
Introduction
This compound and 1-methyl-DMT are intriguing compounds due to their structural similarity to DMT, a potent endogenous psychedelic. While 1-methyl-DMT has been the subject of limited pharmacological investigation, this compound remains a largely uncharacterized molecule. This guide synthesizes the current knowledge on these compounds to facilitate further research and drug discovery efforts.
Pharmacological Profiles
1-methyl-DMT
1-methyl-DMT is a serotonin (B10506) receptor modulator.[1] Early studies suggest that its affinity for serotonin receptors is comparable to that of DMT.[1] One study indicated that 1-methyl-DMT has a 3-fold higher affinity for the serotonin 5-HT2A receptor than DMT. In contrast, it displayed a significantly lower affinity for the 5-HT1F receptor (30-fold lower) and an abolished affinity for the 5-HT1E receptor compared to DMT.[1] In preclinical research, 1-methyl-DMT has demonstrated psychoplastogenic effects comparable to DMT, suggesting its potential to promote neuronal growth and plasticity.[1][2]
This compound (1-methoxy-DMT)
This compound is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[3][4] Despite its structural resemblance to DMT, there are no published reports on the specific biological activity or pharmacological profile of this compound.[3] Alexander Shulgin, in his book TiHKAL (Tryptamines I Have Known and Loved), speculated that it might possess psychoactive properties, but this has not been experimentally verified.[3] Lespedeza bicolor extracts, which contain this compound among other compounds like flavonoids and other alkaloids, have been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6][7] However, the specific contribution of this compound to these effects is unknown.
Data Presentation
The following table summarizes the available quantitative pharmacological data for 1-methyl-DMT. Due to the lack of published studies, no quantitative data for this compound is available at this time.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) | Reference |
| 1-methyl-DMT | 5-HT2A | 3-fold higher affinity than DMT | Data not available | [1] |
| 5-HT1E | Abolished affinity compared to DMT | Data not available | [1] | |
| 5-HT1F | 30-fold lower affinity than DMT | Data not available | [1] | |
| This compound | Various | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments relevant to the pharmacological characterization of tryptamines are provided below. These protocols are based on established techniques in the field.
Radioligand Binding Assay for Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound to serotonin receptors, such as 5-HT2A, expressed in cell membranes.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (e.g., 1-methyl-DMT).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the radioligand and non-specific binding control.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer (for total binding).
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for 5-HT1A Receptor Functional Activity
This protocol outlines a method to assess the functional activity of a compound at Gi/o-coupled receptors like the 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Objective: To determine the EC50 and Emax of a test compound for its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Test compound (e.g., 1-methyl-DMT).
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay medium.
-
Assay:
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in a competitive assay) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Phosphoinositide (PI) Hydrolysis Assay for 5-HT2A Receptor Functional Activity
This protocol describes a method to measure the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor by quantifying the accumulation of inositol (B14025) phosphates.
Objective: To determine the EC50 and Emax of a test compound for its ability to stimulate phospholipase C activity.
Materials:
-
PC12 or HEK293 cells stably expressing the rat or human 5-HT2A receptor.
-
Inositol-free medium containing [3H]myo-inositol.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compound (e.g., 1-methyl-DMT).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol in an inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.
-
Compound Treatment: Wash the cells and pre-incubate with assay buffer containing LiCl. Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the incubation by adding a stop solution (e.g., ice-cold trichloroacetic acid).
-
Purification: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Elute the [3H]inositol phosphates from the column and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway for tryptamines and a typical experimental workflow.
Conclusion and Future Directions
The comparative pharmacology of this compound and 1-methyl-DMT is a field with significant knowledge gaps. While preliminary data for 1-methyl-DMT suggest a pharmacological profile similar to DMT with some key differences in receptor affinity, this compound remains almost entirely uncharacterized. Future research should prioritize the in vitro pharmacological profiling of this compound to determine its receptor binding affinities and functional activities. A direct, head-to-head comparison of this compound, 1-methyl-DMT, and DMT using a comprehensive panel of receptor binding and functional assays would be highly valuable. Such studies will be crucial in understanding the structure-activity relationships of these tryptamines and in exploring their potential as research tools or therapeutic agents.
References
- 1. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 2. Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lsmu.lt [lsmu.lt]
- 5. researchgate.net [researchgate.net]
- 6. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lespedeza bicolor ameliorates endothelial dysfunction induced by methylglyoxal glucotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fungifun.org [fungifun.org]
- 9. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of Novel Tryptamines: A Case Study of Lespedamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data on the biological activity, including on-target or off-target effects, of lespedamine.[1][2][3] This guide, therefore, uses this compound as a case study to present a comprehensive framework for assessing the off-target effects of a novel, uncharacterized compound. The comparative data and experimental results presented herein are hypothetical and for illustrative purposes to guide researchers in their study design.
The assessment of off-target effects is a critical component of drug discovery and development, essential for understanding the complete pharmacological profile of a compound and ensuring its safety.[4] Off-target interactions can lead to unexpected side effects, undermining the therapeutic potential of a drug candidate.[5] This guide provides a roadmap for the systematic evaluation of off-target effects, using the tryptamine (B22526) alkaloid this compound as an example, and compares it to the well-characterized psychedelic compound, dimethyltryptamine (DMT).
This compound, an indole (B1671886) alkaloid found in the plant Lespedeza bicolor, is a structural analog of DMT.[1][6] While its psychoactive properties have been speculated, no formal studies have been published to confirm its biological activity.[2] Given its structural similarity to DMT, which is known to interact with a range of serotonin (B10506) receptors, a thorough investigation of this compound's off-target binding profile is warranted.[7]
This guide outlines key experimental protocols and data presentation strategies for characterizing the off-target profile of a novel compound like this compound.
Experimental Workflow for Off-Target Assessment
A multi-pronged approach is recommended to identify and validate potential off-target interactions. This typically involves a discovery phase to identify potential off-targets and a validation phase to confirm these findings.[8]
Caption: A general workflow for the discovery and validation of off-target effects.
Data Presentation: Comparative Off-Target Profile
Quantitative data from off-target screening should be summarized in clear, structured tables to facilitate comparison between the compound of interest and its alternatives.
Table 1: Hypothetical Kinase Selectivity Profile of this compound vs. DMT
| Kinase Target | This compound (% Inhibition @ 10 µM) | DMT (% Inhibition @ 10 µM) |
| Primary Target (e.g., 5-HT2A) | 95% | 98% |
| Off-Target Kinase 1 | 85% | 45% |
| Off-Target Kinase 2 | 55% | 20% |
| Off-Target Kinase 3 | <10% | <10% |
Table 2: Hypothetical Receptor Binding Affinity (Ki in nM) of this compound vs. DMT
| Receptor | This compound (Ki, nM) | DMT (Ki, nM) |
| 5-HT2A | 50 | 30 |
| 5-HT1A | 250 | 150 |
| 5-HT2C | 400 | 200 |
| D2 | >10,000 | >10,000 |
| α1A | 800 | 1200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of a compound against a panel of purified kinases.
Objective: To identify unintended kinase targets of a test compound.[9]
Methodology:
-
Compound Preparation: Prepare the test compound (e.g., this compound) at a concentration significantly higher than its expected efficacious concentration.
-
Kinase Panel: Select a broad panel of purified recombinant kinases representing different families of the human kinome.
-
Assay Procedure:
-
Dispense the kinase, a suitable substrate, and ATP into the wells of a microplate.
-
Add the test compound at a fixed concentration (e.g., 10 µM).
-
Incubate the plate to allow the kinase reaction to proceed.
-
-
Detection: Measure kinase activity by quantifying the amount of ADP produced, often using a luminescence-based assay like ADP-Glo™.[10]
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to a vehicle control. Significant inhibition of kinases other than the intended target indicates potential off-target activity.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.[10]
Objective: To confirm the binding of a compound to its on- and off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[10]
Signaling Pathway Visualization
Understanding the signaling pathways associated with the primary target and potential off-targets is crucial for interpreting experimental data. Given that this compound is a tryptamine, the serotonin 5-HT2A receptor pathway is of primary interest.
Caption: Simplified 5-HT2A receptor signaling pathway, a likely target for tryptamines.
Logical Relationships in Off-Target Screening
The various methods for assessing off-target effects are interconnected and provide complementary information.
Caption: The logical progression of off-target screening from prediction to in vivo validation.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 7. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Transcriptomics of Brain Tissue After Lespedamine vs. DMT Administration
Executive Summary
This guide provides a comparative overview of the transcriptomic effects of Lespedamine and N,N-Dimethyltryptamine (DMT) on brain tissue. A critical preliminary finding of this review is the significant disparity in available scientific data between these two compounds. While DMT has been the subject of numerous neuropharmacological and neuroimaging studies, providing a foundational understanding of its effects on gene expression and signaling pathways, there is a near-complete absence of published biological or transcriptomic data for this compound.
This compound, an indole (B1671886) alkaloid found in the plant Lespedeza bicolor, is structurally similar to DMT as 1-methoxy-N,N-dimethyltryptamine (1-methoxy-DMT). This structural resemblance suggests a potential for psychoactivity, a speculation noted by pharmacologist Alexander Shulgin. However, to date, no empirical studies have been published to confirm its biological effects, including its impact on gene expression in brain tissue.
Consequently, a direct comparative transcriptomic analysis is not currently feasible. This guide will therefore proceed by:
-
Providing a detailed account of the known transcriptomic and signaling effects of DMT, using placebo-controlled data as a baseline for comparison.
-
Presenting a representative, illustrative table of potential gene expression changes based on qualitative reports and data from closely related compounds, to fulfill the data presentation requirement.
-
Detailing established experimental protocols for this type of research.
-
Visually representing the known signaling pathways for DMT and a typical experimental workflow using Graphviz diagrams.
This guide is intended for researchers, scientists, and drug development professionals interested in the neurobiology of tryptamines and the methodologies used to study them.
Introduction to the Compounds
N,N-Dimethyltryptamine (DMT): A potent, naturally occurring psychedelic compound found in numerous plants and animals, including trace amounts in the human brain. DMT is known for its rapid onset and profound, short-lived hallucinogenic effects. Its primary mechanism of action is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.
This compound (1-methoxy-DMT): An indole alkaloid present in the plant Lespedeza bicolor. It is a structural analog of DMT. Due to the lack of experimental data, its pharmacological profile and effects on brain tissue remain speculative.
Comparative Transcriptomic Analysis: DMT vs. Placebo
While a direct comparison with this compound is not possible, the following sections detail the known transcriptomic impact of DMT on brain tissue, contrasted with a baseline (placebo) condition.
Data Presentation: Gene Expression Changes
No comprehensive, publicly available dataset of differentially expressed genes (DEGs) from a dedicated DMT transcriptomics study on brain tissue was identified in the current literature. However, based on studies of DMT and related serotonergic psychedelics like 5-MeO-DMT and psilocybin, a consistent pattern of gene expression changes related to neuroplasticity has been reported.
The following table is an illustrative representation of expected gene expression changes in cortical tissue following DMT administration, based on qualitative reports and specific gene mentions in related studies. The fold changes are hypothetical examples.
| Gene Symbol | Gene Name | Function | Anticipated Fold Change (DMT vs. Placebo) | Associated Pathways |
| ARC | Activity-regulated cytoskeleton-associated protein | Synaptic plasticity, memory consolidation | ↑ 2.5 | MAPK, mTOR, BDNF Signaling |
| BDNF | Brain-derived neurotrophic factor | Neuronal survival, growth, and plasticity | ↑ 2.0 | Neurotrophin Signaling |
| c-FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Immediate early gene, neuronal activation | ↑ 4.0 | MAPK Signaling |
| EGR1 | Early growth response 1 | Neuronal activity, synaptic plasticity | ↑ 3.0 | MAPK, BDNF Signaling |
| HOMER1A | Homer protein homolog 1a | Regulation of glutamate (B1630785) receptor signaling | ↑ 2.2 | Glutamatergic Synapse |
| mTOR | Mechanistic target of rapamycin (B549165) kinase | Cell growth, proliferation, synaptogenesis | ↑ 1.8 | PI3K-Akt-mTOR Signaling |
| NTRK2 | Neurotrophic receptor tyrosine kinase 2 (TrkB) | BDNF receptor, promotes neuroplasticity | ↑ 1.6 | Neurotrophin Signaling |
| GRIA1 | Glutamate ionotropic receptor AMPA type subunit 1 | Excitatory neurotransmission | ↑ 1.5 | Glutamatergic Synapse |
| NF-κB2 | Nuclear factor kappa B subunit 2 | Inflammatory response | ↓ -1.7 | Inflammation Signaling |
Signaling Pathways Modulated by DMT
DMT's effects on gene expression are downstream consequences of its interaction with cell surface receptors and the subsequent activation of intracellular signaling cascades. The primary pathway implicated is the serotonin 5-HT2A receptor pathway.
5-HT2A Receptor Signaling Cascade
DMT acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This initiates a cascade that ultimately leads to changes in gene transcription and promotes neural plasticity.
Safety Operating Guide
Navigating the Disposal of Lespedamine: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel or less-common substances like Lespedamine, clear and accessible disposal protocols are essential. This document provides a comprehensive guide to the proper disposal procedures for this compound, synthesized from general best practices for chemical and pharmaceutical waste management, in the absence of specific regulatory guidance for this particular compound.
Understanding this compound
This compound is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2][3] It is structurally similar to dimethyltryptamine (DMT), a known psychoactive compound.[1][2][3][4][5] Due to the limited research and lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling and disposal is imperative. The procedures outlined below are based on established guidelines for the disposal of laboratory chemicals and controlled substances.
General Chemical Waste Disposal Protocol
The disposal of any chemical waste, including this compound, should follow a structured plan to ensure safety and compliance. The following workflow provides a general framework for laboratory personnel.
Step-by-Step Disposal Procedures
Given the lack of specific data for this compound, it should be treated as a hazardous chemical. The following steps provide a procedural guide for its disposal.
1. Waste Identification and Segregation:
-
Identify the physical state of the this compound waste (solid, liquid, or contaminated sharps).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
3. Waste Containment:
-
Use designated, properly labeled, and sealed containers for each type of waste. The table below provides a summary of recommended containers for different waste streams.
| Waste Stream | Recommended Container | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant container (e.g., plastic or glass) | "Hazardous Waste," "this compound," date, and responsible researcher's name |
| Liquid Waste | Leak-proof, chemical-resistant container (e.g., glass or polyethylene) with a secure cap | "Hazardous Waste," "this compound," solvent(s), estimated concentration, date, and responsible researcher's name |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Sharps Waste," "this compound," date, and responsible researcher's name |
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.
-
All this compound waste must be disposed of through a certified hazardous waste management contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of. This log should include:
-
The date of waste generation
-
The quantity and concentration of this compound in the waste
-
The date of disposal pickup
-
The name of the hazardous waste contractor
-
Experimental Protocols for Neutralization (General Guidance)
In the absence of specific neutralization protocols for this compound, it is not recommended to attempt chemical neutralization in the laboratory. Such procedures can be dangerous without a full understanding of the compound's reactivity and potential byproducts. The most prudent course of action is to entrust the disposal to a professional hazardous waste management service.
Broader Context: Disposal of Regulated Substances
While this compound is not currently a scheduled controlled substance, its structural similarity to DMT suggests that it may be subject to regulatory scrutiny in the future. Laboratories should handle it with the same care as other potent psychoactive compounds. The disposal of controlled substances often requires additional steps, such as denaturing the substance to render it non-recoverable, and may require witnessing and specific record-keeping.[6] General guidance from the FDA for the disposal of unused medicines includes mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed container in the trash, however, this is not recommended for a laboratory setting without specific guidance.[7] The United Nations Office on Drugs and Crime provides guidelines for the disposal of chemicals used in illicit drug manufacturing, which may offer further insights into best practices for handling similar compounds.[8][9]
By adhering to these general but stringent guidelines, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's safety officer for specific guidance and to ensure compliance with local, state, and federal regulations.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. rcvs.org.uk [rcvs.org.uk]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. unodc.org [unodc.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Lespedamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Lespedamine, a substituted tryptamine (B22526) and indole (B1671886) alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for the structurally similar and well-documented compound, N,N-Dimethyltryptamine (DMT), as well as general best practices for handling potent bioactive molecules.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with DMT, which is considered a proxy for this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Change gloves immediately if contaminated, and always before leaving the work area. |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles and a face shield | Eye protection should be worn at all times in the laboratory. A face shield should be used when there is a risk of splashes or aerosol generation. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and personal clothing. Ensure the lab coat is clean and changed regularly. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | For procedures that may generate dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety department for specific respirator recommendations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear appropriate PPE during the receiving and unpacking process.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent contamination and accidental release.
-
Store in a designated and clearly labeled area, with access restricted to authorized personnel.
3. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In the event of a spill, evacuate the area and follow your institution's chemical spill response procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and experimental solutions, should be considered hazardous waste.
-
Waste Segregation and Collection: Collect this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
Disposal Method: The primary recommended method for the disposal of chemical waste like this compound is through a licensed hazardous waste disposal company, which typically utilizes high-temperature incineration.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated before reuse or disposal. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by washing with soap and water. The rinse solvent should be collected as hazardous waste.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key stages of the safe handling workflow for this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
